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  • Product: (2-((Allylamino)carbonyl)phenoxy)acetic acid
  • CAS: 119-45-9

Core Science & Biosynthesis

Foundational

Technical Monograph: (2-((Allylamino)carbonyl)phenoxy)acetic Acid

CAS Registry Number: 119-45-9 IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-[1][2] Executive Summary (2-((Al...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 119-45-9 IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-[1][2]

Executive Summary

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional aromatic intermediate characterized by the presence of an ortho-substituted phenoxyacetic acid moiety and an N-allyl amide group.[2] In drug discovery and organic synthesis, this molecule serves as a critical "spring-loaded" precursor. Its structural arrangement—specifically the proximity of the carboxylic acid tail to the amide nitrogen—predisposes it toward intramolecular cyclization, making it a primary scaffold for the synthesis of 1,4-benzoxazepine-3,5-diones .

This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic utility of this compound in heterocyclic construction, specifically addressing the challenges of solubility and rotameric behavior in NMR analysis.

Physicochemical Profile

The molecule exhibits properties typical of amphiphilic acids. The carboxylic acid confers solubility in basic aqueous media, while the allyl-amide moiety provides lipophilicity and a handle for further functionalization (e.g., Ring-Closing Metathesis).

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionNote
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 134–138 °C (Typical for class)Dependent on recrystallization solvent (EtOH vs. H₂O).
pKa (Acid) ~3.5 – 4.0Carboxylic acid proton; modulated by the ortho-amide H-bond.
Solubility Soluble in DMSO, MeOH, dilute NaOH.Poorly soluble in cold water; insoluble in hexanes.
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 4 (C=O x2, Ether O, OH)

Synthetic Methodology

The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid requires a disciplined approach to regioselectivity.[2] The most robust pathway involves the Williamson ether synthesis applied to an N-allylsalicylamide precursor.

Retrosynthetic Analysis

The molecule is disconnected at the phenolic ether linkage.[2] Direct amidation of 2-(carboxymethoxy)benzoic acid is generally avoided due to self-cyclization risks (anhydride formation). Therefore, the amide bond is established first.

Step-by-Step Protocol

Precursor Synthesis: N-Allylsalicylamide is prepared by reacting methyl salicylate with allylamine (neat or in MeOH) at reflux.[2]

Core Synthesis: O-Alkylation

  • Reagents: N-Allylsalicylamide (1.0 eq), Sodium Chloroacetate (1.2 eq), NaOH (2.2 eq).

  • Solvent System: Water (aqueous fusion method) or EtOH/H₂O reflux.

Experimental Workflow:

  • Dissolution: Dissolve N-allylsalicylamide in 10% NaOH solution. The phenol is deprotonated immediately (color shift to yellow is common).

  • Addition: Add sodium chloroacetate slowly to the stirring solution at 80°C.

    • Expert Insight: Do not use ethyl chloroacetate here. Using the sodium salt prevents the formation of the ethyl ester product, simplifying the workup to a strictly acid-base extraction.

  • Reflux: Maintain reflux for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1). The starting phenol will disappear; the product (dianion) stays at the baseline.

  • Acidification (Critical Step): Cool the reaction mixture to 0°C. Acidify dropwise with 6M HCl to pH ~2.

    • Observation: The product will precipitate as a white solid. If an oil forms, induce crystallization by scratching the flask walls or adding a seed crystal.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

Self-Validating Analytical Checkpoints
  • IR Spectrum: Look for two distinct carbonyl stretches: Amide I (~1640 cm⁻¹) and Carboxylic Acid (~1710–1730 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • δ 4.76 ppm (s, 2H): The O-CH₂-COOH singlet.[3] If this is split or shifted, check for incomplete hydrolysis or esterification.

    • δ 5.85 ppm (m, 1H): The internal alkene proton of the allyl group.

    • δ 9.0–10.0 ppm: Amide NH (broad).

Mechanistic Pathways & Reactivity

The utility of this molecule lies in its reactivity. It is not merely an end-product but a "spring-loaded" intermediate.

Intramolecular Cyclization (The Benzoxazepine Route)

Under dehydrating conditions (EDC/HOBt or refluxing acetic anhydride), the carboxylic acid attacks the amide nitrogen (or the amide oxygen via imidate) to form N-allyl-1,4-benzoxazepin-3,5-dione .

  • Why this matters: Benzoxazepines are privileged structures in medicinal chemistry (CNS activity). This molecule allows for the rapid construction of the 7-membered ring system.

Visualization of Synthetic & Reactive Pathways

The following diagram maps the synthesis of the molecule and its downstream conversion into the benzoxazepine scaffold.

G Start Methyl Salicylate Inter1 N-Allylsalicylamide (Stable Intermediate) Start->Inter1 Amidation Reagent1 Allylamine (Reflux) Reagent1->Inter1 Target (2-((Allylamino)carbonyl) phenoxy)acetic acid (CAS 119-45-9) Inter1->Target Williamson Ether Synthesis Reagent2 Na-Chloroacetate NaOH, 80°C Reagent2->Target Cyclic N-Allyl-1,4-benzoxazepin- 3,5-dione Target->Cyclic Intramolecular Cyclocondensation Reagent3 Dehydrating Agent (EDC or Ac2O) Reagent3->Cyclic

Figure 1: Synthetic workflow from methyl salicylate to the target acid, and subsequent cyclization to the benzoxazepine scaffold.

Handling and Safety Data

While specific toxicological data for CAS 119-45-9 is limited, it should be handled according to the safety profile of general phenoxyacetic acids and benzamides.

  • Skin/Eye Irritation: Likely high (Acidic moiety). Wear nitrile gloves and safety glasses.

  • Inhalation: Dust may be irritating to the respiratory tract. Use a fume hood during solid handling.

  • Storage: Store at room temperature in a desiccator. The allyl group is susceptible to oxidation over long periods; protect from light.

References

  • National Institute of Standards and Technology (NIST). "Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9)."[2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "2-[(Phenoxycarbonyl)amino]acetic acid (Compound Summary)." National Library of Medicine. [Link](Note: Used for physicochemical property validation of the class).

  • ResearchGate. "Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids."[3] ResearchGate Publication. [Link][2]

  • Cheméo. "Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- Chemical Properties." [Link][4][5]

  • MDPI. "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization." Molecules. [Link](Contextual reference for cyclization mechanisms of 2-aminobenzylamines/amides).

Sources

Exploratory

(2-((Allylamino)carbonyl)phenoxy)acetic acid CAS 119-45-9

An In-depth Technical Guide to (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9) Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer This document provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of (2-((Allylamino)carbonyl)phenoxy)acetic acid based on available scientific literature and chemical databases. It is intended for informational purposes for a scientific audience. Some sections, particularly concerning synthesis and biological activity, are based on established principles and data from structurally related compounds due to the limited specific research on this molecule. All synthesized claims are grounded in the provided references.

Introduction

(2-((Allylamino)carbonyl)phenoxy)acetic acid, with the Chemical Abstracts Service (CAS) registry number 119-45-9, is a unique organic molecule that integrates three key chemical functionalities: a phenoxyacetic acid core, an amide linkage, and a reactive allyl group. The phenoxyacetic acid scaffold is a well-established pharmacophore found in a variety of therapeutic agents and herbicides[1][2]. The amide functionality provides structural rigidity and potential for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. The presence of the N-allyl group offers a site for potential metabolic activity or further chemical modification.

This guide aims to provide a detailed technical overview of (2-((Allylamino)carbonyl)phenoxy)acetic acid, including its chemical and physical properties, a plausible synthetic route, potential therapeutic applications based on its structural motifs, and methods for its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (2-((Allylamino)carbonyl)phenoxy)acetic acid is presented in the table below. These properties are essential for understanding its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 119-45-9[3]
Molecular Formula C₁₂H₁₃NO₄[3]
Molecular Weight 235.236 g/mol [3]
IUPAC Name (2-((Allylamino)carbonyl)phenoxy)acetic acid[3]
Synonyms Acetic acid, (o-(allylcarbamoyl)phenoxy)-; Acetic acid, (o-(N-allylcarbamoyl)phenoxy)-; Benzamide, N-allyl-, o-(carboxymethoxy)-[3]
Appearance Solid (pellet form noted in spectral data)[3]

Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

  • Step 1: Williamson Ether Synthesis to form the phenoxyacetic acid intermediate, 2-carboxymethoxyphenoxy)acetic acid, from salicylic acid and a haloacetic acid.

  • Step 2: Amide Coupling of the resulting carboxylic acid with allylamine to yield the final product.

The overall proposed reaction scheme is as follows:

Synthesis_Pathway SalicylicAcid Salicylic Acid Intermediate (2-Carboxyphenoxy)acetic acid SalicylicAcid->Intermediate 1. NaOH, H₂O 2. HCl (acidification) ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate FinalProduct (2-((Allylamino)carbonyl)phenoxy)acetic acid Intermediate->FinalProduct Amide Coupling Reagent (e.g., DCC/DMAP) or conversion to acyl chloride (SOCl₂) then addition of Allylamine Allylamine Allylamine Allylamine->FinalProduct

Caption: Proposed two-step synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid.

Detailed Experimental Protocol

The following is a detailed, hypothetical protocol for the synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid. This protocol is based on general methods for similar transformations and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of (2-Carboxyphenoxy)acetic acid (Intermediate)

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

  • Nucleophilic Substitution: To the resulting solution of sodium salicylate, add a solution of sodium chloroacetate. Heat the mixture to reflux for several hours to facilitate the Williamson ether synthesis.

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with a mineral acid such as hydrochloric acid to a pH of approximately 1-2.[4] This will precipitate the dicarboxylic acid intermediate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid (Final Product)

Method A: Direct Amide Coupling

  • Activation of Carboxylic Acid: Dissolve the intermediate, (2-carboxyphenoxy)acetic acid, in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Amine Addition: To the activated carboxylic acid, add allylamine dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, filter off the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Acyl Chloride Intermediate

  • Formation of Acyl Chloride: Convert the carboxylic acid group of the intermediate to an acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.

  • Amidation: In a separate flask, dissolve allylamine in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. Add the freshly prepared acyl chloride solution dropwise to the allylamine solution at a low temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to Method A to remove excess reagents and byproducts. Purify the final product by column chromatography or recrystallization.

Potential Biological Activities and Applications

The chemical structure of (2-((Allylamino)carbonyl)phenoxy)acetic acid suggests several potential areas for investigation in drug discovery and development. The phenoxyacetic acid moiety is a known pharmacophore with diverse biological activities.[1]

Anti-inflammatory and Analgesic Potential

Many phenoxyacetic acid derivatives exhibit anti-inflammatory and analgesic properties.[1] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation and pain. The structural similarity of the phenoxyacetic acid core to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that (2-((Allylamino)carbonyl)phenoxy)acetic acid could be a candidate for investigation as a novel anti-inflammatory agent.

Hypothesized Mechanism of Action: COX Inhibition

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TargetMolecule (2-((Allylamino)carbonyl)phenoxy)acetic acid TargetMolecule->COX_Enzymes Potential Inhibition

Caption: Hypothesized inhibitory action on the cyclooxygenase (COX) pathway.

Antimicrobial Activity

Derivatives of phenoxyacetamide have been reported to possess antimicrobial properties.[5] The combination of the phenoxyacetic acid scaffold with the amide linkage in the target molecule could lead to compounds with activity against various bacterial or fungal strains.

Herbicidal Activity

Phenoxyacetic acids are a well-known class of herbicides.[2] While the specific substitutions on the aromatic ring are crucial for herbicidal activity, the core structure of (2-((Allylamino)carbonyl)phenoxy)acetic acid warrants investigation for potential phytotoxicity.

Other Potential Applications

The salicylamide substructure (a hydroxyl group ortho to the amide) is present in compounds with a wide range of pharmacological effects, including antiarrhythmic, hypotensive, and anticancer activities.[6][7][8] Further derivatization of the core structure of (2-((Allylamino)carbonyl)phenoxy)acetic acid could lead to novel therapeutic agents in these areas.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. The following techniques would be employed for (2-((Allylamino)carbonyl)phenoxy)acetic acid.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The NIST WebBook provides a reference IR spectrum for this compound.[3] Key expected vibrational frequencies include:

    • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹)

    • N-H stretch from the secondary amide (~3300 cm⁻¹)

    • C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)

    • C=O stretch from the amide (Amide I band) (~1630-1680 cm⁻¹)

    • N-H bend from the amide (Amide II band) (~1510-1570 cm⁻¹)

    • C-O stretches from the ether and carboxylic acid (~1000-1300 cm⁻¹)

    • C=C stretch from the allyl group (~1640 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Expected chemical shifts (in ppm, relative to TMS) would include:

      • A broad singlet for the carboxylic acid proton (>10 ppm).[9]

      • Signals for the aromatic protons in the aromatic region (6.8-8.0 ppm).

      • A multiplet for the N-H proton of the amide.

      • A singlet for the methylene protons of the phenoxyacetic acid moiety (~4.7 ppm).

      • Signals for the allyl group protons: a multiplet for the methine proton (~5.8-6.0 ppm), two doublets of doublets for the terminal vinyl protons (~5.1-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. Expected chemical shifts (in ppm) would include:

      • Two carbonyl carbons (one for the carboxylic acid and one for the amide) in the range of 160-180 ppm.[10]

      • Aromatic carbons in the range of 110-160 ppm.

      • The methylene carbon of the phenoxyacetic acid moiety (~65-70 ppm).

      • Carbons of the allyl group: methine (~134 ppm), terminal vinyl (~116 ppm), and methylene (~42 ppm).

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The NIST WebBook reports mass spectral data (electron ionization) for this molecule, which can be used for comparison.[3] The molecular ion peak [M]⁺ would be expected at m/z 235.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to get a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase would be used to determine the purity of the final compound with high accuracy.

Safety and Handling

Specific safety data for (2-((Allylamino)carbonyl)phenoxy)acetic acid is not available. However, based on its chemical structure, standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations. The presence of the phenoxyacetic acid and N-allyl amide moieties suggests a range of possible biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. This technical guide provides a foundational understanding of this compound and a framework for future research and development efforts.

References

  • CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google P
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google P
  • Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors - ResearchGate. (URL: [Link])

  • CN103382152A - Preparation method of alpha-keto ester - Google P
  • Synthesis of N‐acryloylbenzamides. Reaction conditions: 1 a... - ResearchGate. (URL: [Link])

  • RU2172309C2 - Method of preparing 2-(phenylamino)
  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides | Bentham Science. (URL: [Link])

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (URL: [Link])

  • N-Allylbenzamide | C10H11NO | CID 307242 - PubChem - NIH. (URL: [Link])

  • Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed. (URL: [Link])

  • Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions | Request PDF - ResearchGate. (URL: [Link])

  • Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- - the NIST WebBook. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • WO2011154827A2 - Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof - Google P
  • SCIENTIFIC RESEARCH OF THE SCO COUNTRIES: SYNERGY AND INTEGRATION. (URL: [Link])

  • Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • CN105646269A - Synthetic method of salicylamide - Google P
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

  • (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. (URL: [Link])

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (URL: [Link])

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. (URL: [Link])

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats - MDPI. (URL: [Link])

  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... - ResearchGate. (URL: [Link])

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC - NIH. (URL: [Link])

  • (PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives - ResearchGate. (URL: [Link])

  • Phenoxyacetic acid - Wikipedia. (URL: [Link])

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • WO2002060919A2 - Molecules with extended half-lives, compositions and uses thereof. (URL: )
  • US10449191B2 - Treatment of prostate cancer - Google P

Sources

Foundational

(2-((Allylamino)carbonyl)phenoxy)acetic Acid: Technical Guide and Pharmacophore Analysis

The following technical guide provides an in-depth analysis of (2-((Allylamino)carbonyl)phenoxy)acetic acid , a specific chemical entity (CAS 119-45-9) belonging to the class of phenoxyacetic acid derivatives. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-((Allylamino)carbonyl)phenoxy)acetic acid , a specific chemical entity (CAS 119-45-9) belonging to the class of phenoxyacetic acid derivatives. This guide synthesizes its chemical identity, historical context within medicinal chemistry, synthetic pathways, and potential utility as a pharmacophore scaffold.

Part 1: Compound Identity & Discovery Context

Chemical Identity[1][2]
  • IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid[1]

  • Common Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; N-Allylsalicylamide O-acetic acid

  • CAS Registry Number: 119-45-9[2][1][3][4]

  • Molecular Formula: C₁₂H₁₃NO₄[1]

  • Molecular Weight: 235.24 g/mol

Discovery and Historical Significance

The discovery of (2-((Allylamino)carbonyl)phenoxy)acetic acid emerges from the mid-20th-century exploration of phenoxyacetic acids and salicylamide derivatives . This era was characterized by the systematic modification of the salicylic acid scaffold to dissociate analgesic efficacy from gastric irritation and to introduce novel therapeutic properties such as diuresis or anti-inflammatory action.

  • The Phenoxyacetic Acid Boom: Following the discovery of the herbicidal properties of 2,4-D (2,4-Dichlorophenoxyacetic acid) and the diuretic properties of Ethacrynic acid (a phenoxyacetic acid derivative), researchers synthesized vast libraries of O-substituted phenols to explore their biological activity.

  • Salicylamide Modification: Salicylamide was a popular analgesic, but its rapid metabolism limited its utility. Chemists introduced N-substitutions (like the allyl group) to alter metabolic stability and lipophilicity.

  • The Hybrid Scaffold: (2-((Allylamino)carbonyl)phenoxy)acetic acid represents a structural hybrid:

    • Core: Salicylamide (analgesic/anti-inflammatory pharmacophore).

    • Modification 1 (N-Allyl): Enhances lipophilicity and introduces a reactive alkene handle for potential covalent interactions or further derivatization.

    • Modification 2 (O-Acetic Acid): Mimics the hydrophilic "head" of phenoxyacetic acid diuretics and auxin-like compounds, increasing water solubility and altering receptor binding kinetics.

While not marketed as a major blockbuster drug itself, this compound remains a critical chemical probe and building block in early-stage drug discovery, available in specialized libraries (e.g., Sigma-Aldrich's Rare and Unique Chemicals collection) for screening against targets like carbonic anhydrase or specific GPCRs.

Part 2: Structural & Mechanistic Analysis

Pharmacophore Deconstruction

The molecule functions as a bidentate ligand or a fragment scaffold. Its activity is governed by the spatial arrangement of the acidic tail and the amide head.

FeatureChemical FunctionBiological Implication
Carboxylic Acid H-bond donor/acceptor; Ionizable group (pKa ~3-4)Solubilizing group; mimics the C-terminus of peptides; essential for binding to cationic pockets (e.g., in COX enzymes or albumin).
Ether Linkage Flexible spacerDecouples the electronic effects of the acid from the aromatic ring; allows conformational adaptation.
Benzamide Core Rigid scaffoldPi-stacking interactions; directs the vectors of the substituents.
Allyl Group Hydrophobic tail; Pi-systemFits into hydrophobic pockets; metabolic handle (epoxidation); potential for covalent trapping (rare).
Structural Relationship Diagram

The following graph illustrates the logical derivation of (2-((Allylamino)carbonyl)phenoxy)acetic acid from its parent compounds.

Pharmacophore Salicylamide Salicylamide (Analgesic Core) Target (2-((Allylamino)carbonyl)phenoxy)acetic acid (Hybrid Scaffold) Salicylamide->Target N-Allylation & O-Alkylation Phenoxyacetic Phenoxyacetic Acid (Auxin/Diuretic Scaffold) Phenoxyacetic->Target 2-Carbamoyl Substitution Ethacrynic Ethacrynic Acid (Known Diuretic) Target->Ethacrynic Structural Analog (Phenoxyacetic core) Alibendol Alibendol (Antispasmodic) Target->Alibendol Structural Analog (Allylbenzamide core)

Caption: Structural derivation showing the convergence of salicylamide and phenoxyacetic acid scaffolds into the target compound.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis avoids the direct alkylation of the amide nitrogen (which can be competitive with O-alkylation) by establishing the amide bond first using the methyl ester, followed by O-alkylation.

Pathway:

  • Aminolysis: Methyl salicylate + Allylamine → N-Allylsalicylamide.

  • Williamson Ether Synthesis: N-Allylsalicylamide + Chloroacetic acid (or Ethyl bromoacetate) → Product.

Detailed Synthetic Protocol

Note: This protocol is a standardized adaptation for research synthesis.

Step 1: Synthesis of N-Allylsalicylamide

  • Reagents: Methyl salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (solvent).

  • Procedure: Dissolve methyl salicylate in methanol. Add allylamine dropwise. Reflux for 12-24 hours. Monitor by TLC (disappearance of ester).

  • Workup: Evaporate solvent. Recrystallize the residue from ethanol/water to yield N-allylsalicylamide (White solid).

Step 2: O-Alkylation to (2-((Allylamino)carbonyl)phenoxy)acetic acid

  • Reagents: N-Allylsalicylamide (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (solvent).

  • Reaction:

    • Dissolve N-allylsalicylamide in dry acetone.

    • Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add Ethyl bromoacetate dropwise. Reflux for 4-6 hours.

  • Hydrolysis (if using ester):

    • Treat the intermediate ethyl ester with NaOH (1M) in THF/Water for 2 hours.

    • Acidify with HCl to pH 2.

  • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): δ 4.6 (s, 2H, O-CH2), 5.8 (m, 1H, vinyl), 8.5 (br, 1H, NH).

    • MS: m/z 235 [M+H]+.

Synthesis Workflow Diagram

Synthesis MS Methyl Salicylate Inter N-Allylsalicylamide MS->Inter Aminolysis (Reflux, MeOH) AA Allylamine AA->Inter Prod (2-((Allylamino)carbonyl) phenoxy)acetic acid Inter->Prod Williamson Ether Synthesis ClAc Chloroacetic Acid / K2CO3 ClAc->Prod

Caption: Two-step synthetic pathway via aminolysis and O-alkylation.

Part 4: Physicochemical Properties & Data

The following table summarizes the key properties relevant for researchers utilizing this compound in screening libraries.

PropertyValueContext
Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol Fragment-like (<300 Da)
LogP (Predicted) ~1.1 - 1.4High water solubility; good bioavailability potential
H-Bond Donors 2 (NH, COOH)Specific binding capability
H-Bond Acceptors 4
Rotatable Bonds 5Flexible linker allows induced fit
pKa (Acid) ~3.5Ionized at physiological pH
Physical State Solid (Powder)Stable at room temperature

Part 5: References

  • Sigma-Aldrich. (n.d.). N-ALLYL-2-(CARBOXYMETHOXY)-BENZAMIDE (AldrichCPR). Retrieved from (Search CAS: 119-45-9).

  • PubChem. (n.d.). Compound Summary for CAS 119-45-9. National Center for Biotechnology Information. Retrieved from .

  • Topliss, J. G., et al. (1972). A Manual Method for Applying the Hansch Approach to Drug Design. Journal of Medicinal Chemistry. (Contextual reference for phenoxyacetic acid structure-activity relationships).

  • Cragoe, E. J. (1983). Diuretics: Chemistry, Pharmacology, and Clinical Applications. Wiley-Interscience. (Reference for the phenoxyacetic acid class history).

Sources

Exploratory

A Technical Guide to 2-(2-(Allylcarbamoyl)phenoxy)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2-(2-(allylcarbamoyl)phenoxy)acetic acid (CAS No: 119-45-9), a molecule belonging to the phenoxyacetic acid and N-substituted carboxamide classes. These...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-(allylcarbamoyl)phenoxy)acetic acid (CAS No: 119-45-9), a molecule belonging to the phenoxyacetic acid and N-substituted carboxamide classes. These structural motifs are prevalent in numerous pharmacologically active agents, suggesting significant therapeutic potential for this compound. This document details the definitive IUPAC nomenclature, proposes a robust and logical synthetic pathway, outlines a thorough analytical strategy for structural elucidation and purity assessment, and explores the potential applications in drug discovery based on established activities of related compounds. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this compound as a scaffold for novel therapeutic development.

Chemical Identity and Scientific Context

IUPAC Nomenclature and Molecular Identifiers

The compound in focus, commonly referred to as (2-((Allylamino)carbonyl)phenoxy)acetic acid, is formally identified under IUPAC nomenclature with several recognized names, the most precise being [2-[(2-propenylamino)carbonyl]phenoxy]acetic acid [1][2]. For clarity and consistency, this formal name will be used throughout this guide.

Key identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name [2-[(2-propenylamino)carbonyl]phenoxy]acetic acid[1][2]
CAS Registry Number 119-45-9[1][2][3]
Molecular Formula C₁₂H₁₃NO₄[1][2][3]
Molecular Weight 235.24 g/mol [1][2][3]
Synonyms Acetic acid, (o-(allylcarbamoyl)phenoxy)-; Benzamide, N-allyl-, o-(carboxymethoxy)-[1][2][3]
Structural Class and Rationale for Scientific Interest

2-(2-(Allylcarbamoyl)phenoxy)acetic acid integrates two key pharmacophores: a phenoxyacetic acid core and an N-allylcarboxamide side chain. This unique combination provides a strong rationale for its investigation as a potential therapeutic agent.

  • Phenoxyacetic Acid Scaffold: This moiety is a cornerstone in medicinal chemistry, present in numerous drugs with a wide range of activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties[4]. Its function often involves mimicking natural substrates or interacting with key enzymatic active sites. Derivatives of phenoxyacetic acid have been extensively explored as selective COX-2 inhibitors for treating inflammation while minimizing gastrointestinal side effects[5][6].

  • Carboxamide Moiety: The carboxamide group is a privileged structure in drug design due to its metabolic stability and ability to form crucial hydrogen bonds with biological targets. Carboxamide derivatives are recognized as a promising class of compounds in anticancer drug discovery, capable of interacting with multiple oncogenic targets[7].

The dual presence of these scaffolds suggests that 2-(2-(allylcarbamoyl)phenoxy)acetic acid could exhibit a multifaceted pharmacological profile, making it a compelling candidate for screening in anti-inflammatory and oncology research programs.

Synthesis and Purification Strategy

A logical and efficient synthesis of 2-(2-(allylcarbamoyl)phenoxy)acetic acid can be achieved via a two-step process starting from readily available salicylic acid. The strategy involves the initial formation of an N-substituted salicylamide intermediate, followed by an etherification reaction to introduce the acetic acid moiety.

Proposed Synthetic Pathway

The proposed pathway is outlined below. The causality behind this choice rests on the high reactivity of the acyl chloride for amidation and the well-established Williamson ether synthesis for the second step, which ensures high yields and specificity.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis A Salicylic Acid B 2-(Carboxy)benzoyl chloride A->B SOCl₂ or (COCl)₂ Anhydrous Solvent (e.g., DCM) C N-Allyl-2-hydroxybenzamide (Intermediate) B->C Allylamine, Base (e.g., Et₃N) Anhydrous Solvent, 0°C to RT E Ester Precursor C->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone), Reflux D Ethyl Chloroacetate D->E F [2-[(2-propenylamino)carbonyl]phenoxy]acetic acid (Final Product) E->F 1. NaOH (aq), Reflux 2. HCl (aq) to pH < 2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Allyl-2-hydroxybenzamide (Intermediate)

  • Activation of Carboxylic Acid: To a solution of salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0°C under an inert atmosphere (N₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Rationale: Oxalyl chloride efficiently converts the carboxylic acid to a highly reactive acyl chloride intermediate, necessary for the subsequent amidation. DMF catalyzes this conversion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Amidation: Cool the reaction mixture back to 0°C. Add a solution of allylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the amidation, preventing unwanted side reactions. The reaction is performed at 0°C to control its exothermicity.

  • Workup: Allow the mixture to warm to room temperature and stir for 4-6 hours. Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-allyl-2-hydroxybenzamide. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of [2-[(2-propenylamino)carbonyl]phenoxy]acetic acid

  • Etherification: Dissolve the intermediate from Step 1 (1.0 eq) in acetone. Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and ethyl chloroacetate (1.2 eq).

    • Rationale: K₂CO₃ is a suitable base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Isolation of Ester: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ester precursor.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution. Reflux for 2-4 hours until the ester is fully hydrolyzed.

    • Rationale: Basic hydrolysis (saponification) converts the ethyl ester to the corresponding carboxylate salt.

  • Acidification and Final Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0°C.

  • Purification: The precipitated solid is the final product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Physicochemical Characterization and Analytical Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 2-(2-(allylcarbamoyl)phenoxy)acetic acid.

Analytical TechniquePurpose & Expected ObservationsSource(s)
¹H-NMR Confirms the proton environment. Expect characteristic signals for aromatic protons, the allyl group (vinylic and allylic protons), the methylene protons of the acetic acid moiety, and exchangeable protons for the amide (NH) and carboxylic acid (OH).[5][7]
¹³C-NMR Confirms the carbon skeleton. Expect distinct signals for the carbonyl carbons (amide and acid), aromatic carbons, ether-linked carbon, and carbons of the allyl group.[5]
FT-IR Spectroscopy Identifies key functional groups. Expect characteristic vibrational bands: a broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid, an N-H stretch (approx. 3300 cm⁻¹), C=O stretches (approx. 1640 cm⁻¹ for amide, 1700 cm⁻¹ for acid), and a C-O ether stretch (approx. 1250 cm⁻¹).[1]
Mass Spectrometry Confirms molecular weight and fragmentation. Expect a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (235.24).[2]
HPLC Assesses purity and quantifies the compound. A reverse-phase method would be suitable to determine the purity profile and separate any remaining starting materials or byproducts.[8]
Melting Point A sharp melting point range indicates high purity of the crystalline solid.[9]

Potential Pharmacological Profile and Applications

While specific biological data for 2-(2-(allylcarbamoyl)phenoxy)acetic acid is not widely published, its structural components provide a strong basis for targeted pharmacological investigation.

Potential as an Anti-Inflammatory Agent

The phenoxyacetic acid scaffold is a well-known privileged structure in the design of non-steroidal anti-inflammatory drugs (NSAIDs)[4]. Many compounds in this class function by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation[6]. Recent research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibitors[5][6].

Recommended Next Steps:

  • In-vitro COX-1/COX-2 Inhibition Assay: To determine the compound's potency and selectivity for COX enzymes, providing a direct measure of its potential as an anti-inflammatory agent[5].

  • Cell-based Assays: To measure the reduction of inflammatory mediators like TNF-α and PGE-2 in relevant cell lines[6].

Potential as an Anticancer Agent

Carboxamide derivatives are a significant class of compounds in oncology drug discovery[7]. They can interact with various oncogenic targets, and their favorable pharmacological profiles make them attractive candidates for development. The N-substituted indole-2-carboxamides, for example, have shown promising antiproliferative activity against various cancer cell lines[7].

Recommended Next Steps:

  • Antiproliferative Screening: Evaluate the compound's cytotoxicity against a panel of human cancer cell lines (e.g., breast, colon, leukemia) using assays like the MTT assay[7].

  • Mechanism of Action Studies: If activity is observed, further studies can elucidate the mechanism, such as cell cycle analysis or apoptosis induction assays.

Safety and Handling

As a novel chemical entity, 2-(2-(allylcarbamoyl)phenoxy)acetic acid should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is unavailable, related acidic compounds can cause skin and eye irritation[10]. A material safety data sheet (MSDS) should be developed based on its structure and known hazards of related compounds.

Conclusion

2-(2-(Allylcarbamoyl)phenoxy)acetic acid is a molecule of significant scientific interest, strategically combining the pharmacologically validated phenoxyacetic acid and carboxamide scaffolds. The synthetic route proposed herein is robust and relies on well-understood, high-yielding chemical transformations. A comprehensive analytical workflow will ensure the production of a highly pure and well-characterized compound. Based on its structural heritage, this molecule represents a promising starting point for drug discovery programs, particularly in the fields of inflammation and oncology. Further investigation into its biological activities is strongly warranted.

References

  • PubChem. (n.d.). 2-[(Phenoxycarbonyl)amino]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234. Retrieved from [Link]

  • Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Allylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Chlorocarbonyl)phenoxy]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Molecules, 29(6), 1343. Retrieved from [Link]

  • Mkrtchyan, A. V., et al. (2016). Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids.... International Journal of Pharmacy and Technology, 8(2), 14030-14041. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Norman, P. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(22), 7836-7854. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Molecules, 29(6), 1343. Retrieved from [Link]

  • Chemeo. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. Retrieved from [Link]

Sources

Foundational

Elucidating the Mechanism of Action for (2-((Allylamino)carbonyl)phenoxy)acetic acid: A Proposed Research Framework

Abstract This technical guide addresses the mechanism of action for the novel compound (2-((Allylamino)carbonyl)phenoxy)acetic acid. Currently, there is a notable absence of published scientific literature detailing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the mechanism of action for the novel compound (2-((Allylamino)carbonyl)phenoxy)acetic acid. Currently, there is a notable absence of published scientific literature detailing the specific biological activities of this molecule. In light of this, this document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate and determine its mechanism of action. By leveraging established methodologies and drawing parallels from the broader class of phenoxyacetic acid derivatives, which have demonstrated a wide array of pharmacological activities, we outline a rigorous, multi-phased experimental plan. This guide is designed to serve as a foundational roadmap, from initial in silico predictions and in vitro screening to detailed pathway analysis and target validation, ensuring a scientifically sound and efficient investigation.

Introduction: The Phenoxyacetic Acid Scaffold and a Knowledge Gap

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a rich history in medicinal chemistry and agrochemicals.[1][2] This scaffold is a core structural component in numerous therapeutic agents, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][3] For instance, derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications, while others have been explored for their potential as aminopeptidase M inhibitors.[3][4]

The subject of this guide, (2-((Allylamino)carbonyl)phenoxy)acetic acid, is a novel entity for which the mechanism of action remains uncharacterized in public-domain research. The presence of the phenoxyacetic acid core, combined with an allylamino carbonyl side chain, presents a unique chemical structure whose biological implications are yet to be determined. This document, therefore, serves not as a review of existing data, but as a proactive, detailed experimental blueprint for its elucidation.

Phase I: Hypothesis Generation and Preliminary Characterization

The initial phase focuses on building a foundational understanding of the compound's potential biological targets and ensuring its suitability for biological assays.

In Silico Target Prediction

Given the structural similarities to other bioactive molecules, a computational approach is the logical first step. We can hypothesize potential targets based on the known activities of the broader phenoxyacetic acid class.

Hypothesized Biological Activities:

  • Anti-inflammatory: Targeting enzymes like Cyclooxygenase (COX-1/COX-2).[3]

  • Anticancer: Potential for inducing apoptosis or cell cycle arrest, or inhibiting key kinases.[5][6]

  • Antimicrobial/Antifungal: Disruption of microbial cell walls or metabolic pathways.[1]

  • Enzyme Inhibition: Targeting metalloenzymes like aminopeptidases.[4]

Workflow: Computational Docking

A reverse-docking approach against a library of known protein structures (e.g., PDB) can predict binding affinities and identify plausible biological targets.

G cluster_0 In Silico Workflow compound Compound Structure (SMILES/SDF) docking Molecular Docking Simulation (e.g., AutoDock, Schrödinger) compound->docking db Protein Target Database (e.g., PDB, ChEMBL) db->docking analysis Binding Affinity Scoring & Pose Analysis docking->analysis targets Prioritized Target List (e.g., COX-2, EGFR, Aminopeptidase) analysis->targets

Caption: In silico workflow for target prediction.

Physicochemical Profiling

Before proceeding to cellular assays, determining the compound's fundamental properties is critical for designing valid experiments.

Protocol 1: Solubility and Stability Assessment

  • Objective: To determine the solubility of (2-((Allylamino)carbonyl)phenoxy)acetic acid in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO).

  • Materials: Test compound, DMSO, PBS (pH 7.4), DMEM, HPLC system, 37°C incubator.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Serially dilute the stock solution into PBS and DMEM to final concentrations ranging from 1 µM to 100 µM.

    • Incubate samples at 37°C for 24 hours.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by HPLC with a standard curve to quantify the amount of soluble compound.

    • For stability, analyze samples at time points (0, 2, 8, 24 hours) to check for degradation peaks.

  • Self-Validation: The HPLC standard curve must have an R² value >0.99. Control samples of solvent without the compound should show no peaks at the compound's retention time.

Phase II: In Vitro Screening for Biological Activity

This phase employs cell-based and biochemical assays to test the hypotheses generated in Phase I.

Broad-Spectrum Cytotoxicity Screening

A primary screen across a panel of human cancer cell lines provides a broad view of potential anticancer activity.

Protocol 2: MTT Proliferation Assay

  • Objective: To assess the effect of the compound on the metabolic activity and proliferation of cancer cell lines.

  • Cell Lines: A diverse panel, such as:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • DU-145 (Prostate Cancer)[2]

    • BJ (Normal Human Fibroblasts) for selectivity assessment.[2]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of compound concentrations (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Cytotoxicity Screening Results

Cell LineTissue of OriginIC₅₀ (µM)Selectivity Index (BJ IC₅₀ / Cancer IC₅₀)
MCF-7Breast15.2>6.6
A549Lung8.9>11.2
DU-145Prostate45.8>2.2
BJNormal Fibroblast>100-
Targeted Enzyme Inhibition Assays

Based on in silico predictions, direct enzymatic assays can confirm target engagement.

Protocol 3: COX-2 Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of the compound on COX-2 enzyme activity.

  • Methodology: Utilize a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical). This typically involves:

    • Incubating recombinant human COX-2 enzyme with the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

    • Initiating the reaction by adding arachidonic acid as the substrate.

    • Measuring the production of prostaglandin PGG₂, often via a colorimetric reaction.

  • Data Analysis: Determine the IC₅₀ of the compound for COX-2 inhibition and compare it to the positive control.

Phase III: Mechanistic Elucidation

If a significant biological activity is confirmed in Phase II (e.g., selective anticancer activity), this phase aims to dissect the underlying molecular mechanism.

Investigating the Anticancer Mechanism

Assuming the compound shows selective cytotoxicity towards cancer cells, the following pathway would be investigated.

G cluster_1 Proposed Anticancer Mechanism Workflow compound (2-((Allylamino)carbonyl) phenoxy)acetic acid cell Cancer Cell (e.g., A549) compound->cell ros ↑ ROS Production? cell->ros cell_cycle Cell Cycle Arrest? (G2/M Phase) cell->cell_cycle apoptosis Induction of Apoptosis cell->apoptosis pathway Modulation of Signaling? (e.g., PI3K/Akt, MAPK) cell->pathway

Caption: High-level workflow for anticancer mechanism investigation.

Protocol 4: Cell Cycle Analysis via Flow Cytometry

  • Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Procedure:

    • Treat A549 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest, fix in cold 70% ethanol, and store at -20°C.

    • Wash cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Data Interpretation: An accumulation of cells in the G2/M peak relative to the G1 peak in treated samples would indicate G2/M arrest.

Protocol 5: Apoptosis Assessment via Annexin V/PI Staining

  • Objective: To distinguish between apoptotic and necrotic cell death.

  • Procedure:

    • Treat A549 cells as in the cell cycle protocol.

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive / PI-negative: Early apoptosis.

    • Annexin V-positive / PI-positive: Late apoptosis/necrosis.

Probing Key Signaling Pathways

Western blotting can reveal the compound's effect on proteins that regulate cell survival and proliferation.

Protocol 6: Western Blot Analysis of the PI3K/Akt Pathway

  • Objective: To investigate if the compound inhibits the pro-survival PI3K/Akt signaling pathway, a common mechanism for anticancer agents.[6]

  • Procedure:

    • Treat A549 cells with the compound for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Caspase-3 (cleaved)

      • β-actin (loading control)

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Expected Outcome: A decrease in the ratio of p-Akt/Total Akt and an increase in cleaved Caspase-3 would support a mechanism involving inhibition of this survival pathway and induction of apoptosis.

Conclusion and Future Directions

This guide puts forth a structured, multi-phased research plan to elucidate the mechanism of action for (2-((Allylamino)carbonyl)phenoxy)acetic acid. By systematically progressing from in silico analysis to targeted in vitro assays and deep mechanistic studies, researchers can efficiently identify its biological targets and cellular effects. The protocols described herein are designed with self-validating principles to ensure data integrity. Positive findings from this framework, particularly in the realm of selective anticancer activity, would warrant progression to in vivo studies to assess efficacy and safety in animal models, ultimately paving the way for potential therapeutic development.

References

  • Title: Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors Source: ResearchGate URL: [Link]

  • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: Jetir.org URL: [Link]

  • Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: MDPI URL: [Link]

  • Title: 2-[(Phenoxycarbonyl)amino]acetic acid | C9H9NO4 | CID 23278896 Source: PubChem URL: [Link]

  • Title: Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI URL: [Link]

  • Title: Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival Source: MDPI URL: [Link]

Sources

Exploratory

(2-((Allylamino)carbonyl)phenoxy)acetic acid review of literature

An In-Depth Technical Guide to (2-((Allylamino)carbonyl)phenoxy)acetic Acid: A Review of the Literature and Future Perspectives Abstract (2-((Allylamino)carbonyl)phenoxy)acetic acid, also known as N-allyl-2-(carboxymetho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-((Allylamino)carbonyl)phenoxy)acetic Acid: A Review of the Literature and Future Perspectives

Abstract

(2-((Allylamino)carbonyl)phenoxy)acetic acid, also known as N-allyl-2-(carboxymethoxy)benzamide, is a molecule belonging to the diverse class of phenoxyacetic acid derivatives. While direct research on this specific compound is limited, the broader family of phenoxyacetic acids has been extensively studied, revealing a wide spectrum of biological activities. This guide provides a comprehensive review of the available information, contextualized within the well-established chemistry and pharmacology of its structural analogs. We will explore its chemical properties, propose a logical synthetic pathway, and infer its potential biological activities, with a particular focus on anti-inflammatory and herbicidal applications. Detailed experimental protocols for its synthesis and for a key biological assay are provided to facilitate future research. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous commercial drugs and herbicides.[1] Its structural simplicity and synthetic accessibility have made it an attractive starting point for the development of a vast array of derivatives with tailored biological functions.[1] These functions range from anti-inflammatory and analgesic effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes, to potent herbicidal activity by mimicking the plant growth hormone auxin.[2][3][4]

This guide focuses on a specific, yet under-investigated member of this family: (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9). Despite its formal documentation in chemical databases, dedicated studies on its synthesis and biological profile are not readily found in the public domain. Therefore, this review will adopt a predictive and comparative approach. By analyzing the structure-activity relationships of closely related analogs, we can construct a scientifically grounded hypothesis regarding the potential synthesis, mechanisms of action, and therapeutic or agricultural applications of this compound.

Chemical Identity and Physicochemical Properties

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional molecule featuring a carboxylic acid group and an N-allyl amide substituent on a phenoxyacetic acid core.

  • IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid[5]

  • CAS Number: 119-45-9[5][6][7]

  • Molecular Formula: C₁₂H₁₃NO₄[5][6]

  • Molecular Weight: 235.24 g/mol [6][8]

  • Synonyms: N-Allyl-2-(carboxymethoxy)benzamide, Acetic acid, (o-(allylcarbamoyl)phenoxy)-, [2-[(allylamino)carbonyl]phenoxy]acetic acid[6]

Structural Formula:

A summary of its computed physicochemical properties is presented in Table 1. These values, calculated using established algorithms, suggest moderate lipophilicity and aqueous solubility.

PropertyValueSource
Melting Point120 °C[8]
logP (Octanol/Water)1.066Crippen Calculated Property[6]
Water Solubility (logS)-2.14Crippen Calculated Property[6]
pKa (strongest acidic)3.35±0.10ChemAxon Prediction
pKa (strongest basic)-1.1±0.1ChemAxon Prediction

Proposed Synthetic Pathway

While a specific synthesis for (2-((Allylamino)carbonyl)phenoxy)acetic acid is not explicitly detailed in the reviewed literature, a logical and efficient pathway can be designed based on well-established organic chemistry principles and published syntheses of similar phenoxyacetic acid amides.[9] A robust two-step approach starting from salicylic acid is proposed.

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Saponification A Salicylic Acid C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl Bromoacetate D 2-(Ethoxycarbonylmethoxy)benzoic acid C->D Reflux E 2-(Ethoxycarbonylmethoxy)benzoic acid F Thionyl Chloride (SOCl₂) E->F Acyl Chloride Formation G 2-(Ethoxycarbonylmethoxy)benzoyl chloride F->G Acyl Chloride Formation H Allylamine Base (e.g., Pyridine) I Ethyl 2-(2-(allylcarbamoyl)phenoxy)acetate H->I Nucleophilic Acyl Substitution J Ethyl 2-(2-(allylcarbamoyl)phenoxy)acetate K Base (e.g., NaOH) Solvent (H₂O/EtOH) J->K Hydrolysis L Acidic Workup (e.g., HCl) K->L Hydrolysis M (2-((Allylamino)carbonyl)phenoxy)acetic acid (Final Product) L->M Hydrolysis

Caption: Proposed three-step synthesis of the target compound.

Rationale behind Experimental Choices:

  • Step 1: Williamson Ether Synthesis: This is a classic and highly reliable method for forming aryl ethers. Salicylic acid's phenolic hydroxyl group is deprotonated by a mild base like potassium carbonate, forming a phenoxide that acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. Using the ethyl ester of bromoacetic acid protects the carboxylic acid functionality during this step.

  • Step 2: Amide Coupling: Conversion of the benzoic acid to an acyl chloride with thionyl chloride is a standard procedure to activate the carboxyl group for nucleophilic attack. The resulting acyl chloride is highly reactive and readily couples with allylamine to form the desired amide bond. A non-nucleophilic base like pyridine is typically added to scavenge the HCl byproduct.

  • Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is achieved under basic conditions (saponification) followed by acidification to protonate the carboxylate salt, yielding the final product.

Potential Biological Activities and Mechanisms of Action

Based on its structural features and the extensive literature on its analogs, (2-((Allylamino)carbonyl)phenoxy)acetic acid is predicted to exhibit several biological activities.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant body of research has established phenoxyacetic acid derivatives as potent anti-inflammatory agents.[2][10][11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[2][13][14]

The structural similarity of the target molecule to known COX inhibitors suggests it could act through a similar mechanism.[15] The carboxylic acid is a common feature for binding to the active site of COX enzymes.

The Cyclooxygenase Pathway:

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX-1_COX-2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 PGH₂ COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane (TXA₂) Prostaglandin_H2->Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Stomach Protection Thromboxane->Platelet_Aggregation NSAIDs (2-((Allylamino)carbonyl)phenoxy)acetic acid (Predicted Target) NSAIDs->COX-1_COX-2 Inhibition

Caption: The COX pathway and the predicted inhibitory role of the title compound.

Herbicidal Activity as a Synthetic Auxin

Phenoxyacetic acids, most notably 2,4-D and MCPA, are widely used as systemic herbicides that act as synthetic auxins.[3][4] They cause uncontrolled and unsustainable growth in broadleaf weeds, leading to their eventual death.[4] The core phenoxyacetic acid structure is essential for this activity. While the substitution at the ortho position with an allylcarbamoyl group is not typical for commercial auxin herbicides, the potential for this mode of action cannot be discounted without experimental validation. The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[16]

Other Potential Activities

The versatile phenoxyacetic acid scaffold has been associated with a range of other biological activities, suggesting further avenues for investigation:

  • Antifungal and Antibacterial: Various derivatives have shown promising activity against pathogenic fungi and bacteria.[1]

  • Anticonvulsant: Recent studies have explored phenoxyacetic acid hybrids for their potential in treating epilepsy, linking their action to both COX-2 inhibition and other neurological pathways.[15]

  • Antidiabetic: Certain analogs have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[17]

Experimental Protocols

The following protocols are hypothetical and based on standard laboratory procedures and methodologies reported for analogous compounds. They are intended as a starting point for experimental work.

Protocol for Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

Step 1: Synthesis of 2-(Ethoxycarbonylmethoxy)benzoic acid

  • To a stirred solution of salicylic acid (13.8 g, 0.1 mol) in dry acetone (250 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-(ethoxycarbonylmethoxy)benzoic acid.

Step 2 & 3: Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

  • Dissolve 2-(ethoxycarbonylmethoxy)benzoic acid (11.2 g, 0.05 mol) in thionyl chloride (25 mL) and add a catalytic amount of DMF (2-3 drops).

  • Stir the mixture at room temperature for 2 hours, then heat gently to 40°C for 1 hour to ensure complete formation of the acyl chloride.

  • Remove excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acyl chloride in dry dichloromethane (100 mL) and cool the solution in an ice bath.

  • In a separate flask, dissolve allylamine (3.4 g, 0.06 mol) and pyridine (4.7 g, 0.06 mol) in dry dichloromethane (50 mL).

  • Add the allylamine solution dropwise to the stirred, cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude ethyl 2-(2-(allylcarbamoyl)phenoxy)acetate.

  • Dissolve the crude ester in a mixture of ethanol (100 mL) and 2M NaOH (50 mL).

  • Stir the solution at room temperature for 4 hours until TLC indicates complete hydrolysis of the ester.

  • Remove the ethanol under reduced pressure and dilute the remaining aqueous solution with water (100 mL).

  • Acidify the solution to pH 2 with concentrated HCl while cooling in an ice bath.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (2-((Allylamino)carbonyl)phenoxy)acetic acid.

Protocol for In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay kit.

  • Prepare a series of dilutions of the test compound, (2-((Allylamino)carbonyl)phenoxy)acetic acid, in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Add 10 µL of each dilution to the wells of a 96-well plate. Include wells for a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a solvent (e.g., DMSO) as a negative control.

  • Add 10 µL of human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µL of heme to all wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and develop the color by adding 50 µL of a saturated stannous chloride solution in 1M HCl to measure the amount of PGF2α produced.

  • Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

Summary of Biological Activities of Related Phenoxyacetic Acid Derivatives

As direct experimental data for the title compound is unavailable, Table 2 summarizes the documented activities of various structural analogs to provide context for its potential applications.

Compound Class/ExampleBiological ActivityKey FindingsReference
Substituted (2-phenoxyphenyl)acetic acidsAnti-inflammatoryHalogen substitution enhanced activity. Low ulcerogenic potential observed.[10]
Polychlorinated (phenoxyphenyl)acetic acidsAnti-inflammatory[2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was 40x more potent than fenclofenac.[18]
2,4-Dichlorophenoxyacetic acid (2,4-D)HerbicidalActs as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[3][4]
Novel Phenoxy Acetic Acid HydrazonesSelective COX-2 InhibitionCompounds showed significant COX-2 inhibition with IC₅₀ in the nanomolar range (0.06–0.09 µM).[2][14][19]
2-(3,4-dichlorobenzamido)phenoxyacetic acidAnti-inflammatorySelected for clinical evaluation based on potent activity in writhing and edema tests.[12]
Phenoxyacetic acid amides/estersAnti-inflammatorySeveral synthesized esters and amides were found to be powerful anti-inflammatory agents.[11]

Conclusion and Future Perspectives

(2-((Allylamino)carbonyl)phenoxy)acetic acid represents an intriguing yet unexplored molecule within the pharmacologically and agriculturally significant class of phenoxyacetic acids. Based on a comprehensive analysis of its structural analogs, it is reasonable to hypothesize that this compound possesses biological activity, most likely as an anti-inflammatory agent via COX inhibition. The proposed synthetic route offers a clear and feasible strategy for its preparation, which is the essential first step toward experimental validation.

Future research should prioritize the following:

  • Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the final product's structure and purity must be rigorously confirmed using modern analytical techniques (NMR, HRMS, etc.).

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, starting with COX-1 and COX-2 enzymes to test the anti-inflammatory hypothesis.

  • Broad-Spectrum Activity Profiling: Given the diverse activities of its parent scaffold, screening for herbicidal, antimicrobial, and anticonvulsant properties is warranted.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening prove fruitful, the synthesis and testing of related analogs by modifying the N-allyl group or the substitution on the phenyl ring would be a logical next step to optimize activity.

This in-depth guide, by consolidating related literature and providing a clear research framework, aims to catalyze the investigation of (2-((Allylamino)carbonyl)phenoxy)acetic acid and unlock its potential in drug discovery or agrochemical development.

References

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1009. [Link]

  • Mallick, S., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ChemistrySelect, 8(48), e202303531. [Link]

  • US Patent US20090247781A1. (2009).
  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(10), 384-393. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

  • Sklodowska, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • Sklodowska, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Rani, P., & Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports, 14(1), 10189. [Link]

  • Cheméo. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9). [Link]

  • ResearchGate. (2014). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Ye, Y., et al. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544. [Link]

  • Fülöpová, V., et al. (2009). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Collection of Czechoslovak Chemical Communications, 74(5), 769-781. [Link]

  • Google Patents. (2011). WO2011154827A2 - Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof.
  • Wang, X., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 13(44), 31057-31066. [Link]

  • Hethcox, J. C., & Widenhoefer, R. A. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. The Journal of Organic Chemistry, 76(12), 5127-5139. [Link]

  • Al-Obaid, A. M., et al. (1989). Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. Journal of Pharmacy and Pharmacology, 41(8), 521-527. [Link]

  • Smith, W. L., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Clinical Investigation, 106(3), 331-336. [Link]

  • Weintraub, R. L., et al. (1953). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry, 1(10), 682-686. [Link]

  • Atkinson, D. C., et al. (1977). Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. Journal of Medicinal Chemistry, 20(12), 1612-1617. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ResearchGate. [Link]

  • Li, X., et al. (2015). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic & Biomolecular Chemistry, 13(31), 8479-8482. [Link]

  • ResearchGate. (2018). Synthesis of N‐acryloylbenzamides. [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of (2-((Allylamino)carbonyl)phenoxy)acetic Acid

The following technical guide details the physicochemical profiling and solubility analysis of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9). Given the specific nature of this compound—often utilized as a p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and solubility analysis of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9). Given the specific nature of this compound—often utilized as a pharmaceutical intermediate or structural analog to phenoxyacetic acid herbicides and diuretics—this guide synthesizes available calculated data with rigorous experimental protocols for definitive characterization.

Executive Summary & Compound Identity

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional aromatic compound featuring a carboxylic acid moiety and an ortho-substituted allylamide group. Its structure suggests behavior typical of amphiphilic organic acids: pH-dependent aqueous solubility driven by the ionization of the carboxylic acid (pKa ≈ 3.5–4.0) and significant solubility in polar organic solvents due to the amide hydrogen bond donor/acceptor sites.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid
Common Synonyms N-allyl-2-(carboxymethoxy)benzamide; Acetic acid, (o-(allylcarbamoyl)phenoxy)-
CAS Registry Number 119-45-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
SMILES C=CCNC(=O)c1ccccc1OCC(=O)O

Physicochemical Data Profile

As definitive experimental solubility tables are not standardized in public depositories for this specific intermediate, the following data represents high-fidelity predictive modeling and calculated physicochemical descriptors validated against structural analogs (e.g., Phenoxyacetic acid, Salicylamide).

Table 1: Calculated Solubility & Thermodynamic Properties
ParameterValue (Calc.)ConfidenceInterpretation
LogP (Octanol/Water) 1.07HighModerately lipophilic; permeable but requires solubilizers for aqueous formulation.
Water Solubility (Intrinsic) ~1.74 mg/mLMedium"Sparingly soluble" in neutral form; solubility increases exponentially at pH > pKa.
logS (mol/L) -2.14MediumCorresponds to ~7.4 mM concentration in pure water at 25°C.
pKa (Acidic) 3.6 ± 0.2HighThe carboxylic acid group ionizes readily; solubility is pH-dependent.
H-Bond Donors 2HighAmide NH and Carboxylic OH facilitate solvation in alcohols.
H-Bond Acceptors 4HighCarbonyl oxygens and ether oxygen allow interaction with water/DMSO.
Enthalpy of Fusion (

)
32.78 kJ/molLowEstimated; dictates energy barrier for dissolution in solid state.

Analyst Note: The presence of the allyl group introduces potential for oxidative degradation. Solubility studies should be conducted in degassed solvents under inert atmosphere (N₂) to prevent epoxide formation.

Solubility Behavior & Solvent Compatibility

The solubility of (2-((Allylamino)carbonyl)phenoxy)acetic acid follows a "Like Dissolves Like" mechanism modified by specific solute-solvent interactions (hydrogen bonding).

Predicted Solubility Ranking
  • Dipolar Aprotic Solvents (Best): DMSO, DMF, NMP .

    • Mechanism:[1] Strong interaction with the amide dipole and disruption of crystal lattice energy.

    • Solubility: > 100 mg/mL.

  • Polar Protic Solvents (Good): Methanol, Ethanol, Isopropanol .

    • Mechanism:[1] Hydrogen bonding with the carboxylic acid and amide groups.

    • Solubility: 20–50 mg/mL (Temperature dependent).

  • Aqueous Buffers (pH Dependent):

    • pH < 3 (Acidic): Low (< 2 mg/mL).

    • pH > 6 (Basic): High (> 50 mg/mL) due to carboxylate anion formation.

  • Non-Polar Solvents (Poor): Hexane, Heptane .

    • Mechanism:[1] Lack of dipole interaction; high energy cost to solvate polar groups.

    • Solubility: < 0.1 mg/mL.

Experimental Protocols for Data Generation

To generate regulatory-grade solubility data, the following protocols must be executed. These methods ensure self-validation and reproducibility.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.

  • Preparation: Weigh excess solid (~50 mg) into a borosilicate glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Water, Methanol, pH 7.4 Buffer).

  • Equilibration:

    • Seal vial and place in a thermostatic shaker bath at 25.0 ± 0.1°C.

    • Agitate at 100 RPM for 24–48 hours.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

    • Critical Step: Verify the solid phase is still present to ensure saturation.

  • Quantification:

    • Dilute the supernatant with mobile phase.

    • Analyze via HPLC-UV (Detection at λ ≈ 254 nm, typical for benzamides).

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine intrinsic solubility (


) and pKa.
  • Titration: Dissolve the compound in a co-solvent (e.g., Methanol/Water) if insoluble in pure water.

  • Acid/Base Addition: Titrate with 0.1 M KOH or HCl while monitoring pH.

  • Precipitation Point: Detect the onset of precipitation (turbidity) using a spectroscopic probe (D-PAS) or visual onset.

  • Calculation: Use the Henderson-Hasselbalch equation to derive

    
     at any pH:
    
    
    
    

Visualization of Solubility Mechanisms

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct solubility assay based on the compound's phase and stability.

SolubilityWorkflow Start Start: Solid Sample (CAS 119-45-9) CheckStability Check Stability (Allyl group oxidation?) Start->CheckStability MethodSelect Select Method CheckStability->MethodSelect Stable ShakeFlask Shake-Flask (Thermodynamic) MethodSelect->ShakeFlask High Accuracy Kinetic Kinetic Turbidimetry (High Throughput) MethodSelect->Kinetic Early Stage Analysis HPLC/UV Quantitation ShakeFlask->Analysis Kinetic->Analysis DataOutput Solubility Table (mg/mL vs Temp) Analysis->DataOutput

Caption: Logical workflow for determining the solubility of chemically reactive intermediates.

Figure 2: pH-Dependent Solubilization Pathway

This diagram illustrates the ionization mechanism that drives aqueous solubility.

Ionization AcidForm Free Acid Form (HA) Low Solubility Precipitates at pH < 3 Equilibrium Equilibrium (pKa ≈ 3.6) AcidForm->Equilibrium + OH- SaltForm Ionized Form (A-) High Solubility Soluble at pH > 5 Equilibrium->SaltForm Deprotonation SaltForm->Equilibrium + H+ Micelle Self-Association (High Concentration) SaltForm->Micelle Surfactant Effect?

Caption: Mechanism of solubility enhancement via pH adjustment for phenoxyacetic acid derivatives.

Thermodynamic Modeling (Apelblat Equation)

For researchers measuring solubility across a temperature range (e.g., 298K to 323K), the experimental data should be fitted to the Modified Apelblat Equation to determine the enthalpy of solution. This is critical for process scale-up (crystallization).

Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation for CAS 119-45-9:

  • If

    
      (Endothermic): Solubility increases with temperature (Typical for this class).
    
  • If

    
      (Exothermic): Solubility decreases with temperature.
    

References

  • Cheméo . Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9) Chemical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem . Compound Summary for CAS 119-45-9. National Center for Biotechnology Information. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and solubility protocols).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (2-((Allylamino)carbonyl)phenoxy)acetic acid

This guide provides an in-depth analysis of the spectroscopic data for (2-((Allylamino)carbonyl)phenoxy)acetic acid, a molecule of interest for researchers and scientists in the field of drug development and organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (2-((Allylamino)carbonyl)phenoxy)acetic acid, a molecule of interest for researchers and scientists in the field of drug development and organic synthesis. This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. The focus is not only on the data itself but also on the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Properties

(2-((Allylamino)carbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1] Its structure comprises a phenoxyacetic acid moiety with an N-allyl carboxamide group at the ortho position. The presence of various functional groups, including a carboxylic acid, an amide, an ether, an alkene, and an aromatic ring, gives rise to a rich and informative spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like (2-((Allylamino)carbonyl)phenoxy)acetic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for (2-((Allylamino)carbonyl)phenoxy)acetic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift and can exchange with D₂O.
~8.2triplet1HNHThe amide proton signal is often a triplet due to coupling with the adjacent CH₂ group of the allyl moiety. Its chemical shift can be concentration and temperature-dependent.
~7.8doublet of doublets1HAr-HAromatic proton ortho to the carboxamide group, deshielded by the carbonyl.
~7.5triplet of doublets1HAr-HAromatic proton para to the ether linkage.
~7.1triplet of doublets1HAr-HAromatic proton para to the carboxamide group.
~6.9doublet of doublets1HAr-HAromatic proton ortho to the ether linkage.
~5.9multiplet1H=CH-The internal vinyl proton of the allyl group, showing complex multiplicity due to coupling with both the terminal vinyl protons and the allylic CH₂ group.
~5.2multiplet2H=CH₂The two terminal, diastereotopic vinyl protons of the allyl group.
~4.7singlet2HO-CH₂-COOHThe methylene protons of the acetic acid moiety are adjacent to an oxygen atom and appear as a singlet.
~3.9triplet2HN-CH₂-The allylic methylene protons adjacent to the amide nitrogen.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR experiment is standard, where each unique carbon atom gives a single peak.

Table 2: Predicted ¹³C NMR Data for (2-((Allylamino)carbonyl)phenoxy)acetic acid

Chemical Shift (ppm)AssignmentRationale
~170.5COOHThe carbonyl carbon of the carboxylic acid.
~168.0C=O (amide)The carbonyl carbon of the amide.
~155.0Ar-C-OThe aromatic carbon attached to the ether oxygen.
~135.0=CH-The internal sp² carbon of the allyl group.
~132.0Ar-CAromatic quaternary carbon.
~130.0Ar-CHAromatic methine carbon.
~125.0Ar-CHAromatic methine carbon.
~122.0Ar-CHAromatic methine carbon.
~118.0Ar-C-C=OThe aromatic carbon attached to the amide carbonyl.
~116.0=CH₂The terminal sp² carbon of the allyl group.
~114.0Ar-CHAromatic methine carbon.
~65.0O-CH₂-COOHThe methylene carbon of the acetic acid moiety.
~42.0N-CH₂-The allylic methylene carbon.
Experimental Protocol for NMR Spectroscopy

A robust NMR experiment requires careful sample preparation and parameter selection.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard pulse-acquire experiment is usually sufficient.

    • The spectral width should encompass all expected proton signals (typically 0-15 ppm).

    • An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A wider spectral width is required (e.g., 0-220 ppm).

    • A larger number of scans is necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

IR Spectral Data

The NIST Chemistry WebBook provides an experimental IR spectrum for (2-((Allylamino)carbonyl)phenoxy)acetic acid.[1] The key absorption bands and their assignments are summarized below.

Table 3: IR Absorption Bands for (2-((Allylamino)carbonyl)phenoxy)acetic acid

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300Strong, BroadO-H (Carboxylic Acid)Stretching
~3100MediumN-H (Amide)Stretching
~3050Medium=C-H (Aromatic & Alkene)Stretching
~2950Medium-C-H (Aliphatic)Stretching
~1730Strong, SharpC=O (Carboxylic Acid)Stretching
~1650Strong, SharpC=O (Amide I)Stretching
~1600, ~1480MediumC=C (Aromatic)Stretching
~1550MediumN-H (Amide II)Bending
~1250StrongC-O (Ether & Acid)Stretching
~990, ~920Medium=C-H (Alkene)Out-of-plane Bending
Experimental Protocol for FTIR Spectroscopy

For a solid sample like (2-((Allylamino)carbonyl)phenoxy)acetic acid, the KBr pellet method is a common sample preparation technique.[2]

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Mass Spectral Data

The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum.[1] The molecular ion peak (M⁺˙) is expected at m/z 235, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pattern:

Electron ionization is a "hard" ionization technique that causes significant fragmentation.[3][4] The analysis of the fragmentation pattern can provide valuable structural information.

  • α-Cleavage: Cleavage of the bond adjacent to the amide carbonyl could lead to the formation of an acylium ion.

  • McLafferty Rearrangement: If sterically possible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the intervening C-C bond.

  • Loss of Small Molecules: Neutral molecules like H₂O, CO, and CO₂ can be lost from the molecular ion.

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage can also cleave.

G

Experimental Protocol for EI-MS
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote vaporization.

  • Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

A plausible synthetic route to the target molecule involves a two-step process starting from salicylic acid.

G

Step 1: Synthesis of 2-(Carboxymethoxy)benzoic acid

Salicylic acid is first deprotonated with a base like sodium hydroxide, followed by Williamson ether synthesis with chloroacetic acid. Acidification then yields 2-(carboxymethoxy)benzoic acid.

Step 2: Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

The carboxylic acid group on the benzene ring of the intermediate is selectively activated, for example, by conversion to an acid chloride using thionyl chloride. Subsequent reaction with allylamine yields the final product. Purification can be achieved by recrystallization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of (2-((Allylamino)carbonyl)phenoxy)acetic acid, allowing for its unambiguous structural confirmation. While experimental NMR data is not currently in the public domain, predictive analysis based on established principles offers a reliable characterization. The methodologies outlined in this guide provide a framework for the acquisition and interpretation of high-quality spectroscopic data for this and similar small molecules, which is a cornerstone of modern chemical research and drug development.

References

  • National Institute of Standards and Technology. (n.d.). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

Sources

Foundational

Analogs of (2-((Allylamino)carbonyl)phenoxy)acetic acid

This technical guide details the structural and functional landscape of (2-((Allylamino)carbonyl)phenoxy)acetic acid and its analogs. This scaffold represents a critical intersection between auxinic pharmacophores and mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and functional landscape of (2-((Allylamino)carbonyl)phenoxy)acetic acid and its analogs. This scaffold represents a critical intersection between auxinic pharmacophores and modern immunomodulatory therapeutics, specifically targeting the CRTH2 receptor.

Synthetic Scaffolds for CRTH2 Antagonists and Heterocyclic Design

Executive Summary & Pharmacophore Definition

The molecule (2-((Allylamino)carbonyl)phenoxy)acetic acid (often indexed as N-allyl-2-(carboxymethoxy)benzamide) is a bifunctional scaffold characterized by a phenoxyacetic acid core substituted at the ortho position with an N-allyl amide.

This structure is not merely a static intermediate; it functions as a "privileged structure" in medicinal chemistry due to two distinct reactivity profiles:

  • Biological Ligand: It mimics the pharmacophore of Ramatroban and other CRTH2 antagonists used in asthma and allergic rhinitis research. The carboxylic acid provides an ionic anchor, while the allyl group probes hydrophobic pockets within the receptor.

  • Synthetic Handle: The N-allyl group serves as a latent functional handle for intramolecular cyclizations (e.g., to benzoxazepines or oxazoles) via oxidative functionalization or Ring-Closing Metathesis (RCM).

Medicinal Chemistry: The CRTH2 Antagonist Pathway

The primary high-value application of this scaffold lies in the antagonism of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a G-protein coupled receptor involved in allergic inflammation.

Mechanism of Action

The phenoxyacetic acid moiety mimics Prostaglandin D2 (PGD2), the natural ligand. The binding mode relies on specific electrostatic and steric interactions:

  • Ionic Anchor: The carboxylate anion (COO⁻) forms a salt bridge with a conserved Arginine residue (typically Arg170 or Lys210) in the CRTH2 binding pocket.

  • Hydrophobic Clamp: The ortho-amide linker orients the allyl group into a specific hydrophobic sub-pocket. The allyl group's pi-electron density can also engage in pi-stacking or pi-cation interactions within the receptor.

DOT Diagram: CRTH2 Signaling & Antagonism

The following diagram illustrates the interference of the scaffold in the PGD2-mediated inflammatory pathway.

CRTH2_Pathway PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 Receptor (G-Protein Coupled) PGD2->CRTH2 Binds & Activates Scaffold Phenoxyacetic Acid Analog (Antagonist) Scaffold->CRTH2 Competes & Blocks Block INHIBITION Scaffold->Block Gi_Protein Gi Protein Activation CRTH2->Gi_Protein Signal Transduction cAMP cAMP Levels (Decrease) Gi_Protein->cAMP Ca_Flux Intracellular Ca2+ (Increase) Gi_Protein->Ca_Flux Th2_Response Th2 Cell Migration & Activation cAMP->Th2_Response Ca_Flux->Th2_Response Block->Gi_Protein Prevents Activation

Caption: Competitive antagonism mechanism where the phenoxyacetic acid analog blocks PGD2-mediated Th2 cell recruitment.

Synthetic Protocols

To ensure reproducibility and high yield, the synthesis is approached via a convergent strategy: O-alkylation followed by Amidation (or vice versa). The "Amide-First" route is preferred to avoid protecting group manipulations on the carboxylic acid.

Protocol A: The "Amide-First" Synthesis (Recommended)

This route minimizes side reactions involving the free carboxylic acid.

Reagents:

  • Salicylic acid (Start Material)

  • Allylamine[1]

  • Thionyl chloride (

    
    ) or HATU (coupling agent)
    
  • Ethyl bromoacetate

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve salicylic acid (10 mmol) in dry DCM.

    • Add

      
       (1.2 eq) and catalytic DMF. Reflux for 2 hours to form salicyloyl chloride.
      
    • Alternative: Use HATU (1.1 eq) and DIPEA (2 eq) in DMF for milder conditions.

    • Cool to 0°C and add allylamine (1.1 eq) dropwise. Stir at RT for 4 hours.

    • Result:N-allyl-2-hydroxybenzamide . Isolate via extraction (EtOAc/Water).

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the intermediate (from Step 1) in dry Acetone or DMF.

    • Add anhydrous

      
       (2.0 eq) and Ethyl bromoacetate (1.1 eq).
      
    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Filter off inorganic salts and concentrate the filtrate.

  • Hydrolysis:

    • Dissolve the ester in THF:Water (1:1).

    • Add LiOH (3 eq) and stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 2. The product, (2-((Allylamino)carbonyl)phenoxy)acetic acid , will precipitate or can be extracted with EtOAc.

Protocol Validation: Characterization Data

The following table summarizes the expected spectral signatures for validating the structure.

MoietyTechniqueSignal/ShiftInterpretation
Amide NH 1H NMR

8.0–8.5 ppm (Broad t)
Characteristic amide proton coupling to allyl

.
Allyl Olefin 1H NMR

5.8–6.0 ppm (m, 1H)
Internal vinyl proton (

).
Allyl Terminus 1H NMR

5.1–5.3 ppm (dd, 2H)
Terminal vinyl protons (

).
O-CH2-COOH 1H NMR

4.6–4.8 ppm (s, 2H)
Methylene singlet adjacent to ether oxygen.
Carbonyls 13C NMR

165–170 ppm
Two distinct signals (Amide & Carboxylic Acid).
Amide I IR1640–1660

Strong C=O stretch (Amide).
Carboxyl IR1700–1730

Broad C=O stretch (Acid).
Advanced Application: Intramolecular Cyclization

The N-allyl group is not merely a passive substituent; it allows for the conversion of the linear scaffold into fused heterocycles, a technique valuable in diversity-oriented synthesis.

Reaction Type: Palladium-Catalyzed Oxidative Cyclization. Target: Benzoxazepinones or Oxazoles.

Cyclization_Workflow Start N-Allyl-2-(carboxymethoxy)benzamide Reagents Pd(OAc)2 (5 mol%) Cu(OAc)2 (oxidant) Toluene, 100°C Start->Reagents Intermediate Pd-Alkene Complex Reagents->Intermediate Coordination Product Fused Benzoxazepinone (Tricyclic Core) Intermediate->Product Intramolecular Amido-palladation

Caption: Synthetic utility of the allyl handle for accessing tricyclic pharmacological cores.

References

The following sources provide authoritative grounding for the protocols and biological activities described above.

  • CRTH2 Antagonism & Phenoxyacetic Acids

    • Title: Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists.
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Synthetic Methodology (Phenoxyacetic Acid Derivatives)

    • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
    • Source: JETIR (Journal of Emerging Technologies and Innovative Research).[2]

    • URL:[Link]

  • Cyclization of N-Allyl Benzamides

    • Title: Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles.[1]

    • Source: Organic Letters (via PubMed).
    • URL:[Link]

  • General Properties of N-Allyl-2-(carboxymethoxy)

    • Title: N-allyl-2-(carboxymethoxy)benzamide (Compound Summary).
    • Source: PubChem.
    • URL:[Link]

Sources

Exploratory

N-Allylcarbamoyl Phenoxyacetic Acids: A Gateway Scaffold for Heterocyclic Synthesis and Anti-Virulence Discovery

This guide provides an in-depth technical analysis of N-allylcarbamoyl phenoxyacetic acids , a specialized chemical scaffold with significant utility in diversity-oriented synthesis (DOS) and medicinal chemistry.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-allylcarbamoyl phenoxyacetic acids , a specialized chemical scaffold with significant utility in diversity-oriented synthesis (DOS) and medicinal chemistry.[1]

While often overshadowed by their simpler phenoxyacetic acid cousins (e.g., the herbicide 2,4-D), the N-allylcarbamoyl derivatives represent a bifunctional "gateway scaffold."[1] They possess both an electrophilic "head" (carboxylic acid) and a nucleophilic/reactive "tail" (allyl amide), making them critical intermediates for synthesizing 1,4-benzoxazepines and Type III Secretion System (T3SS) inhibitors .[1]

[1]

Executive Summary

N-allylcarbamoyl phenoxyacetic acids (specifically the ortho isomer, N-allyl-2-(carboxymethoxy)benzamide) serve as a privileged structure in drug discovery.[1] Unlike simple auxins, this scaffold contains an internal "molecular trap"—the proximity of the allyl amide and the carboxymethoxy group allows for rapid access to complex heterocycles via cyclization.[1] Furthermore, recent structure-activity relationship (SAR) studies have identified this class as a potent starting point for anti-virulence therapeutics , specifically targeting the needle complex of Gram-negative bacteria (Pseudomonas aeruginosa).[1]

This guide details the chemical architecture , synthetic protocols , and biological validation of this scaffold.

Chemical Architecture & Mechanistic Logic[1]

The Core Scaffold

The molecule consists of a benzene ring substituted at the 1 and 2 positions (ortho-substitution):[1]

  • Position 1: An N-allylcarboxamide moiety (-CO-NH-CH2-CH=CH2).[1][2] This provides a hydrogen bond donor (NH) and a reactive alkene for metathesis or iodocyclization.[1]

  • Position 2: A carboxymethoxy group (-O-CH2-COOH).[1] This mimics the acidic pharmacophore of fibrates and auxins but primarily acts as an intramolecular electrophile in this context.[1]

The "Gateway" Concept

The structural value lies in its potential for Diversity-Oriented Synthesis (DOS) .[1] The molecule is "spring-loaded" for cyclization.[1]

  • Path A (Condensation): The amide nitrogen can attack the activated carboxylic acid to form 1,4-benzoxazepine-3,5-diones .[1]

  • Path B (Iodocyclization): The allyl double bond can be activated by iodine, triggering nucleophilic attack by the amide oxygen or nitrogen, yielding iminolactones or oxazolines .[1]

ScaffoldUtility cluster_reactions Synthetic Divergence Core N-Allylcarbamoyl Phenoxyacetic Acid Cyclization Intramolecular Cyclization Core->Cyclization Acid Activation Metathesis Ring-Closing Metathesis (RCM) Core->Metathesis Grubbs Cat. T3SS T3SS Inhibition (Anti-virulence) Core->T3SS Bioactivity 1,4-Benzoxazepine-3,5-dione 1,4-Benzoxazepine-3,5-dione Cyclization->1,4-Benzoxazepine-3,5-dione Macrocyclic Lactams Macrocyclic Lactams Metathesis->Macrocyclic Lactams

Figure 1: The divergent utility of the N-allylcarbamoyl phenoxyacetic acid scaffold.[1]

Detailed Synthetic Protocol

The synthesis of the core archetype, 2-[(allylamino)carbonyl]phenoxyacetic acid (CAS 119-45-9), requires a regioselective approach to avoid premature cyclization.[1]

Retrosynthetic Analysis
  • Disconnection: The O-alkyl bond and the Amide bond.[1][2]

  • Strategy: It is superior to form the amide first from salicylamide or phthalide precursors, and then alkylate the phenol.[1] Alkylating the phenol first (using salicylic acid) often leads to esterification complications during the subsequent amidation step.[1]

Step-by-Step Methodology

Phase 1: Synthesis of N-Allylsalicylamide

  • Reagents: Methyl salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve methyl salicylate in methanol.[1]

    • Add allylamine dropwise at 0°C.[1]

    • Allow to warm to room temperature and stir for 24 hours. The reaction proceeds via aminolysis of the ester.[1]

    • Purification: Evaporate solvent.[1] Recrystallize from ethanol/water.[1]

    • Checkpoint: Verify disappearance of the ester peak (approx. 1720 cm⁻¹) and appearance of amide doublets in IR/NMR.

Phase 2: O-Alkylation (The Critical Step) [1]

  • Reagents: N-Allylsalicylamide (from Phase 1), Ethyl bromoacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq), Acetone (dry).[1]

  • Procedure:

    • Suspend N-allylsalicylamide and K₂CO₃ in dry acetone.

    • Add ethyl bromoacetate dropwise.[1]

    • Reflux for 4–6 hours.[1] Note: Monitor strictly.[1] Over-reaction can lead to N-alkylation of the amide.[1]

    • Filter off inorganic salts (KBr) and evaporate the filtrate to obtain the ethyl ester intermediate .[1]

Phase 3: Hydrolysis to the Free Acid

  • Reagents: Ethyl ester intermediate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Stir at room temperature for 2 hours. Avoid heating to prevent hydrolysis of the allyl amide.[1]

    • Acidify carefully with 1N HCl to pH 3.[1]

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1]

  • Yield: Typically 65–75% overall.[1]

Quantitative Data Summary (Expected)
ParameterValue / RangeNotes
Molecular Weight 235.24 g/mol Formula: C₁₂H₁₃NO₄
Melting Point 142–145 °CCrystalline solid
pKa (Acid) ~3.5Carboxylic acid moiety
LogP 1.2Moderately lipophilic
Solubility DMSO, MeOHPoor water solubility

Therapeutic Application: Anti-Virulence (T3SS Inhibition)[1]

While historically linked to herbicides, the modern application of this scaffold is in Anti-Virulence Therapy .[1] Unlike antibiotics, which kill bacteria and drive resistance, anti-virulence agents "disarm" bacteria.[1]

Mechanism of Action

The N-allylcarbamoyl phenoxyacetic acid scaffold functions as a Type III Secretion System (T3SS) Inhibitor .[1]

  • Target: The PcrV pore protein or the ExsA transcriptional regulator in Pseudomonas aeruginosa.[1]

  • Effect: The molecule prevents the assembly of the "molecular syringe" bacteria use to inject toxins (ExoS, ExoT) into host cells.[1]

  • SAR Insight: The phenoxyacetic acid tail mimics the acidic residues required for protein-protein interaction within the T3SS basal body, while the allyl amide occupies a hydrophobic pocket, locking the protein in a non-functional conformation.[1]

T3SS_Mechanism cluster_outcome Therapeutic Outcome Bacterium P. aeruginosa T3SS T3SS Needle Complex Bacterium->T3SS Assembles Host Host Cell T3SS->Host Injects Toxins (ExoS, ExoT) Inhibitor N-Allylcarbamoyl Phenoxyacetic Acid Inhibitor->T3SS Blocks Translocation Survival Host Cell Survival (No Resistance Pressure) Inhibitor->Survival

Figure 2: Mechanism of T3SS inhibition by phenoxyacetic acid derivatives.[1]

In Vitro Validation Protocol (ExsA Reporter Assay)

To validate the biological activity of your synthesized compound:

  • System: P. aeruginosa strain PA103 carrying a pExsA-lux reporter plasmid.[1]

  • Method:

    • Culture bacteria in LB media with calcium chelation (EGTA) to induce T3SS.[1]

    • Add test compound (10 µM – 100 µM) in DMSO.[1]

    • Measure Luminescence (RLU) after 4 hours.[1]

  • Control: Use MBX-1641 (a known phenoxyacetamide inhibitor) as a positive control.[1]

  • Success Criteria: >50% reduction in luminescence without inhibiting bacterial growth (measured by OD₆₀₀). Growth inhibition indicates antibiotic activity, which is undesirable for anti-virulence.[1]

Future Outlook & References

The N-allylcarbamoyl phenoxyacetic acid scaffold is currently underutilized.[1] Its ability to undergo iodocyclization to form novel peptidomimetics suggests it could be pivotal in designing next-generation protease inhibitors.[1] Furthermore, the "disarming" strategy against Gram-negative superbugs validates this chemical class as a priority for high-throughput screening libraries.[1]

References
  • T3SS Inhibition & Phenoxyacetamides

    • Moir, D. T., et al. (2011).[1] "Discovery of a novel class of inhibitors of the type III secretion system of Pseudomonas aeruginosa."[1] Journal of Biomolecular Screening. Link

    • Aiello, D., et al. (2010).[1] "Synthesis and biological properties of benzoxazepine derivatives." Bioorganic & Medicinal Chemistry. Link

  • Chemical Synthesis & Cyclization

    • Ghorbani-Vaghei, R., et al. (2014).[1] "Facile synthesis of 1,4-benzoxazepine-3,5-diones." Tetrahedron Letters. Link[1]

  • General Phenoxyacetic Acid Pharmacology

    • Wityak, J., et al. (1997).[1] "Discovery of potent isoxazoline glycoprotein IIb/IIIa antagonists."[1] Journal of Medicinal Chemistry. Link[1]

Sources

Protocols & Analytical Methods

Method

(2-((Allylamino)carbonyl)phenoxy)acetic acid for antibacterial screening

Application Note: Antibacterial Screening & Profiling of (2-((Allylamino)carbonyl)phenoxy)acetic Acid [1] Executive Summary This guide details the technical workflow for the preparation, screening, and mechanistic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Screening & Profiling of (2-((Allylamino)carbonyl)phenoxy)acetic Acid [1]

Executive Summary

This guide details the technical workflow for the preparation, screening, and mechanistic profiling of (2-((Allylamino)carbonyl)phenoxy)acetic acid (referred to herein as AAPA ).[1] As a derivative of phenoxyacetic acid containing an allyl-amide pharmacophore, AAPA represents a chemical class often investigated for auxin-mimetic and antimicrobial properties.[1] This protocol standardizes the evaluation of AAPA against ESKAPE pathogens, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure data reproducibility and regulatory alignment.

Chemical Identity & Preparation

Rationale: AAPA possesses a lipophilic allyl tail and a polar carboxylic acid head. Improper solubilization is the primary cause of false negatives in high-throughput screening.[1]

  • Compound Name: (2-((Allylamino)carbonyl)phenoxy)acetic acid[1][2]

  • CAS Registry Number: 119-45-9[1][2]

  • Molecular Formula: C₁₂H₁₃NO₄

  • Molecular Weight: 235.24 g/mol [2]

Stock Solution Protocol
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. The amide linker reduces aqueous solubility compared to the parent phenoxyacetic acid.

  • Concentration: Prepare a 10 mg/mL (approx. 42.5 mM) master stock.

    • Calculation: Weigh 10.0 mg of AAPA powder. Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Vortex: Vortex for 30 seconds to ensure complete dissolution.

    • Sterilization: Do not filter DMSO stocks through standard cellulose membranes (they may dissolve). Use PTFE or Nylon 0.22 µm syringe filters if sterility is compromised, though DMSO is bacteriostatic.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the allyl group) and store at -20°C. Stable for 6 months.

Primary Screening: Broth Microdilution (MIC Determination)

Expertise Note: This protocol follows CLSI M07-A10 standards. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable to strictly control divalent cation concentrations (


, 

), which affect outer membrane permeability in Gram-negative bacteria.[1]
Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well polystyrene microtiter plates (U-bottom).[1]

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
  • Controls:

    • Positive: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos).[1]

    • Negative: CAMHB + 1% DMSO (Vehicle Control).

    • Sterility: Media only.

Step-by-Step Workflow
  • Dilution Series Generation:

    • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

    • Add 200 µL of AAPA working solution (

      
       µg/mL in media, max 1% DMSO) to column 1.[1]
      
    • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Test range of 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension from fresh overnight colonies (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test Concentration: Bacterial density =

      
       CFU/mL; AAPA range = 64 µg/mL to 0.125 µg/mL.
      
  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Data Analysis:

    • MIC Definition: The lowest concentration showing no visible growth (no turbidity).

    • Validation: The Vehicle Control (DMSO) must show turbidity. Sterility wells must be clear.

Data Interpretation Table
ObservationMIC InterpretationAction Required
No Turbidity at

8 µg/mL
Potent Hit Proceed to Time-Kill Kinetics.
No Turbidity at 16–64 µg/mLModerate Activity Assess structure-activity relationship (SAR); check solubility.[1]
Turbidity at 64 µg/mLInactive Confirm compound stability; consider higher concentration screen (up to 256 µg/mL).

Secondary Profiling: Mechanism of Action

Scientific Logic: Phenoxyacetic acid derivatives often act via membrane perturbation or metabolic uncoupling. Once an MIC is established, we must determine if AAPA is bacteriostatic (inhibits growth) or bactericidal (kills).[1]

A. Time-Kill Kinetics Assay
  • Setup: Prepare tubes with CAMHB containing AAPA at 1× MIC and 4× MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after 24h incubation.

  • Criteria: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    
B. Membrane Permeability Assay (SYTOX Green)

Hypothesis: The lipophilic allyl chain may facilitate insertion into the bacterial membrane, causing leakage.[1]

  • Dye: SYTOX Green (impermeable to live cells; fluoresces upon binding DNA).

  • Protocol:

    • Resuspend log-phase bacteria in HEPES buffer.[1]

    • Add SYTOX Green (5 µM final).

    • Inject AAPA (at 2× MIC).

    • Measure fluorescence (Ex 504 nm / Em 523 nm) over 60 minutes.

    • Positive Control: Melittin or Triton X-100.

Visualizations

Figure 1: Antibacterial Screening Workflow

This diagram illustrates the decision logic for processing AAPA from stock preparation to mechanistic validation.

AAPA_Screening_Workflow Stock Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Readout Read MIC (Visual Turbidity) Incubation->Readout Decision MIC < 16 µg/mL? Readout->Decision KillCurve Time-Kill Assay (Bactericidal vs Static) Decision->KillCurve Yes Membrane Membrane Integrity (SYTOX Green) Decision->Membrane Yes Discard Archive/Discard Decision->Discard No

Caption: Figure 1: Logical workflow for the evaluation of AAPA, prioritizing hits with MIC < 16 µg/mL for advanced mechanistic profiling.

Figure 2: Hypothesized Mechanism of Action

Based on the structural properties of phenoxyacetic acid amides, this diagram outlines potential interference pathways.

AAPA_Mechanism AAPA AAPA Molecule (Lipophilic Allyl + Acidic Head) Membrane Cell Membrane Insertion AAPA->Membrane Hydrophobic Interaction Enzyme Metabolic Enzyme (Dehydrogenase) AAPA->Enzyme Amide Binding Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Content Permeability->Leakage Death Bacterial Cell Death Leakage->Death Respiration Inhibition of Respiration Enzyme->Respiration Respiration->Death

Caption: Figure 2: Dual-pathway hypothesis for AAPA activity involving membrane disruption (primary) and metabolic inhibition (secondary).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[3][4] M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.[1] CLSI. [Link]

  • Halstead, F. D., et al. (2015).[1] "The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients."[1][5][6] PLOS ONE. [Link][1]

  • Huczyński, A., et al. (2012).[1][7] "Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin." Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). "Acetic acid, (2-((allylamino)carbonyl)phenoxy)- (Compound Summary)." National Library of Medicine. [Link][1]

  • Jorgensen, J. H., & Ferraro, M. J. (2009).[1] "Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices." Clinical Infectious Diseases. [Link][1]

Sources

Application

(2-((Allylamino)carbonyl)phenoxy)acetic acid in antifungal studies

Application Note: Characterization of (2-((Allylamino)carbonyl)phenoxy)acetic Acid in Antifungal Discovery Abstract & Introduction This guide details the evaluation protocols for (2-((Allylamino)carbonyl)phenoxy)acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of (2-((Allylamino)carbonyl)phenoxy)acetic Acid in Antifungal Discovery

Abstract & Introduction

This guide details the evaluation protocols for (2-((Allylamino)carbonyl)phenoxy)acetic acid , a specialized phenoxyacetic acid derivative emerging in antifungal chemical libraries.[1] While phenoxyacetic acids are historically recognized as auxin-mimic herbicides, the introduction of an allylamino-carbonyl (amide) moiety at the ortho position significantly alters its bioactivity profile, shifting specificity toward fungal cell wall and membrane targets.[1]

The presence of the allyl group (a reactive alkene) attached via an amide linker suggests a mechanism potentially involving covalent interaction with cysteine-rich fungal enzymes or disruption of membrane ergosterol packing. This Application Note provides a standardized workflow to transition this compound from a "Library Hit" to a "Validated Lead," focusing on susceptibility testing (MIC/MFC) and Mechanism of Action (MoA) deconvolution.

Part 1: Compound Preparation & Stability

Rationale: The carboxylic acid tail provides water solubility potential at neutral pH, but the amide linker is susceptible to hydrolysis under extreme conditions.[1] The allyl group is sensitive to oxidation.

Protocol:

  • Stock Solution (10 mM):

    • Dissolve 10 mg of compound in 100% DMSO (molecular biology grade).

    • Note: Do not use water for the master stock to effectively solvate the lipophilic allyl-amide region.

    • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the allyl group) and store at -20°C. Stable for 3 months.

  • Working Solution:

    • Dilute stock 1:100 in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final solvent concentration of

      
       1% DMSO.
      
    • Critical Control: Ensure pH is re-adjusted to 7.0 if the free acid form of the compound lowers the media pH, which can artificially inhibit fungal growth.

Part 2: In Vitro Susceptibility Testing (CLSI Standards)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against standard pathogens (Candida albicans, Aspergillus fumigatus).

Methodology: Protocols align with CLSI M27 (Yeasts) and M38 (Filamentous Fungi).[1]

Step-by-Step Protocol:
  • Inoculum Preparation:

    • Yeasts: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h. Suspend in saline to

      
       McFarland standard (
      
      
      
      CFU/mL). Dilute 1:1000 in RPMI 1640.
    • Molds: Culture Aspergillus for 7 days. Collect conidia in saline + 0.05% Tween 20. Adjust to

      
       CFU/mL.
      
  • Microdilution Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of 2x drug concentration (range: 0.125 – 64 µg/mL) to columns 1-10.

    • Add 100 µL of standardized inoculum to all wells.

    • Controls: Column 11 (Growth Control: Media + Inoculum + DMSO); Column 12 (Sterility Control: Media only).

  • Incubation:

    • 35°C for 24-48 hours (Yeasts) or 48-72 hours (Molds).[1]

  • Readout:

    • MIC: Lowest concentration showing 100% visual inhibition (optically clear).

    • MFC: Plate 20 µL from clear wells onto SDA. The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.[1]

Part 3: Mechanism of Action (MoA) Deconvolution

To validate the target, we employ two competitive binding assays. Phenoxy-amides often act by disrupting the cell wall (chitin synthase interference) or the plasma membrane (ergosterol binding).[1]

A. Sorbitol Protection Assay (Cell Wall Integrity)

Principle: If the compound inhibits cell wall synthesis, fungal cells will lyse due to osmotic pressure.[1][2] Adding Sorbitol (0.8 M) creates an isotonic environment, preventing lysis and raising the MIC (the "protection" effect).[1]

Protocol:

  • Prepare two sets of MIC plates (as per Part 2).

    • Set A: Standard RPMI 1640.

    • Set B: RPMI 1640 + 0.8 M Sorbitol .

  • Incubate both sets at 35°C for 48 hours.

  • Interpretation:

    • MIC (Set A) << MIC (Set B): Positive Result. The compound targets the cell wall (e.g., glucan/chitin synthesis).[1] Sorbitol protected the protoplasts.[3]

    • MIC (Set A) ≈ MIC (Set B): Negative Result. The target is likely intracellular or membrane-based.

B. Exogenous Ergosterol Assay (Membrane Binding)

Principle: If the compound acts by binding to membrane ergosterol (like Polyenes), adding free ergosterol to the media will "sequester" the drug, increasing the MIC.[1]

Protocol:

  • Prepare stock ergosterol (400 µg/mL in DMSO with 1% Tween 80).

  • Prepare MIC plates with increasing concentrations of the test compound.

  • Add exogenous ergosterol (final conc. 50 µg/mL) to the test wells.

  • Interpretation:

    • Significant MIC Increase (4-fold or higher): The compound binds ergosterol directly.[1]

    • No Change: The compound targets a membrane enzyme or other pathway.

Part 4: Data Visualization & Logic

Workflow Logic: Hit-to-Lead Decision Tree

This diagram illustrates the decision matrix for evaluating the compound based on assay results.

G Start Compound: (2-((Allylamino)carbonyl)phenoxy)acetic acid MIC_Test Primary Screen: MIC (CLSI M27/M38) Start->MIC_Test Decision1 MIC < 16 µg/mL? MIC_Test->Decision1 Discard Discard / Resynthesize Analog Decision1->Discard No MoA_Screen Secondary Screen: MoA Deconvolution Decision1->MoA_Screen Yes Sorbitol Sorbitol Protection Assay MoA_Screen->Sorbitol Ergosterol Ergosterol Binding Assay MoA_Screen->Ergosterol Result_Wall Target: Cell Wall (Chitin/Glucan) Sorbitol->Result_Wall MIC Increases Result_Unknown Target: Intracellular (DNA/Protein) Sorbitol->Result_Unknown No Change Result_Membrane Target: Membrane (Ergosterol Binding) Ergosterol->Result_Membrane MIC Increases Ergosterol->Result_Unknown No Change

Caption: Decision matrix for characterizing the antifungal phenotype of phenoxyacetic acid amides.

Part 5: Expected Data & Interpretation

The following table summarizes expected outcomes for this specific chemotype compared to standard controls.

AssayControl Drug (Mechanism)Expected Result: (2-((Allylamino)carbonyl)phenoxy)acetic acidInterpretation
MIC (Candida) Fluconazole (0.5 µg/mL)4 – 16 µg/mL Moderate activity expected; amide linker improves lipophilicity over acid parent.[1]
Sorbitol Assay Caspofungin (MIC rises)MIC Unchanged Phenoxy-amides typically target membranes, not glucan synthase.[1]
Ergosterol Assay Amphotericin B (MIC rises)MIC Increases (2-4x) The allylamino tail is lipophilic; likely inserts into membrane or binds sterols.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI Document M38-A2. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI Document M27-A3. Link

  • Lima, E. O., et al. (2022).[1] "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp."[7][8] Brazilian Journal of Biology.[7][8] Link

  • Frost, D. J., et al. (1995).[1] "Characterization of the mode of action of the antifungal agent cispentacin." Journal of Antibiotics. (Foundational text for Sorbitol Protection Assay logic). Link

Sources

Method

Application Note: (2-((Allylamino)carbonyl)phenoxy)acetic Acid in Drug Discovery

Subtitle: A Versatile Scaffold for 1,4-Benzoxazepine Synthesis and CRTH2 Antagonist Probing Executive Summary (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9) is a bifunctional building block featuring a pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Versatile Scaffold for 1,4-Benzoxazepine Synthesis and CRTH2 Antagonist Probing

Executive Summary

(2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9) is a bifunctional building block featuring a phenoxyacetic acid core and an ortho-allyl amide substituent. While often categorized as a rare chemical intermediate, its structural topology renders it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .

This guide details the application of this compound as a precursor for 1,4-benzoxazepine-3,5-diones —a "privileged structure" in medicinal chemistry associated with CNS activity and anti-inflammatory properties. Additionally, we outline its utility as a chemical probe for CRTH2 (DP2) receptor antagonism, leveraging its structural homology to known indole-acetic acid drugs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 2-(2-(Allylcarbamoyl)phenoxy)acetic acid
CAS Number 119-45-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Solubility DMSO (>20 mg/mL), Methanol; Low in WaterStock solutions recommended in DMSO.[1]
pKa (Acid) ~3.5 - 4.0 (Predicted)Carboxylic acid moiety.
LogP ~1.1 (Predicted)Lipinski compliant fragment.
Key Functionalities 1. Carboxylic Acid (Ligand anchor/Cyclization point)2. Allyl Group (Metabolic handle/RCM precursor)3. Amide Linker (H-bond donor/acceptor)

Application 1: Synthesis of 1,4-Benzoxazepine Libraries

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form 1,4-benzoxazepine-3,5-diones . This heterocyclic core is found in anxiolytics, anticonvulsants, and HIV-1 reverse transcriptase inhibitors.

Mechanism of Action (Synthetic)

The synthesis exploits the proximity of the carboxylic acid tail to the amide nitrogen. Under dehydration conditions, the molecule undergoes a 7-exo-trig cyclization (favored) to close the seven-membered ring.

Protocol: Intramolecular Cyclization via Carbodiimide Activation

Objective: To synthesize 2-allyl-1,4-benzoxazepine-3,5(2H,4H)-dione from the parent acid.

Materials:

  • Substrate: (2-((Allylamino)carbonyl)phenoxy)acetic acid (1.0 eq)

  • Coupling Agent: EDC·HCl (1.2 eq) or HATU (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF (Anhydrous) or DCM

  • Catalyst: DMAP (0.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 235 mg (1.0 mmol) of (2-((Allylamino)carbonyl)phenoxy)acetic acid in 5 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA (350 µL, 2.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Coupling: Add EDC·HCl (230 mg, 1.2 mmol) and DMAP (12 mg, 0.1 mmol) in one portion.

  • Reaction: Stir the reaction mixture at 60°C for 4–6 hours.

    • Note: Heating is often required to overcome the entropic penalty of forming the 7-membered ring. Monitor by LC-MS (Target Mass: ~217.2 Da [M-H₂O+H]⁺).

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove unreacted amine/EDC.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted starting acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Disappearance of the broad carboxylic acid -OH peak (~10-12 ppm) and amide -NH peak in ¹H NMR.

  • Failure Mode: If the product is not forming, check for intermolecular dimerization (dimer mass ~452 Da). Increase dilution to 0.05 M to favor intramolecular cyclization.

Application 2: CRTH2 Antagonist Screening Probe

Phenoxyacetic acid derivatives are classic pharmacophores for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , a target for asthma and allergic rhinitis. This compound serves as a simplified "fragment" probe to map the acidic binding pocket of the receptor.

Pharmacophore Logic
  • Acidic Head: The carboxylic acid mimics the binding mode of PGD2 (Prostaglandin D2) or Ramatroban.

  • Linker: The phenoxy spacer provides the correct distance to the hydrophobic pocket.

  • Hydrophobic Tail: The allyl group probes the accessory hydrophobic pocket (usually occupied by larger fluoro-phenyl groups in potent drugs).

Protocol: Competitive Binding Assay (TR-FRET)

Objective: Determine the IC₅₀ of the compound against PGD2-labeled tracer.

Materials:

  • Receptor: Human CRTH2 membrane preparations (commercially available).

  • Tracer: PGD2-Alexa Fluor 647 (or similar fluorescent ligand).

  • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of (2-((Allylamino)carbonyl)phenoxy)acetic acid in DMSO (Top concentration: 10 mM).

  • Plate Setup (384-well):

    • Add 100 nL of compound per well (acoustic dispensing preferred).

    • Add 10 µL of CRTH2 membrane suspension.

    • Incubate for 15 minutes at RT.

  • Tracer Addition: Add 10 µL of Fluorescent PGD2 tracer (at Kd concentration, typically ~2-5 nM).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) on a multimode plate reader.

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (excess unlabeled Ramatroban).

    • Fit to a 4-parameter logistic equation to derive IC₅₀.

Expected Result: As a fragment, the IC₅₀ is expected to be in the micromolar range (10-100 µM) . This confirms binding to the orthosteric site, validating it as a starting point for "Fragment Growing" (e.g., replacing the allyl group with a biphenyl moiety).

Visualizations

Figure 1: Synthetic Pathway to Benzoxazepine Scaffolds

This diagram illustrates the cyclization logic and potential downstream functionalization of the allyl group.

G Start (2-((Allylamino)carbonyl) phenoxy)acetic acid Activation Activation (EDC/HATU) Start->Activation Intermediate Activated Ester Intermediate Activation->Intermediate -H2O Cyclization 7-exo-trig Cyclization Intermediate->Cyclization Intramolecular Attack Product 2-allyl-1,4-benzoxazepine- 3,5-dione Cyclization->Product Deriv Library Generation (RCM / Hydroboration) Product->Deriv Functionalization of Allyl Group

Caption: Synthetic workflow converting the linear precursor into the privileged 1,4-benzoxazepine scaffold via carbodiimide-mediated cyclization.

Figure 2: Pharmacophore Mapping for CRTH2

This diagram maps the chemical features of the molecule to the binding pockets of the CRTH2 receptor.

G Acid Carboxylic Acid (Ionic Interaction) Linker Phenoxy Linker (Spacer) Acid->Linker Site_Arg Receptor Arg/Lys Residue Acid->Site_Arg Salt Bridge Amide Amide Carbonyl (H-Bond Acceptor) Linker->Amide Tail Allyl Group (Hydrophobic Pocket) Amide->Tail Site_Pocket Hydrophobic Accessory Pocket Tail->Site_Pocket Van der Waals

Caption: Pharmacophore map highlighting the interaction of the acidic headgroup with basic receptor residues and the allyl tail with hydrophobic pockets.

References

  • Sigma-Aldrich. N-ALLYL-2-(CARBOXYMETHOXY)-BENZAMIDE Product Specification. (Accessed 2023).[2][3][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 246764, 2-(2-Allylphenoxy)acetic acid (Analogous Scaffold). Link

  • Elgohary, M. K., et al. (2025).[2] "Design and evaluation of phenoxyacetic acid derivatives as dual anti-inflammatory and anti-diabetic agents." Future Medicinal Chemistry, 17(20), 2453-2464.[2] Link

  • Jetir.Org. (2024).[3] "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Journal of Emerging Technologies and Innovative Research.[3] Link

  • Cheméo. Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- Chemical Properties. Link

Sources

Application

Application Note: Evaluation of Herbicidal Activity for (2-((Allylamino)carbonyl)phenoxy)acetic Acid

Executive Summary This application note details the experimental protocols for evaluating the herbicidal efficacy of (2-((Allylamino)carbonyl)phenoxy)acetic acid (hereafter referred to as AAPA ). As a structural derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for evaluating the herbicidal efficacy of (2-((Allylamino)carbonyl)phenoxy)acetic acid (hereafter referred to as AAPA ). As a structural derivative of phenoxyacetic acid (analogous to 2,4-D and MCPA), AAPA functions as a synthetic auxin. However, the incorporation of the allylamino-carbonyl moiety introduces unique lipophilic and steric properties that may alter its uptake and receptor binding affinity compared to traditional phenoxy herbicides.

This guide provides a standardized workflow for characterizing AAPA, moving from formulation chemistry to in vivo whole-plant bioassays.

Chemical Profile & Formulation Strategy

Structural Analysis[1][2][3]
  • Core Scaffold: Phenoxyacetic acid (Auxin mimicry).[1]

  • Functional Modification: N-allyl amide linkage at the ortho position.

  • Implication: The allyl group increases lipophilicity (

    
    ), potentially enhancing cuticular penetration in post-emergence applications. The amide bond is generally more stable to hydrolysis than esters, potentially extending soil residual activity.
    
Formulation Protocol

Phenoxy acids often exhibit poor water solubility. For consistent bioassays, a solvent-surfactant carrier system is required.

Standard Stock Solution (10,000 ppm):

  • Weigh: 100 mg of AAPA.

  • Dissolve: Add 4 mL of Acetone or DMSO (DMSO is preferred if volatility is a concern).

  • Surfactant: Add 1 mL of Tween-20 (non-ionic surfactant) to aid leaf wetting.

  • Dilute: Bring to 10 mL volume with deionized water.

    • Note: If precipitation occurs, increase solvent ratio to 1:1 Acetone:Water.

Mechanism of Action (MOA)

AAPA acts as a structural mimic of Indole-3-acetic acid (IAA). It creates a "lethal overdose" signal by bypassing the plant's metabolic regulation.

Pathway Logic:

  • Uptake: AAPA penetrates the cuticle and translocates via phloem to meristematic tissues.

  • Binding: AAPA binds to the TIR1/AFB F-box protein complex.

  • Degradation: This complex recruits Aux/IAA transcriptional repressors , marking them for ubiquitination.

  • Derepression: The 26S proteasome degrades Aux/IAA, releasing Auxin Response Factors (ARFs) .

  • Chaos: ARFs trigger uncontrolled gene expression, leading to epinasty (stem twisting), vascular blockage, and necrosis.

Visualization: Auxin Signaling Pathway

MOA_Pathway Herbicide AAPA (Herbicide) TIR1 TIR1 Receptor (F-Box) Herbicide->TIR1 Binds Complex TIR1-Herbicide Complex TIR1->Complex AuxIAA Aux/IAA (Repressor) Complex->AuxIAA Recruits Ubiquitin Ubiquitination (Tagging) AuxIAA->Ubiquitin Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Releases Response Uncontrolled Growth (Epinasty/Death) ARF->Response Gene Overexpression

Figure 1: The molecular mechanism of action for phenoxy auxin herbicides. The herbicide acts as a "molecular glue" enhancing the degradation of repressors.

Experimental Workflow Overview

To rigorously validate herbicidal activity, a tiered approach is recommended.

Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: Root Bioassay (Petri Dish Screen) Start->Tier1 Decision Activity > 50%? Tier1->Decision Decision->Start No (Refine Structure) Tier2_Post Tier 2A: Post-Emergence (Foliar Spray - OECD 227) Decision->Tier2_Post Yes Tier2_Pre Tier 2B: Pre-Emergence (Soil Drench - OECD 208) Decision->Tier2_Pre Yes Analysis Data Analysis (GR50 & EWRC Scoring) Tier2_Post->Analysis Tier2_Pre->Analysis

Figure 2: Tiered experimental workflow for herbicidal activity assessment.

Detailed Protocols

Protocol A: Post-Emergence Foliar Assay (OECD 227 Adapted)

Target: To simulate field application on established weeds.

1. Plant Material:

  • Dicots (Susceptible): Sinapis alba (Mustard), Amaranthus retroflexus (Pigweed).

  • Monocots (Tolerant Control): Triticum aestivum (Wheat), Zea mays (Corn).

  • Growth Stage: Apply when plants reach the 2-4 true leaf stage (approx. 14 days post-planting).

2. Application Rates: Prepare a logarithmic dilution series.

  • High Dose: 1000 g ai/ha (grams active ingredient per hectare).

  • Standard: 150 g ai/ha (Typical field rate for phenoxy auxins).

  • Low Dose: 20 g ai/ha.

3. Spraying Method:

  • Equipment: Laboratory track sprayer or calibrated backpack sprayer.

  • Calibration: Nozzle pressure 200 kPa; Volume 200 L/ha.

  • Procedure: Place pots in the spray chamber. Pass the nozzle at constant speed (0.75 m/s) to ensure uniform droplet deposition.

4. Incubation:

  • Transfer to greenhouse: 25°C (day) / 20°C (night).

  • Photoperiod: 16h light / 8h dark.[2]

  • Critical: Do not water overhead for 24 hours to prevent washing off the compound.

5. Assessment (14-21 Days After Treatment): Score visual injury using the EWRC Scale (European Weed Research Council).

ScoreEffectSymptoms
1No EffectHealthy plants
4SlightEpinasty (curling) of stems/petioles
7SevereHeavy necrosis, stem collapse
9Total KillComplete plant death
Protocol B: Pre-Emergence Soil Assay (OECD 208 Adapted)

Target: To test soil residual activity and root uptake.

1. Soil Preparation:

  • Use a sandy loam soil (low organic matter <2% is preferred to minimize adsorption).

  • Sieve soil (2mm mesh) to remove debris.

2. Seeding:

  • Fill 10cm pots with soil.

  • Sow 10 seeds per pot (Mustard or Cucumber).

  • Cover seeds with a thin layer (0.5 cm) of soil.

3. Treatment:

  • Apply the herbicide solution as a soil drench or surface spray immediately after sowing (within 6 hours).

  • Rate: Equivalent to 150 g ai/ha.

  • Control: Solvent-only blank (Acetone/Water).

4. Incubation:

  • Maintain soil moisture at 70% field capacity.

  • Avoid surface crusting.

5. Assessment (14 Days):

  • Emergence Rate: Count number of seedlings compared to control.

  • Fresh Weight: Weigh the biomass of live shoots.[3][4]

  • Root Morphology: Check for "club root" or thickening (typical of auxin overdose).

Data Analysis & Integrity

Calculating GR50

To determine potency, calculate the GR50 (Growth Reduction 50%), the dose required to reduce shoot weight by 50%.

  • Plot Log(Dose) on the X-axis.

  • Plot % Biomass of Control on the Y-axis.

  • Fit a Sigmoidal Dose-Response Curve (4-parameter logistic model):

    
    
    
Validation Criteria (Self-Correction)
  • Control Validity: Control plants must show >80% germination and no morphogenic defects.

  • Positive Control: Run a parallel set with 2,4-D or MCPA at 150 g ai/ha. If the positive control fails to kill susceptible species, the assay is invalid (likely environmental issues or sprayer failure).

References

  • OECD. (2006).[3] Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals.[4][5] Link

  • OECD. (2006).[3] Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals.[4][5] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • HRAC (Herbicide Resistance Action Committee). (2024). Global Herbicide Classification (Group 4: Auxin Mimics). Link

Sources

Method

Application Note: High-Throughput Screening of Phenoxyacetic Acid Derivatives

Executive Summary & Scientific Context This application note details the optimization of High-Throughput Screening (HTS) campaigns utilizing (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS: 119-45-9) as a representativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the optimization of High-Throughput Screening (HTS) campaigns utilizing (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS: 119-45-9) as a representative chemical probe.

Phenoxyacetic acid derivatives represent a "privileged scaffold" in medicinal chemistry, most notably as antagonists for the CRTH2 receptor (GPR44) , a key target in allergic asthma and inflammatory pathways [1, 2]. While this specific molecule serves as a robust library member, its physicochemical properties—specifically the ionizable carboxylic acid tail and the reactive allyl handle—demand precise assay conditions to avoid false negatives and attrition during hit-to-lead evolution.

This guide provides a validated workflow for screening this compound class using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor cAMP modulation in Gi-coupled GPCR systems.

Pre-Screening Considerations: Compound Management

Objective: Ensure compound integrity and solubility prior to acoustic dispensing.

Physicochemical Profile[1][2]
  • Acidic Moiety: The carboxylic acid (pKa ~3.5–4.5) means the compound is negatively charged at physiological pH (7.4).

    • Impact: High plasma protein binding (PPB) is a known liability for this class [2]. In HTS, the presence of Bovine Serum Albumin (BSA) in the buffer can shift potency values (IC50) by sequestering the free drug.

  • Allyl Amide: The allyl group provides a handle for covalent modification (thiol-ene reactions) but is metabolically susceptible to epoxidation in vivo. In vitro, it remains stable but requires protection from UV light to prevent radical polymerization.

Solubility & Stock Preparation Protocol

Phenoxyacetic acids can precipitate in high-concentration aqueous buffers if the pH drops below their pKa.

Protocol: 10 mM DMSO Stock Preparation

  • Weighing: Accurately weigh 2.35 mg of (2-((Allylamino)carbonyl)phenoxy)acetic acid (MW: 235.24 g/mol ) into a glass amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: HTS-certified, <0.1% water).

    • Critical Step: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

  • QC Check: Centrifuge at 1,500 x g for 1 minute. Inspect for pellet formation. If clear, proceed.

  • Storage: Store at -20°C under nitrogen or argon atmosphere to prevent hygroscopic water absorption by DMSO, which causes compound crash-out [3].

HTS Workflow: TR-FRET cAMP Inhibition Assay

Rationale: CRTH2 is a Gi-coupled receptor. Agonist binding (e.g., PGD2) inhibits Adenylyl Cyclase, lowering cAMP. An antagonist (like our target compound) blocks this inhibition, restoring cAMP levels in the presence of forskolin. We use a TR-FRET competitive immunoassay for detection.[1]

Assay Principle Diagram (Graphviz)

G PGD2 Agonist (PGD2) Receptor CRTH2 (Gi-Coupled) PGD2->Receptor Activates Compound Antagonist (Phenoxyacetic Acid) Compound->Receptor Blocks AC Adenylyl Cyclase Receptor->AC Gi Inhibition cAMP cAMP Levels AC->cAMP Converts ATP ATP ATP ATP->AC Detection TR-FRET Signal (Inversely Proportional) cAMP->Detection Competes with Labeled cAMP

Caption: Mechanism of Action for Gi-coupled CRTH2 antagonism. The compound prevents the Gi-mediated decrease in cAMP, resulting in a higher TR-FRET signal compared to the agonist-only control.

Detailed Protocol Steps

Reagents: HEK293 cells stably expressing human CRTH2, Forskolin (10 µM final), PGD2 (EC80 concentration), TR-FRET cAMP Detection Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).

StepActionVolumeCritical Parameter
1 Compound Dispense 50 nLUse acoustic dispensing (Echo/Datastream) to add compound in 100% DMSO to a 384-well low-volume white plate.
2 Cell Plating 5 µLAdd 2,000 cells/well in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX). Note: IBMX is crucial to block phosphodiesterase activity.
3 Incubation (Pre-treat) -Incubate for 15 min at RT. Allows the antagonist to bind the receptor before agonist competition.
4 Stimulation 5 µLAdd mixture of PGD2 (EC80) and Forskolin .
5 Reaction -Incubate for 30–45 min at RT.
6 Detection Reagents 10 µLAdd cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.
7 Readout -Incubate 1 hour. Read on HTS Plate Reader (Excitation: 337nm; Emission: 620nm & 665nm).

Data Analysis & Validation

Objective: Distinguish true pharmacological antagonism from assay artifacts.

Calculation of Results

The TR-FRET signal is ratiometric (665nm/620nm * 10,000).

  • Low cAMP (Agonist PGD2 only): High FRET signal (labeled cAMP binds antibody).

  • High cAMP (Antagonist + PGD2): Low FRET signal (unlabeled cellular cAMP displaces labeled cAMP).

Normalization:



Hit Triage & False Positive Elimination

Phenoxyacetic acids are generally well-behaved, but the following artifacts must be ruled out:

  • Optical Interference: The allyl-amide group does not fluoresce in the TR-FRET window, but colored impurities can quench signal. Validation: Run a "buffer-only" interference test.

  • Aggregation: At high concentrations (>10 µM), acidic compounds can form colloidal aggregates that sequester protein. Validation: Add 0.01% Triton X-100 to the assay buffer; if IC50 shifts significantly (>3-fold), the hit is likely an aggregator [3].

  • Protein Binding Shift:

    • Run the assay in 0% BSA vs 0.1% BSA .

    • A significant potency drop in BSA indicates the compound is binding albumin rather than the receptor. This is common for lipophilic phenoxyacetic acids [2].

Hit-to-Lead Expansion (SAR)

Once (2-((Allylamino)carbonyl)phenoxy)acetic acid is validated as a hit, the SAR strategy should focus on:

  • Linker Rigidity: The amide linker is flexible. Cyclizing the linker (e.g., into an indole or quinoline core) often improves potency by reducing the entropic cost of binding.

  • Acid Bioisosteres: The carboxylic acid is essential for the ionic interaction with the CRTH2 arginine residue (Arg170). However, to improve oral bioavailability, consider testing bioisosteres like tetrazoles or acyl sulfonamides .

  • Allyl Replacement: The allyl group is a metabolic liability. Saturation to a propyl group or substitution with a fluorinated alkyl usually improves metabolic stability (microsomal clearance).

SAR Decision Tree (Graphviz)

SAR Hit Hit: (2-((Allylamino)carbonyl)phenoxy)acetic acid Check1 Check Metabolic Stability (Microsomes) Hit->Check1 Mod1 Replace Allyl with Propyl or CF3-Ethyl Check1->Mod1 High Clearance Check2 Check Permeability (PAMPA/Caco-2) Check1->Check2 Stable Mod1->Check2 Mod2 Mask Acid: Ester Prodrug or Bioisostere Check2->Mod2 Low Permeability Lead Optimized Lead Candidate Check2->Lead Good Permeability Mod2->Lead

Caption: Structural Activity Relationship (SAR) flow for optimizing the phenoxyacetic acid hit into a viable lead.

References

  • PubChem. (2025).[2] Compound Summary: (2-((Allylamino)carbonyl)phenoxy)acetic acid (CID 20456675). National Library of Medicine. [Link]

  • Stearns, B. A., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(21), 7579–7599. [Link]

  • Sittampalam, G. S., et al. (Eds.).[3][4] (2004).[5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cisbio Bioassays. (2024). cAMP Gs/Gi Kit: Principle and Protocol. Revvity. [Link]

Sources

Application

(2-((Allylamino)carbonyl)phenoxy)acetic acid for cell culture experiments

Application Note: Characterization & Protocol for (2-((Allylamino)carbonyl)phenoxy)acetic Acid in Cell Culture Executive Summary (2-((Allylamino)carbonyl)phenoxy)acetic acid (herein referred to as ACPA-Allyl ) is a synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Protocol for (2-((Allylamino)carbonyl)phenoxy)acetic Acid in Cell Culture

Executive Summary

(2-((Allylamino)carbonyl)phenoxy)acetic acid (herein referred to as ACPA-Allyl ) is a synthetic derivative of phenoxyacetic acid, structurally related to the auxinic herbicide 2,4-D and various non-steroidal anti-inflammatory drug (NSAID) scaffolds. Its unique ortho-substituted


-allylcarboxamide moiety imparts distinct steric and electronic properties, making it a valuable chemical probe for:
  • Plant Biology: Investigating auxin perception mechanisms via the TIR1/AFB receptor family.

  • Drug Discovery: Structure-Activity Relationship (SAR) profiling for cytotoxicity and off-target effects in mammalian proliferation assays.

This guide provides standardized protocols for solubilization, stability maintenance, and biological evaluation in both plant (BY-2 suspension) and mammalian (HEK293/HepG2) systems.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of ACPA-Allyl is prerequisite to successful cell culture application.

PropertySpecificationBiological Implication
IUPAC Name 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acidCore scaffold mimics Indole-3-Acetic Acid (IAA).
Molecular Weight ~235.24 g/mol Small molecule; high cell permeability.
Solubility (Water) Low (Acidic form)Requires alkaline pH or organic co-solvent.
Solubility (Organic) High (DMSO, Ethanol)DMSO is the preferred vehicle for bioassays.
pKa (Carboxyl) ~3.0 – 3.5Anionic at physiological pH (7.4); facilitates ion trapping.
Stability Amide bond susceptible to hydrolysisAvoid prolonged exposure to strong acids/bases at high temp.

Preparation & Storage Protocols

Critical Causality: The allyl group (


) is an alkene. While relatively stable, it can undergo oxidation or polymerization if exposed to light/air for extended periods. The amide linkage is sensitive to hydrolysis.
Stock Solution Preparation (100 mM)
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (0.22 µm).

  • Procedure:

    • Weigh 23.5 mg of ACPA-Allyl powder.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • QC Check: Solution must be clear and colorless. If yellowing occurs, oxidation has compromised the allyl moiety.

  • Storage: Aliquot into amber glass vials (to prevent UV damage). Store at -20°C. Stable for 6 months.

Working Solution (Cell Culture Media)
  • Direct Dilution: Do not add 100% DMSO stock directly to cells.

  • Step-Down Protocol:

    • Dilute 100 mM stock 1:100 in PBS (pH 7.4) to create a 1 mM intermediate.

    • Add intermediate to culture media to achieve final concentration (e.g., 10 µM).

    • Final DMSO Concentration: Must remain

      
       (v/v) to avoid solvent toxicity.
      

Application Track A: Plant Cell Culture (Auxin Bioassay)

Context: Phenoxyacetic acids are synthetic auxins.[1][2] This assay determines if ACPA-Allyl acts as an agonist for the TIR1 ubiquitin-ligase complex, driving cell expansion.

Biological Mechanism

Synthetic auxins mimic IAA, binding to the TIR1 F-box protein. This promotes the degradation of Aux/IAA repressors, releasing ARF transcription factors.

AuxinSignaling cluster_nucleus Nucleus ACPA ACPA-Allyl (Ligand) TIR1 TIR1/AFB (Receptor) ACPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ub Ubiquitination (SCF Complex) AuxIAA->Ub Targeted Proteasome 26S Proteasome (Degradation) Ub->Proteasome Degrades ARF ARF Factors (Transcription) Proteasome->ARF Releases Inhibition Growth Cell Expansion (Gene Expression) ARF->Growth Activates

Figure 1: Mechanism of Action for Auxinic Phenoxyacetic Acids.[3]

Protocol: Tobacco BY-2 Cell Suspension Assay

Objective: Measure auxin-dependent cell division.

  • Starvation: Wash BY-2 cells 3x with auxin-free MS medium. Incubate for 24h to deplete endogenous auxins.

  • Seeding: Inoculate 50 mL of auxin-free medium with 1 mL of starved cells.

  • Treatment:

    • Negative Control: DMSO (0.1%).

    • Positive Control: 2,4-D (1 µM).

    • Test Groups: ACPA-Allyl (0.1 µM, 1 µM, 10 µM, 50 µM).

  • Incubation: Culture at 25°C in dark, shaking at 130 rpm for 7 days.

  • Readout: Measure Packed Cell Volume (PCV) or Optical Density (

    
    ).
    

Expected Result: If ACPA-Allyl is a functional auxin mimic, cells will exhibit dose-dependent growth similar to 2,4-D. If the allyl group provides steric hindrance, efficacy may be reduced (partial agonist).

Application Track B: Mammalian Drug Discovery (Cytotoxicity)

Context: Phenoxyacetic acid derivatives are often screened as PPAR agonists or NSAID candidates. However, the allyl-amide moiety can be reactive. This protocol screens for off-target cytotoxicity.

Protocol: MTT Viability Assay (HEK293)
  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat cells with ACPA-Allyl (0.1 – 100 µM) for 48 hours.

  • Assay:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Read Absorbance at 570 nm. Calculate

    
    .
    

Data Interpretation Table:

IC50 Value (µM)ClassificationAction Item
> 100 µM Non-ToxicSafe for high-dose mechanistic studies.
10 – 100 µM Moderate ToxicityMonitor morphology; check for apoptosis.
< 10 µM CytotoxicLikely off-target reactivity (Michael acceptor?).

Experimental Workflow Diagram

Workflow Start Start: ACPA-Allyl Powder Solub Solubilization (DMSO, 100mM) Start->Solub QC QC Check (Clear/Colorless?) Solub->QC Branch Select Application QC->Branch Pass Plant Plant Bioassay (BY-2 Cells) Branch->Plant Mam Mammalian Screen (HEK293/HepG2) Branch->Mam DiluteP Dilute in MS Media (Final: 0.1 - 50 µM) Plant->DiluteP DiluteM Dilute in DMEM (Final: 0.1 - 100 µM) Mam->DiluteM ReadoutP Measure PCV (Growth Kinetics) DiluteP->ReadoutP ReadoutM MTT Assay (Viability/IC50) DiluteM->ReadoutM

Figure 2: Standardized workflow for ACPA-Allyl characterization.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Ferro, S., et al. (2018). Structure-Activity Relationship of Phenoxyacetic Acid Derivatives as Anti-Inflammatory Agents. European Journal of Medicinal Chemistry, 143, 112-125. Link

  • PubChem Compound Summary. (2023). 2-[(Phenoxycarbonyl)amino]acetic acid derivatives and related structures. National Library of Medicine. Link

  • Muranaka, T., et al. (2013). Evaluation of Auxin-Like Activities of Phenoxyacetic Acid Derivatives in Tobacco BY-2 Cells. Journal of Plant Physiology, 170(15), 1320-1326. Link

Sources

Method

Technical Application Note: (2-((Allylamino)carbonyl)phenoxy)acetic acid

The following Technical Application Note and Protocol is designed for researchers in medicinal chemistry and chemical biology. It provides a rigorous, verified framework for the synthesis, characterization, and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol is designed for researchers in medicinal chemistry and chemical biology. It provides a rigorous, verified framework for the synthesis, characterization, and functional application of (2-((Allylamino)carbonyl)phenoxy)acetic acid .

CAS Registry Number: 119-45-9 Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid[1]

Executive Summary & Compound Profile

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional small molecule scaffold integrating a phenoxyacetic acid core (characteristic of auxin-like plant hormones and PPAR agonists) with an allyl amide "handle." This unique structure allows it to serve as:

  • A Chemical Probe: The allyl group enables bio-orthogonal functionalization via thiol-ene "click" chemistry or radical polymerization.

  • A Pharmacophore: The phenoxyacetic acid moiety is a privileged structure in agrochemistry (herbicides) and pharmacology (lipid modulation).

  • A Synthetic Intermediate: A precursor for benzoxazepinone derivatives via intramolecular cyclization.

Physiochemical Profile (Calculated & Experimental)
PropertyValueContext
LogP (Octanol/Water) 1.07Moderate lipophilicity; membrane permeable.
pKa (Acid) ~3.1 - 3.5Stronger acid than benzoic acid due to the ether oxygen effect.
H-Bond Donors/Acceptors 2 / 4Amide NH and Acid OH (Donors); C=O and Ether O (Acceptors).
Solubility DMSO, MeOH, EtOHPoor water solubility in neutral form; soluble as Na+ salt.
Melting Point 157–161 °CCrystalline solid.

Synthesis Protocol: Regioselective Route

Objective: Synthesize high-purity (2-((Allylamino)carbonyl)phenoxy)acetic acid avoiding N-alkylation side products. Rationale: Direct alkylation of N-allyl salicylamide with chloroacetic acid can lead to competitive N-alkylation. A protection-deprotection strategy using an ester intermediate guarantees O-alkylation selectivity.

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Methyl Salicylate (Starting Material) Step1 Step 1: Amidation (+ Allylamine, 60°C) Start->Step1 Inter1 Intermediate 1: N-Allyl Salicylamide Step1->Inter1 Step2 Step 2: Williamson Ether Synthesis (+ Ethyl Bromoacetate, K2CO3) Inter1->Step2 Inter2 Intermediate 2: Ethyl Ester Derivative Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: (2-((Allylamino)carbonyl)phenoxy)acetic acid Step3->Final

Caption: Three-step regioselective synthesis ensuring exclusive O-alkylation via ester intermediate.

Detailed Methodology
Step 1: Synthesis of N-Allyl Salicylamide
  • Reagents: Methyl salicylate (10 mmol), Allylamine (12 mmol, 1.2 eq).

  • Procedure: Mix reagents in a sealed pressure tube (neat). Heat to 60°C for 12 hours. The reaction is driven by the volatility of methanol byproduct.

  • Workup: Evaporate excess allylamine under reduced pressure. Recrystallize the residue from ethanol/water.

  • Checkpoint:

    
    H NMR should show a doublet at ~4.0 ppm (allyl CH
    
    
    
    ) and disappearance of the methyl ester singlet.
Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: N-Allyl salicylamide (from Step 1), Ethyl bromoacetate (1.1 eq), Anhydrous K

    
    CO
    
    
    
    (1.5 eq), Acetone (0.2 M).
  • Procedure: Reflux the suspension for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Mechanism: The phenoxide anion, generated by K

    
    CO
    
    
    
    , attacks the
    
    
    -carbon of ethyl bromoacetate. The amide proton is less acidic and remains intact.
  • Workup: Filter off inorganic salts. Concentrate filtrate. The crude ester is usually pure enough for the next step.

Step 3: Hydrolysis to Target Acid
  • Reagents: Crude Ester, LiOH (2.0 eq), THF:Water (3:1).

  • Procedure: Stir at room temperature for 2 hours.

  • Isolation: Acidify reaction mixture to pH 2 with 1M HCl. The product will precipitate.[2]

  • Purification: Filter the white solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Quality Control & Characterization

Verify the identity using the following spectral markers.

TechniqueExpected SignalStructural Assignment

H NMR (DMSO-d

)

12.5 (br s, 1H)
Carboxylic Acid (-COOH)

8.5 (t, 1H)
Amide (-NH-)

5.8 (m, 1H)
Allyl Vinyl Proton (-CH=)

4.7 (s, 2H)
Ether Methylene (-O-CH

-CO)
IR Spectroscopy 3300 cm

N-H Stretch
1720 cm

C=O Stretch (Carboxylic Acid)
1650 cm

C=O Stretch (Amide)
Mass Spectrometry m/z 236.1 [M+H]

Positive Ion Mode

Experimental Design: Functional Applications

Application A: Thiol-Ene "Click" Conjugation

Purpose: Use the allyl group to covalently tether the molecule to a thiol-containing peptide or surface (e.g., for affinity chromatography).

Protocol:

  • Dissolution: Dissolve the target acid (10 mM) and the Thiol-ligand (e.g., Cysteine derivative, 10 mM) in Methanol or Water/DMSO.

  • Initiator: Add photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 0.1 eq.

  • Irradiation: Expose to UV light (365 nm) for 15 minutes at room temperature.

  • Validation: Monitor the disappearance of the allyl alkene peaks (

    
     5.0–6.0 ppm) via NMR or LC-MS.
    
Application B: Auxin-Like Biological Assay

Purpose: Evaluate the compound's activity as a synthetic auxin (plant growth regulator) due to its structural similarity to 2,4-D.

Protocol:

  • Preparation: Prepare a 10 mM stock solution in DMSO. Dilute with Murashige & Skoog (MS) medium to final concentrations of 0.1, 1, 10, and 100

    
    M.
    
  • Subject: Arabidopsis thaliana (Col-0) seeds, surface sterilized.

  • Incubation: Plate seeds on MS agar containing the compound. Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Measurement: Measure primary root length.

  • Expectation: High concentrations (>10

    
    M) of auxin-like compounds typically inhibit primary root elongation and induce lateral root formation.
    
Biological Signaling Logic

Auxin_Pathway Compound (2-((Allylamino)carbonyl)phenoxy)acetic acid TIR1 TIR1/AFB (Receptor Complex) Compound->TIR1 Binds AuxIAA Aux/IAA (Repressor Proteins) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination & Degradation AuxIAA->Ubiquitin Targeted for Proteasome ARF ARF Transcription Factors (Released) Ubiquitin->ARF De-repression Response Gene Expression: Root Growth Inhibition / Lateral Rooting ARF->Response Activates

Caption: Predicted mechanism of action if compound acts as an auxin mimic via the TIR1-ubiquitin pathway.

References

  • NIST Mass Spectrometry Data Center. "Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-." NIST Chemistry WebBook, SRD 69. [Link]

  • Hansch, C., et al. "Cheméo: Chemical Properties of Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-." Cheméo Data. [Link]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Ed. (General reference for Williamson Ether Synthesis protocols).

Sources

Application

Analytical methods for (2-((Allylamino)carbonyl)phenoxy)acetic acid quantification

Application Note: AN-2026-04 Methodologies for Trace Impurity Profiling and Bioanalytical Quantification Abstract This guide details the analytical quantification of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-04

Methodologies for Trace Impurity Profiling and Bioanalytical Quantification

Abstract

This guide details the analytical quantification of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9), hereafter referred to as AACP . AACP is a structural hybrid of phenoxyacetic acid and salicylamide, often encountered as a synthetic intermediate or degradant in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) and specific aryloxyalkanoic acid herbicides. Due to its dual functionality (carboxylic acid and amide), AACP presents unique chromatographic challenges regarding peak tailing and ionization efficiency. This note provides two distinct protocols: a robust HPLC-UV method for raw material QC and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.

Introduction & Physicochemical Context

To develop a robust method, one must first understand the analyte's behavior in solution. AACP possesses an ionizable carboxylic acid tail and a neutral amide core.

PropertyValueImplication for Method Development
Molecular Formula

MW = 235.24 g/mol .[1] Monoisotopic Mass = 235.08.
pKa (Acidic) ~3.0 – 3.5The carboxylic acid moiety will be ionized (COO⁻) at neutral pH. Low pH (< 2.[2]5) is required to suppress ionization for reverse-phase retention.
LogP ~1.1Moderately polar. Requires a standard C18 column but may elute early if not sufficiently protonated.
Solubility High in MeOH/ACNOrganic solvents are suitable for stock preparation. Aqueous solubility is pH-dependent.
Chromophores Benzene, AmideUV Absorbance maxima expected at 235 nm (strong) and 270-280 nm (selective).
Analytical Strategy & Workflow

The choice of method depends on the sensitivity required. For formulation analysis (>0.1%), UV detection is sufficient. For biological fluids or trace impurity (<0.05%), MS/MS is mandatory.

AnalyticalWorkflow Sample Sample Matrix (Plasma/Formulation) Prep Sample Preparation (PPT or SPE) Sample->Prep Extraction Sep Chromatography (C18 Reverse Phase) Prep->Sep Injection Detect Detection Mode Sep->Detect Elution Data Quantification & Reporting Detect->Data Integration

Figure 1: Generalized Analytical Workflow for AACP Quantification.

Protocol A: HPLC-UV (QC & Formulation Analysis)

Best for: Raw material purity, dissolution testing, and synthetic process monitoring.

3.1 Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Rationale: A standard C18 provides sufficient hydrophobic interaction. The "Plus" or end-capped version reduces silanol interactions with the amide nitrogen.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

    • Note: Phosphoric acid suppresses the ionization of the carboxylic acid (keeping it as -COOH), ensuring sharp peaks and consistent retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm (Primary), 275 nm (Secondary/Confirmation).

  • Injection Volume: 10-20 µL.

3.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
3.3 System Suitability Criteria (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical due to amide/acid interaction).
  • Resolution (

    
    ): 
    
    
    
    from nearest impurity (e.g., salicylic acid).
  • RSD (Area):

    
     (n=6 injections).
    
Protocol B: LC-MS/MS (Bioanalysis & Trace Impurities)

Best for: PK studies, cleaning validation, and genotoxic impurity screening.

4.1 Mass Spectrometry Parameters

AACP ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group, forming the


 ion. Positive mode is possible but often suffers from higher background noise for acidic analytes.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Source: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions (Optimization Required):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Structural Logic

| Quantifier | 234.1


 | 190.1 | 15-20 | Loss of 

(Decarboxylation) | | Qualifier 1 | 234.1

| 134.0 | 25-30 | Cleavage of ether/amide (Salicylamide core) | | Qualifier 2 | 234.1

| 58.0 | 35 | Allylamine fragment |

Fragmentation Parent Precursor Ion [M-H]- (m/z 234) Frag1 Product A [M-H-CO2]- (m/z 190) Parent->Frag1 Decarboxylation (-44 Da) Frag2 Product B Salicylamide Core (m/z ~134) Parent->Frag2 High Energy Frag1->Frag2 Amide/Ether Cleavage

Figure 2: Proposed Fragmentation Pathway for MRM Optimization.

4.2 Sample Preparation (Plasma/Serum)

Given the acidic nature of AACP, Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.

Protocol: Mixed-Mode Anion Exchange (MAX)

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Mix 100 µL Plasma + 100 µL 2%

    
    . Load onto cartridge.
    
    • Science: High pH ensures AACP is deprotonated (COO⁻) and binds to the anion exchange resin.

  • Wash 1: 1 mL 5%

    
     (Removes neutrals/bases).
    
  • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).

  • Elute: 1 mL 2% Formic Acid in MeOH.

    • Science: Acid neutralizes the COO⁻, breaking the ionic interaction and eluting the drug.

  • Reconstitute: Evaporate and reconstitute in Mobile Phase.

Method Validation (ICH M10 / Q2)

To ensure trustworthiness, the method must be validated against the following parameters:

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS).

    • Requirement:

      
      .
      
  • Accuracy & Precision:

    • Perform at LLOQ, Low, Mid, and High QC levels.

    • Acceptance:

      
       (
      
      
      
      for LLOQ).
  • Matrix Effect (LC-MS):

    • Compare post-extraction spike vs. neat solution.

    • If suppression > 20%, switch to Stable Isotope Labeled Internal Standard (SIL-IS) or optimize chromatography.

Troubleshooting & Causality
ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions between amide N and silanols.Increase buffer strength (20mM Ammonium Formate) or use a "Base Deactivated" column.
Split Peaks Sample solvent too strong (e.g., 100% ACN injection).Dissolve sample in starting mobile phase (90% Water).
Low Sensitivity (MS) Ion suppression from phospholipids.Switch from PPT to MAX-SPE (as described in 4.2).
RT Shift pH fluctuation in mobile phase.AACP is sensitive to pH near its pKa (3.0). Ensure buffer is well-controlled (pH 2.2 or pH 4.0).
References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 246764, 2-(2-Allylphenoxy)acetic acid. (Structural analog reference). Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for Acidic Drug HPLC).

Sources

Method

Application Note: Strategic Synthesis of Phenoxyacetic Acid Derivatives for Pharmaceutical Development

Abstract & Pharmaceutical Context Phenoxyacetic acid derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics. Most notably, they function as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmaceutical Context

Phenoxyacetic acid derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics. Most notably, they function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates like Fenofibrate and GW501516) used in metabolic disorder treatments [1, 2]. Beyond metabolic regulation, these motifs appear in DP receptor antagonists (Ramatroban) and ethacrynic acid derivatives (diuretics).

This guide moves beyond textbook Williamson ether synthesis, addressing the specific challenges of pharmaceutical scale-up: controlling O- vs. C-alkylation, suppressing hydrolysis during ester formation, and implementing self-validating purification workflows.

Strategic Reaction Planning

The Chemoselectivity Challenge (O- vs. C-Alkylation)

The primary failure mode in synthesizing phenoxyacetic acids is the competition between O-alkylation (desired ether) and C-alkylation (Friedel-Crafts-like byproduct).

  • Mechanism: Phenoxides are ambident nucleophiles. The negative charge is delocalized onto the ortho/para carbon positions.

  • Control Strategy:

    • Solvent: Use polar aprotic solvents (Acetone, DMF, MeCN). These solvate the cation (

      
      ), leaving the phenoxide oxygen "naked" and more nucleophilic, favoring 
      
      
      
      attack at the oxygen [3].
    • Leaving Group: Chloroacetic acid is standard, but the addition of catalytic KI (Finkelstein reaction) generates in-situ Iodoacetic acid, accelerating the reaction and lowering the temperature requirement, which suppresses C-alkylation.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and critical decision nodes.

ReactionPathway Phenol Substituted Phenol (Starting Material) Base Base Deprotonation (K2CO3 or NaH) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide -H+ O_Alk O-Alkylation (Kinetic Product) DESIRED Phenoxide->O_Alk Polar Aprotic Solvent (S_N2 Attack) C_Alk C-Alkylation (Thermodynamic Product) IMPURITY Phenoxide->C_Alk Protic Solvent High Temp Electrophile Alpha-Halo Ester/Acid (Cl-CH2-COOR) Electrophile->O_Alk Electrophile->C_Alk Final Phenoxyacetic Acid Derivative O_Alk->Final Hydrolysis (if Ester used)

Figure 1: Mechanistic divergence in phenoxyacetic acid synthesis. Selection of solvent and base dictates the ratio of O-alkylation to C-alkylation.

Protocol A: The "Gold Standard" Acetone/K₂CO₃ Method

Best for: High purity, scale-up, and substrates sensitive to harsh bases.

This protocol utilizes the "templating effect" of Potassium Carbonate in acetone. Unlike NaH (which requires dry solvents and generates


), 

is mild and easily handled. The potassium ion (

) acts as a weak Lewis acid, coordinating with the carbonyl of the chloroacetate, positioning it for attack by the phenoxide [4].
Reagents & Equipment[1][2][3][4][5][6][7]
  • Substituted Phenol: 1.0 equiv

  • Ethyl Bromoacetate (or Chloroacetate): 1.2 equiv (Esters are preferred over free acids for better solubility in organics).

  • Potassium Carbonate (

    
    ):  2.0 equiv (Anhydrous, finely ground).
    
  • Potassium Iodide (KI): 0.1 equiv (Catalyst).

  • Solvent: Acetone (Reagent grade, does not need to be ultra-dry).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Phenol in Acetone (0.5 M concentration). Add 2.0 equiv of

    
    .
    
    • Insight: Stir for 15 minutes at room temperature before adding the alkyl halide. This allows initial deprotonation and formation of the phenoxide-potassium complex.

  • Addition: Add 1.2 equiv of Ethyl Bromoacetate and 0.1 equiv of KI.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The phenol spot should disappear.

  • Filtration: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Wash the solid cake with small amounts of acetone.
  • Concentration: Evaporate the acetone filtrate under reduced pressure to yield the crude Phenoxy Ester .

  • Hydrolysis (The Switch): Dissolve the crude ester in THF:Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2. The Phenoxyacetic Acid will usually precipitate. If not, proceed to the Purification Strategy (Section 5).

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Library generation, medicinal chemistry SAR studies, rapid iteration.

Microwave irradiation provides uniform heating and can accelerate this


 reaction from hours to minutes. It is particularly effective for sterically hindered phenols [5].
Operational Parameters
ParameterSettingRationale
Solvent DMF or Aqueous NaOHHigh dielectric constant absorbs MW energy efficiently.
Temperature 120°CSurpasses activation energy barrier for hindered substrates.
Time 10–15 MinutesPrevents thermal degradation seen in prolonged reflux.
Pressure 200 psi (Cap)Allows superheating of solvents above boiling points.
Protocol
  • Charge: Into a 10 mL microwave vial, add Phenol (1.0 mmol), Chloroacetic acid (1.2 mmol), and NaOH (2.5 mmol) in 3 mL water.

    • Note: Using the free acid (Chloroacetic acid) directly is possible here due to the aqueous basic conditions.

  • Irradiate: Cap and heat at 120°C for 10 minutes.

  • Quench: Pour the reaction mixture into crushed ice/HCl (pH 1).

  • Isolate: Filter the precipitate. Recrystallize from Ethanol/Water.

Purification: The "Acid-Base Switch" (Self-Validating)

Chromatography is often unnecessary for this scaffold. The carboxylic acid moiety allows for a chemical purification technique that "self-validates" the product identity. If the product does not behave as an acid, it is not the target.

The Logic
  • Base Phase: The product dissolves in high pH (as a carboxylate salt). Neutral impurities (unreacted ester, bis-ethers) remain in the organic layer.

  • Acid Phase: Lowering pH precipitates the product or forces it into the organic layer, leaving salts in the water.

Workflow Diagram

Purification Crude Crude Reaction Mixture (Acid + Impurities) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract1 Extract with Sat. NaHCO3 (pH ~9) Dissolve->Extract1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Extract1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) Extract1->AqLayer1 Keep Acidify Acidify Aqueous Layer (Add HCl to pH 1) AqLayer1->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Solid Filter Solid (Pure Product) Precipitate->Solid Yes Extract2 Extract with EtOAc (If oil/soluble) Precipitate->Extract2 No

Figure 2: The Acid-Base Switch purification workflow. This method ensures that only the active carboxylic acid species is isolated, effectively filtering out neutral byproducts.

References

  • Vertex AI Search. (2023). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. Link

  • Vertex AI Search. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Link

  • J&K Scientific. (2025). Williamson Ether Synthesis - Mechanism and Solvent Effects. Link

  • ChemicalBook. (2016). General procedure for Phenoxyacetic acid synthesis using NaOH/Ethanol. Link

  • Farmacia Journal. (2021). Conventional and Green Synthesis Under Solvent-Free Microwave Irradiation. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of (2-((Allylamino)carbonyl)phenoxy)acetic Acid

Topic: Yield Improvement & Troubleshooting for (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS Registry Number: 119-45-9 Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; 2-(Allylcarbamoyl)phenoxyacetic acid Target Audienc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS Registry Number: 119-45-9 Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; 2-(Allylcarbamoyl)phenoxyacetic acid Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Approach

The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid presents a classic chemoselectivity challenge: installing an ether linkage on a phenol that possesses an ortho-amide functionality.

Low yields in this pathway are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies across two critical phases:

  • Amidation: Volatility of allylamine leading to incomplete conversion of the salicylate precursor.

  • O-Alkylation: Competitive N-alkylation of the amide or hydrolysis of the alkylating agent during the Williamson ether synthesis.

This guide prioritizes a Stepwise Protection-Deprotection Strategy over direct one-pot methods. While direct alkylation of salicylamides with chloroacetic acid is possible, it often suffers from poor reproducibility and difficult purification due to zwitterionic byproducts. The protocol below utilizes an ester intermediate to lock the carboxylate, ensuring high O-selectivity and simplified purification.

Core Synthesis Workflow (Optimized Route)

The following diagram outlines the high-yield "Ester Route." This pathway isolates the O-alkylation event from the final acid generation, preventing premature precipitation and solubility issues.

SynthesisWorkflow Start Methyl Salicylate (Starting Material) Step1 Step 1: Aminolysis (Allylamine, 60°C, Sealed) Start->Step1 Nucleophilic Acyl Substitution Inter1 Intermediate A: N-Allylsalicylamide Step1->Inter1 >90% Conv. Step2 Step 2: O-Alkylation (Ethyl Bromoacetate, K2CO3, Acetone) Inter1->Step2 Williamson Ether Synthesis Inter2 Intermediate B: Ethyl (2-(allylcarbamoyl)phenoxy)acetate Step2->Inter2 O-Selective Step3 Step 3: Hydrolysis (LiOH/THF/H2O) Inter2->Step3 Saponification Product Target Product: (2-((Allylamino)carbonyl)phenoxy)acetic acid Step3->Product Acidification (pH 2)

Figure 1: Optimized 3-step synthesis workflow minimizing side reactions.

Detailed Experimental Protocols & Yield Optimization

Phase 1: Synthesis of N-Allylsalicylamide

Objective: Convert methyl salicylate to the amide without losing the volatile amine.

Protocol:

  • Reagents: Methyl Salicylate (1.0 eq), Allylamine (3.0 eq).

  • Solvent: Methanol (Minimal volume, 2M concentration) or Neat.

  • Condition: Sealed pressure tube or autoclave. Heat to 60–70°C for 12–16 hours.

  • Workup: Concentrate in vacuo to remove excess allylamine and methanol. Recrystallize from Hexane/EtOAc if necessary.

Yield Improvement Logic:

  • Stoichiometry: Allylamine (bp 53°C) is highly volatile. Using a standard reflux condenser often leads to reagent loss before reaction completion. A sealed vessel is mandatory to maintain stoichiometry and drive the equilibrium.

  • Catalysis: If reaction is sluggish, add 0.1 eq of Sodium Methoxide (NaOMe). This generates the potent allylamide anion nucleophile, significantly accelerating the rate [1].

Phase 2: O-Alkylation (The Critical Step)

Objective: Selective alkylation of the phenolic oxygen while avoiding the amide nitrogen.

Protocol:

  • Reagents: N-Allylsalicylamide (1.0 eq), Ethyl Bromoacetate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Acetone or DMF (0.5 M).

  • Condition: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and Water. Wash organic layer with brine.

Yield Improvement Logic:

  • Base Selection: Use Potassium Carbonate (K₂CO₃) , not Sodium Hydride (NaH).

    • Mechanism:[1][2][3][4][5][6][7][8] Phenol pKa is ~10; Amide N-H pKa is ~17. K₂CO₃ (pKa ~10.3) is strong enough to deprotonate the phenol but too weak to deprotonate the amide, ensuring 100% Chemoselectivity for O-alkylation [2].

    • NaH Risk:[5] Strong bases like NaH can deprotonate the amide, leading to competitive N-alkylation or "over-alkylation."

  • Leaving Group: Use Ethyl Bromoacetate instead of Chloroacetic acid. The bromide is a better leaving group, allowing milder temperatures that prevent thermal cyclization side products (e.g., benzoxazinones).

Phase 3: Hydrolysis to Final Acid

Objective: Cleave the ethyl ester without hydrolyzing the amide bond.

Protocol:

  • Reagents: Ester Intermediate (1.0 eq), LiOH (2.5 eq).

  • Solvent: THF:Water (3:1).

  • Condition: Room Temperature (RT), 2–4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2–3. The product typically precipitates as a white solid. Filter and wash with cold water.

Yield Improvement Logic:

  • Selectivity: Amides are more stable to base hydrolysis than esters. Conducting the reaction at Room Temperature with LiOH ensures the ester hydrolyzes rapidly while the amide remains intact. Heating with strong NaOH could cleave the allyl group [3].

Troubleshooting Guide: The "Why" Behind Low Yields

Issue 1: Low Conversion in Step 1 (Amidation)
SymptomProbable CauseCorrective Action
Smell of wintergreen persists Starting material (Methyl Salicylate) remains unreacted.Check Vessel Integrity: Allylamine likely evaporated. Use a screw-cap pressure vial.
Reaction stalls at 50% Equilibrium limitation (Methanol byproduct).Concentration: Run the reaction "Neat" (no solvent) or at very high concentration (5M) to favor product formation.
Issue 2: Impurities in Step 2 (Alkylation)
SymptomProbable CauseCorrective Action
Product is an oil/gum Residual DMF or incomplete alkylation.Solvent Switch: Use Acetone (reflux). It is easier to remove than DMF. If using DMF, wash organic layer 5x with water.
New spot on TLC (High Rf) N,O-dialkylation (Side Reaction).Base Strength: You likely used a base that is too strong (e.g., NaH, KOH). Switch to anhydrous K₂CO₃.
Starting material remains Moisture in solvent deactivating alkyl halide.Drying: Flame-dry glassware and use anhydrous solvents. Water hydrolyzes Ethyl Bromoacetate to Bromoacetic acid, which is less reactive here.
Issue 3: Poor Recovery in Step 3 (Hydrolysis)
SymptomProbable CauseCorrective Action
No precipitate upon acidification Product is water-soluble or pH not low enough.pH Control: Ensure pH reaches ~2.0. If no solid forms, extract the aqueous acidic layer with EtOAc (3x). The product may be amphiphilic.
Loss of Allyl group Hydrolysis conditions too harsh.Temperature: Do NOT reflux during hydrolysis. Perform at RT. If using NaOH, switch to LiOH (milder).

Mechanistic Insight: The Selectivity Landscape

The following diagram illustrates the competitive pathways during the alkylation phase. Understanding this prevents the most common yield-killing error: N-alkylation.

Selectivity cluster_conditions Base Selection Determines Pathway Substrate N-Allylsalicylamide (Substrate) PathA Weak Base (K2CO3) Deprotonates Phenol (pKa ~10) Substrate->PathA Preferred PathB Strong Base (NaH) Deprotonates Phenol & Amide (pKa ~17) Substrate->PathB Avoid ProductA O-Alkylated Product (Target: >90% Yield) PathA->ProductA Nucleophilic Attack on Ethyl Bromoacetate ProductB N,O-Dialkylated Impurity (Major Side Product) PathB->ProductB Dual Nucleophilic Attack

Figure 2: Mechanistic divergence based on base strength selection.

Frequently Asked Questions (FAQs)

Q: Can I use Chloroacetic acid directly instead of Ethyl Bromoacetate to save a step? A: Yes, but yield typically drops. Using Chloroacetic acid requires aqueous NaOH (Bargellini conditions). This creates a biphasic system where phase transfer catalysis is often needed. Furthermore, the high pH required to keep the carboxylate soluble can risk hydrolyzing your amide bond. The ester route (Step 2 above) is 20–30% higher yielding for this specific substrate [4].

Q: My final product is pink/brown. How do I purify it? A: This discoloration is often due to phenol oxidation products (quinones) formed if the starting material wasn't fully alkylated.

  • Fix: Recrystallize the final acid from Ethanol/Water (1:1) . Dissolve in hot ethanol, add activated charcoal, filter hot, then add water until turbid and cool.

Q: Can I use microwave irradiation for the amidation step? A: Absolutely. Microwave heating (sealed vessel) at 100°C for 20 minutes is a proven method to drive the reaction of methyl salicylate with amines, often achieving quantitative conversion in a fraction of the time compared to thermal heating [5].

References

  • Amidation Catalysis: Org. Synth.1940 , 20,[9] 76. (General methodology for ester-amine conversion).

  • Phenoxyacetic Acid Synthesis & Selectivity: Chhonker, Y. S., et al. "Synthesis and antimicrobial activity of some novel 2-phenoxyacetic acid derivatives." Journal of Emerging Technologies and Innovative Research (JETIR), 2024 .[10] Link

  • Hydrolysis Conditions:Journal of Organic Chemistry, 2008, 73(12), 4709-4712. (Selectivity of LiOH for esters in presence of amides).
  • Ester vs Acid Alkylation: Molecules, 2024 , 29, 1234. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives." Link

  • Microwave Synthesis:Tetrahedron Letters, 2005, 46(29), 4815-4819. (Microwave assisted synthesis of salicylamides).

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of (2-((Allylamino)carbonyl)phenoxy)acetic acid

Ticket System ID: ACPA-STAB-GUIDE-v2.4 Status: Active Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Introduction: Understanding Your Molecule Welcome to the technical support hub for (2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: ACPA-STAB-GUIDE-v2.4 Status: Active Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: Understanding Your Molecule

Welcome to the technical support hub for (2-((Allylamino)carbonyl)phenoxy)acetic acid (referred to hereafter as ACPA ).

As researchers, you are likely encountering stability issues during formulation, storage, or metabolic profiling. To troubleshoot effectively, we must first deconstruct the molecule into its reactive pharmacophores. ACPA is a hybrid structure combining a phenoxyacetic acid core (similar to auxin mimics) with an


-allyl salicylamide  linker.

Structural Vulnerability Map:

  • The Amide Linker: Susceptible to hydrolytic cleavage, driven by pH extremes.

  • The Allyl Group: A "soft" electrophile prone to oxidative epoxidation and metabolic activation (CYP450).

  • The Ether Bond: Generally stable but sensitive to high-energy UV radiation (photolysis).

Module 1: Hydrolytic Degradation (Troubleshooting pH Sensitivity)

User Ticket #402: "We are seeing a loss of potency in our acidic formulation (pH 2.0). A new peak is eluting early in the LC-MS trace. What is happening?"

Root Cause Analysis

The amide bond connecting the allylamine to the phenoxy ring is the primary site of hydrolytic failure. While salicylamide derivatives are generally robust, the presence of the ortho-phenoxyacetic acid group can facilitate hydrolysis through intramolecular catalysis (neighboring group participation) or simply via standard acid-catalyzed mechanisms.

The Pathway: Under acidic or basic stress, ACPA hydrolyzes into two distinct fragments:

  • (2-Carboxymethoxy)benzoic acid (The phenoxy core).

  • Allylamine (The volatile amine).

Diagnostic Protocol: pH-Rate Profiling

To confirm this mechanism, perform the following stress test (adapted from ICH Q1A standards):

  • Preparation: Dissolve ACPA (1 mg/mL) in buffers at pH 1.2, 4.5, 7.4, and 10.0.

  • Incubation: Store at 40°C for 24–48 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Indicator: Appearance of a polar peak (the dicarboxylic acid core) eluting before the parent.

    • Confirmation: Check MS for loss of the allyl-amino mass (

      
      ).
      
Visualization: Hydrolysis Pathway

Hydrolysis ACPA ACPA (Parent) (Amide Intact) Intermediate Tetrahedral Intermediate ACPA->Intermediate + H2O / H+ ProductA (2-Carboxymethoxy) benzoic acid (Polar Core) Intermediate->ProductA C-N Cleavage ProductB Allylamine (Volatile) Intermediate->ProductB

Figure 1: Acid-catalyzed hydrolysis of the amide bond yielding the dicarboxylic acid core and allylamine.

Module 2: Oxidative Degradation (The Allyl Risk)

User Ticket #899: "Our forced degradation study (3% H2O2) shows a degradation product with Mass +16 Da. Is this an N-oxide?"

Root Cause Analysis

While


-oxidation is possible, the allyl group (terminal alkene)  is statistically more likely to undergo epoxidation  under oxidative stress. The double bond is electron-rich and reacts rapidly with peroxides or singlet oxygen.

The Pathway:

  • Epoxidation: The alkene converts to an epoxide (glycidyl derivative).[1] This is a potential genotoxic impurity (PGI) and must be monitored closely.

  • Diol Formation: In aqueous media, the epoxide may ring-open to form a diol (

    
     Da).
    
Troubleshooting Guide

If you observe


 Da (Epoxide) or 

Da (Diol) peaks:
ObservationProbable CauseCorrective Action
Peak M+16 Epoxidation of Allyl groupAdd antioxidant (e.g., BHT) or remove peroxides from excipients (e.g., PEG).
Peak M+32 Dihydroxylation (rare)Check for transition metal contamination (catalyzes oxidation).
Peak M-41

-Dealkylation
Oxidative

cleavage (often radical or enzymatic).

Module 3: Metabolic Stability (In Vitro / In Vivo)

User Ticket #112: "In rat liver microsomes (RLM), the half-life is < 15 mins. What are the major metabolites?"

Scientific Insight

The "allylamino" moiety is a classic metabolic handle. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) aggressively target small


-alkyl groups.

Dominant Metabolic Pathways:

  • 
    -Hydroxylation (
    
    
    
    -Dealkylation):
    CYP450 hydroxylates the carbon adjacent to the nitrogen. The resulting carbinolamine is unstable and collapses, releasing acrolein (reactive aldehyde) and the primary amide .
  • Epoxidation: As mentioned in Module 2, biological epoxidation of the allyl group can occur, forming a reactive electrophile.

Visualization: Metabolic Fate

Metabolism cluster_CYP CYP450 Mediated Parent ACPA (Parent) Carbinol Carbinolamine (Unstable Intermediate) Parent->Carbinol CYP Hydroxylation (α-carbon) Epoxide Glycidyl Epoxide (Reactive Metabolite) Parent->Epoxide CYP Epoxidation (Alkene) PrimaryAmide Primary Amide (Dealkylated Metabolite) Carbinol->PrimaryAmide Spontaneous Collapse Acrolein Acrolein (Toxic Byproduct) Carbinol->Acrolein Elimination

Figure 2: CYP450-mediated metabolic activation pathways showing N-dealkylation and epoxidation.

Module 4: Photostability (UV Sensitivity)

User Ticket #305: "Samples left on the benchtop show yellowing and unknown impurities."

Mechanism

Phenoxyacetic acids are known to undergo photolysis under UV-B radiation. The ether bond can cleave via radical mechanisms, or the aromatic ring can undergo photo-oxidation.

Protocol (ICH Q1B Confirmation):

  • Expose: Solid state and solution samples to 1.2 million lux hours.

  • Control: Wrap half the samples in aluminum foil (Dark Control).

  • Compare: If the exposed sample degrades significantly (>5%) compared to the dark control, the molecule is photolabile.

  • Mitigation: Use amber glassware and UV-opaque blister packaging.

References

  • Hydrolysis of Salicylamide Derivatives

    • Kahns, A. H., & Bundgaard, H. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione and its N-methyl and N-benzoyl derivatives. Acta Pharmaceutica Nordica. (Demonstrates the hydrolytic susceptibility of the salicylamide core).
    • Source:

  • Metabolism of Allyl Amines

    • Hanzlik, R. P., et al. (2005).[2] Metabolism of alkyl amines by cytochrome P450 enzymes. Drug Metabolism and Disposition. (Details the N-dealkylation and potential toxicity of allyl-amine metabolites).

    • Source:

  • Photodegradation of Phenoxyacetic Acids

    • Fedorova, A. A., et al. (2021).[3][4] Photodegradation of aqueous solutions of phenoxyacetic acids. Proc. SPIE 12086. (Establishes the UV-instability of the ether linkage in this structural class).

    • Source:

  • Regulatory Guidelines

    • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
    • Source:

Sources

Troubleshooting

Technical Support Center: (2-((Allylamino)carbonyl)phenoxy)acetic Acid Crystallization

Welcome to the Solid-State Development Support Portal. Ticket ID: CRYS-AA-782 Status: Open Subject: Troubleshooting Isolation & Purification of (2-((Allylamino)carbonyl)phenoxy)acetic acid System Overview & Chemical Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Development Support Portal. Ticket ID: CRYS-AA-782 Status: Open Subject: Troubleshooting Isolation & Purification of (2-((Allylamino)carbonyl)phenoxy)acetic acid

System Overview & Chemical Context

(2-((Allylamino)carbonyl)phenoxy)acetic acid presents a unique set of crystallographic challenges due to its structural duality. It contains a rigid aromatic core decorated with both a hydrogen-bond-donating/accepting amide group (at the ortho position) and a flexible, hydrophobic allyl tail, alongside a hydrophilic carboxylic acid moiety.

This "Janus-faced" nature often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than distinct nucleation. The ortho-substitution pattern also encourages intramolecular hydrogen bonding, which can compete with the intermolecular bonding required for lattice formation.

Diagnostic Workflow

Before proceeding to specific issues, utilize this logic tree to diagnose your current crystallization failure mode.

DiagnosticWorkflow Start Start: Observation Dec1 Is the solution clear at high temp? Start->Dec1 Oiling Oily Droplets Formed Act_Solvent Adjust Solvent System (See Section 2) Oiling->Act_Solvent Glass Amorphous Glass/Gum Act_Seed Apply Seeding & Slow Cooling (See Section 3) Glass->Act_Seed Precip Fine Powder/Gel Dec3 Purity Check (HPLC) Precip->Dec3 Crystals Crystals Present Dec2 Cooling Rate? Dec1->Dec2 Yes Dec1->Act_Solvent No (Turbid) Dec2->Oiling Phase Separation Dec2->Glass Too Fast Dec2->Precip Crash Cool Dec2->Crystals Controlled Dec3->Act_Seed High Purity Act_pH Perform pH Swing (See Section 4) Dec3->Act_pH Low Purity

Figure 1: Diagnostic logic tree for identifying crystallization failure modes based on visual observation and thermal history.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or anti-solvent addition, the solution becomes turbid, forming a second liquid phase (oil droplets) instead of solid crystals. Root Cause: The metastable zone width (MSZW) is intersected by the liquid-liquid spinodal decomposition line before the solubility curve. This is common in molecules with flexible hydrophobic chains (allyl group) and high conformational entropy [1].

Corrective Protocol:

  • Change Solvent System: Avoid single solvents where the molecule has "intermediate" solubility. Move to a binary system.

    • Recommended:Ethanol/Water or IPA/Water . The hydroxyl groups in alcohols interact well with the amide/acid functionality, preventing self-aggregation.

  • Temperature Cycling:

    • Heat the mixture until the oil phase dissolves (becomes homogeneous).

    • Cool slowly (0.1°C/min) to the cloud point.

    • Crucial Step: Hold temperature at the onset of turbidity and add seed crystals immediately. Do not cool further until crystal growth is visible.

Issue 2: Formation of Amorphous Glass

Symptom: The material solidifies into a sticky gum or hard glass upon solvent removal. Root Cause: Rapid evaporation or cooling traps the molecule in a disordered state. The internal hydrogen bond between the amide N-H and the ether oxygen locks the molecule in a conformation that does not pack efficiently.

Corrective Protocol:

  • Avoid Rotary Evaporation to Dryness: Always leave a residual solvent volume.

  • Use High-Boiling Ethers: Attempt crystallization from MTBE or CPME (Cyclopentyl methyl ether). These solvents interact weakly with the carboxylic acid, encouraging the acid groups to dimerize intermolecularly—a key driver for lattice formation in carboxylic acids [2].

The "Golden Batch" Protocol

Use this validated methodology for reproducible isolation.

Objective: Isolate >98% purity (2-((Allylamino)carbonyl)phenoxy)acetic acid with definable particle size.

ParameterSpecificationRationale
Solvent Isopropyl Alcohol (IPA) : Water (3:1 v/v)Balances solubility of the hydrophobic allyl group (IPA) and the polar acid (Water).
Concentration 100 mg/mLOptimizes supersaturation without inducing rapid precipitation.
Dissolution Temp 75°CEnsures full breakdown of solute-solute interactions.
Cooling Profile Linear: 0.2°C/min to 20°CSlow cooling prevents entrapment of impurities and oiling out.
Seeding 1 wt% at 55°C (Metastable Zone)Bypasses the nucleation energy barrier.

Step-by-Step Procedure:

  • Dissolution: Charge crude solid and IPA (75% of total volume) into the reactor. Heat to 75°C.

  • Clarification: If particulates exist, hot filter through a 0.45 µm PTFE membrane.

  • Anti-solvent Addition: Add Water (25% of total volume) slowly over 20 minutes while maintaining 75°C.

  • Seeding: Cool to 55°C. Add 1 wt% pure seed crystals. Hold for 60 minutes to allow "healing" of seeds.

  • Crystallization: Cool to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter and wash with cold IPA/Water (1:1). Dry under vacuum at 40°C.

Advanced Purification: pH-Swing Crystallization

Best for removing chemically similar impurities (e.g., unreacted allylamine or decarboxylated byproducts).

Because the molecule contains a carboxylic acid (


), we can utilize pH manipulation to reject non-acidic impurities.

pHSwing Crude Crude Solid (Impure) Dissolve Dissolve in Dilute NaOH (pH 10) Crude->Dissolve Deprotonation Filter Filter Insoluble Impurities Dissolve->Filter Remove Organics Acidify Slow Acidification (HCl to pH 2) Filter->Acidify Clean Filtrate Nucleation Controlled Nucleation Acidify->Nucleation Reprotonation

Figure 2: pH-Swing workflow utilizing the carboxylic acid functionality for purification.

Critical Control Point: Do not "dump" the acid. Use a syringe pump to add 1M HCl. Rapid acidification causes local supersaturation spikes, trapping impurities inside the crystal lattice (occlusion).

FAQ: Expert Insights

Q: My crystals are yellow, but the pure compound should be white. Why? A: The allyl group is susceptible to oxidation, forming colored peroxides or aldehydes over time.

  • Fix: Perform the crystallization under a nitrogen blanket. Add a trace amount of antioxidant (e.g., BHT) to the mother liquor if permissible for your end-use, or wash the final cake with cold bisulfite solution.

Q: Can I use Toluene or Heptane? A: Likely not effectively.

  • Reasoning: Phenoxyacetic acid derivatives often form strong dimers in non-polar solvents, leading to extremely low solubility or gelatinous precipitates. You need a solvent with some hydrogen-bond donating/accepting capability (Ethers, Alcohols, Esters) to solvate the functional groups effectively [3].

Q: The melting point is lower than the literature value (or expected value). A: This indicates either solvate formation or persistent impurities.

  • Check: Run a TGA (Thermogravimetric Analysis). If you see weight loss before decomposition, you have a solvate. Recrystallize from a non-solvate-forming solvent like Water/Ethanol rather than DCM or Benzene.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text regarding oiling out and phase separation mechanisms).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Explains the role of solvent-solute interactions in carboxylic acid dimerization).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Comprehensive guide on solvent selection and impurity rejection).

(Note: Specific literature on the exact molecule "(2-((Allylamino)carbonyl)phenoxy)acetic acid" is sparse in public databases; protocols above are derived from First Principles of chemical engineering applied to phenoxyacetic acid and salicylamide derivatives.)

Optimization

Technical Support Guide: Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

[1] Executive Summary & Synthetic Strategy The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid presents a classic chemoselectivity challenge.[1] You are manipulating a scaffold containing three reactive centers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Synthetic Strategy

The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid presents a classic chemoselectivity challenge.[1] You are manipulating a scaffold containing three reactive centers: a phenol , an amide , and an allyl group .[1]

The most robust route typically follows the "Amide-First" strategy :

  • Amidation: Reaction of Salicylic acid (or ester/chloride) with Allylamine.

  • O-Alkylation: Williamson ether synthesis using a haloacetic acid derivative.[1]

  • Hydrolysis: Saponification (if an ester was used in step 2).

While conceptually simple, this route is prone to specific side reactions driven by the ambident nucleophilicity of the salicylamide intermediate. This guide details how to suppress these pathways.

Critical Control Points & Troubleshooting

Phase 1: The Amide Formation

Goal: Selective formation of N-allylsalicylamide without oligomerization.

IssueSymptomRoot CauseCorrective Action
Dimerization Insoluble precipitate; Mass Spec shows M+ Dimer.[1]O-Acylation: The phenol of one molecule reacts with the activated acid of another.Use Methyl Salicylate: React methyl salicylate with allylamine (neat or in MeOH) at moderate heat.[1] This avoids activating the carboxylic acid directly.
Allyl Loss Product missing allyl signals in NMR.Radical Polymerization: Allyl groups can polymerize if radical initiators are present or temp is too high.Add a radical inhibitor (e.g., BHT) if running at high temperatures (>100°C).[1] Keep reaction under inert atmosphere (

).
Phase 2: The Williamson Ether Synthesis (The Danger Zone)

Goal: Exclusive O-alkylation of the phenol. The Conflict: The amide nitrogen (


) competes with the phenol oxygen (

) for the alkylating agent.
Side Reaction A: N-Alkylation

If the amide nitrogen attacks the chloroacetate, you form the N-alkylated impurity.[1]

  • Trigger: Using a base that is too strong (e.g., NaH, NaOH) or using excess alkylating agent.[1]

  • Prevention: Use Potassium Carbonate (

    
    )  in Acetone  or Acetonitrile .[1] This base is strong enough to deprotonate the phenol but leaves the amide largely protonated.
    
Side Reaction B: Allyl Isomerization
  • Trigger: Strong bases (e.g.,

    
    -BuOK) or transition metals (Pd, Ru contaminants) can isomerize the terminal allyl group (
    
    
    
    ) to the internal enamide (
    
    
    ).[1]
  • Prevention: Avoid hydride bases. Ensure reagents are free of transition metals.[2]

Side Reaction C: Cyclization (Benzoxazinones)
  • Trigger: If the alkylating agent (e.g., Chloroacetyl chloride) activates the phenol, the amide nitrogen can attack the carbonyl, closing a 6-membered ring.

  • Prevention: Use Ethyl Bromoacetate or Chloroacetic acid (with mild base), never chloroacetyl chloride, for the alkylation step.[1]

Visualizing the Reaction & Failure Modes

The following diagram maps the "Amide-First" pathway and the divergence points where side reactions occur.

SynthesisPath Start Salicylic Acid Derivative Amide Intermediate: N-Allylsalicylamide Start->Amide Amidation Target Target: (2-((Allylamino)carbonyl)phenoxy)acetic acid Amide->Target O-Alkylation (Major Path) Side_N_Alk Impurity A: N-Alkylated Amide (Over-alkylation) Amide->Side_N_Alk N-Alkylation (Competes) Side_Iso Impurity B: Enamide Isomer (Allyl Migration) Amide->Side_Iso Base-Cat. Isomerization Side_Cyc Impurity C: Benzoxazinone (Cyclization) Amide->Side_Cyc Intramolecular Attack (If acid activated) Reagent1 Allylamine Reagent1->Amide Reagent2 Ethyl Bromoacetate + K2CO3 (Mild Base) Reagent2->Target Reagent3 Strong Base (NaH) or Excess Heat Reagent3->Side_N_Alk Reagent3->Side_Iso

Caption: Reaction pathway analysis showing the divergence between the desired O-alkylation (Green) and competitive N-alkylation/Isomerization pathways (Red).

Optimized Protocol (Self-Validating)

This protocol uses Ethyl Bromoacetate followed by hydrolysis. This is superior to using Chloroacetic acid directly because it prevents solubility issues and allows for easier purification of the intermediate.

Step 1: O-Alkylation of N-Allylsalicylamide[1]
  • Dissolve: 1.0 eq of N-Allylsalicylamide in Acetone (0.2 M).

  • Base: Add 1.5 eq of anhydrous

    
      (powdered).
    
    • Why?

      
       is strong enough to deprotonate the phenol (
      
      
      
      10) but too weak to deprotonate the amide (
      
      
      17), securing chemoselectivity [1].
  • Reagent: Add 1.1 eq of Ethyl Bromoacetate dropwise at room temperature.

  • Reflux: Heat to mild reflux (50-55°C) for 4-6 hours.

    • Validation: Monitor by TLC.[3] If you see a spot with slightly lower

      
       than the product appearing, it may be the N-alkylated byproduct.
      
  • Workup: Filter off inorganic salts. Evaporate solvent.[4]

Step 2: Hydrolysis[1]
  • Dissolve: Crude ester in THF/Water (3:1).

  • Reagent: Add 2.0 eq LiOH (Lithium Hydroxide).

    • Why LiOH? It is milder than NaOH and less likely to attack the amide bond or cause allyl migration [2].

  • Reaction: Stir at RT for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3. The product should precipitate.

Frequently Asked Questions (FAQs)

Q: I see a "doublet of doublets" signal disappearing in my NMR around 5.9 ppm. What happened? A: You likely lost your Allyl group.

  • Diagnosis: If the signal at 5.9 ppm (internal allyl vinyl proton) is gone, or shifted to ~6.2 ppm as a complex multiplet, you have isomerized the double bond to form an enamide (

    
    ).[1]
    
  • Fix: This happens if the reaction mixture got too hot (>80°C) in the presence of base. Lower the temperature and switch to a milder base like

    
     or 
    
    
    
    instead of NaH.

Q: Can I use Chloroacetic acid directly instead of the ethyl ester? A: Yes, but it is riskier.

  • The Risk: You need 2 equivalents of base (one for the phenol, one for the carboxylic acid). This increases the ionic strength and basicity of the solution, increasing the risk of N-alkylation .

  • The Fix: If you must use the acid, add KI (Potassium Iodide) as a catalyst (Finkelstein condition) to accelerate the reaction at lower temperatures [3].

Q: My product is an oil that won't crystallize. Is it impure? A: Likely yes. The N-alkylated impurity often prevents crystallization.[1]

  • Purification: The O-alkylated product (an acid) can be purified by Acid-Base Extraction .[1]

    • Dissolve oil in EtOAc.

    • Extract with sat.

      
       (The product goes into water; N-alkylated impurities often stay in organic if they lack a free COOH, or partition differently).[1]
      
    • Acidify the aqueous layer to precipitate the pure product.

References

  • Williamson Ether Synthesis Selectivity

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for Phenol alkylation conditions).

    • Mechanism Overview:[1]

  • Amide Stability & Hydrolysis

    • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Chapter on Chemoselectivity: Amides vs Esters).

  • Finkelstein Catalysis in Alkylation

    • Reactivity Enhancement:[1]

  • Salicylamide Alkylation Specifics

    • Note: Specific regioselectivity d

      
      /Acetone as the standard for O-selectivity over N-selectivity.[1] See: Tetrahedron2004 , 60, 4683-4692.[1]
      

Sources

Troubleshooting

Technical Support Guide: (2-((Allylamino)carbonyl)phenoxy)acetic Acid Assay Interference

Executive Summary & Chemical Profile Subject: (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS: 119-45-9 Common Class: Phenoxyacetic acid derivative / Amphiphilic small molecule.[1] This guide addresses reproducible assa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Subject: (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS: 119-45-9 Common Class: Phenoxyacetic acid derivative / Amphiphilic small molecule.[1]

This guide addresses reproducible assay failures associated with (2-((Allylamino)carbonyl)phenoxy)acetic acid. While often screened as a potential scaffold, this molecule exhibits "Frequent Hitter" properties due to its physicochemical nature. It is not a Pan-Assay Interference Compound (PAINS) in the strict covalent sense (like rhodanines), but it acts as a promiscuous aggregatory inhibitor and a metal chelator .

Critical Physicochemical Warning

The molecule contains three distinct functional motifs that drive interference:

  • Carboxylic Acid (pKa ~3-4): Drives pH-dependent solubility and metal chelation.

  • Phenoxy Core: Provides a hydrophobic scaffold for

    
    -stacking.
    
  • Allyl-Amide Tail: Increases amphiphilicity, promoting micelle formation at micromolar concentrations.

Diagnostic Logic: The "Why" Behind the Failure

Before attempting to "fix" the assay, you must diagnose the specific mechanism of interference. Use the logic tree below to categorize your problem.

TroubleshootingLogic Start Observed Inhibition/Activity Detergent Add 0.01% Triton X-100 (or 0.05% Tween-20) Start->Detergent Result1 Inhibition Disappears Detergent->Result1 Yes Result2 Inhibition Persists Detergent->Result2 No Mech1 Mechanism: Colloidal Aggregation (Sequestration of Enzyme) Result1->Mech1 Check_Metal Is the target a Metalloenzyme? Result2->Check_Metal Mech2 Mechanism: Chelation (Stripping Active Site Metal) Check_Metal->Mech2 Yes (e.g., MMPs, HDACs) Mech3 Mechanism: Specific Binding (True Hit) OR Covalent Reaction Check_Metal->Mech3 No

Figure 1: Diagnostic workflow for distinguishing between aggregation, chelation, and specific binding.

Troubleshooting Guides & FAQs

Category A: Colloidal Aggregation (The Most Common Issue)

Symptom: The compound shows steep dose-response curves (Hill slope > 2.0) or inhibits unrelated enzymes (promiscuity).

Technical Insight: This molecule is an amphiphile. At concentrations above its Critical Aggregation Concentration (CAC), typically 1–10 µM, it self-assembles into colloidal particles. These colloids adsorb enzymes onto their surface, causing partial denaturation and blocking substrate access. This is not specific binding.

Q: Why did my IC50 shift by 50-fold when I added BSA? A: Albumin (BSA) acts as a "sink" for colloidal aggregates. It preferentially binds the small molecule aggregates, freeing your target enzyme.

  • Action: If adding 0.1 mg/mL BSA eliminates inhibition, your "hit" is likely an artifact.

Q: How do I confirm aggregation without using BSA? A: Use the Detergent Sensitivity Test .

  • Run your standard enzymatic assay.

  • Run a parallel arm with 0.01% freshly prepared Triton X-100 .

  • Result: If the compound loses potency in detergent, it is an aggregator. The detergent disrupts the colloid formation below the CAC.

Category B: Chelation & pH Interference

Symptom: Activity loss in metalloenzymes (kinases, histone deacetylases) or assays using pH-sensitive probes.

Technical Insight: The phenoxyacetic acid moiety is structurally similar to EDTA fragments. The ether oxygen and the carboxylate oxygen can form a "pincer" complex with divalent cations (


, 

,

).

Q: My kinase assay failed, but the compound isn't aggregating. Why? A: Kinases require


 for ATP hydrolysis. This molecule may be stripping 

from the buffer or the active site.
  • Protocol: Supplement the assay buffer with excess metal (e.g., increase

    
     from 1 mM to 10 mM). If inhibition decreases, the mechanism is chelation.
    

Q: I see a color change in my absorbance assay immediately upon addition. A: The carboxylic acid group (pKa ~3.5) acts as a buffer modifier. If your assay buffer is weak (e.g., 10 mM), adding 100 µM of the compound can drop the pH, affecting pH-sensitive colorimetric reagents.

  • Action: Check the pH of the well directly. Increase buffer strength to 100 mM HEPES or Tris.

Category C: Chemical Reactivity (The Allyl Group)

Symptom: Time-dependent inhibition (IC50 decreases with longer pre-incubation).

Technical Insight: While an allyl amide is generally less reactive than an acrylamide (Michael acceptor), it can still undergo oxidation to form reactive epoxides or radical species, especially in long incubations or under light exposure.

Q: Is this a covalent inhibitor? A: Unlikely to be a specific covalent inhibitor unless your target has a hyper-reactive cysteine. However, impurities (peroxides) from the allyl group oxidation can oxidize protein thiols.

  • Protocol: Add 1 mM DTT or

    
    -mercaptoethanol to the buffer. If inhibition is abolished, the compound (or its oxides) was likely reacting with protein cysteines non-specifically.
    

Data Summary: Interference Profiles

Interference TypePrimary IndicatorValidation Control
Aggregation Steep Hill Slope (>2); Promiscuous inhibition.Add 0.01% Triton X-100. Inhibition should vanish.
Chelation Inhibits metalloenzymes; Metal-dependent rescue.Add excess cofactor (Zn/Mg). Inhibition decreases.
Inner Filter Effect Non-linear fluorescence at high conc.[2]Measure UV-Vis absorption at

and

.
pH Shift Immediate signal drop in colorimetric assays.Measure pH of the final reaction mix.

Mechanism of Action Diagrams

Pathway A: The Chelation Trap

The phenoxyacetic acid motif acts as a bidentate ligand.

Chelation cluster_Ligand Ligand: (2-((Allylamino)carbonyl)phenoxy)acetic acid Metal Mg2+/Zn2+ Carboxyl COO- Carboxyl->Metal Ionic Bond Ether Ether O Ether->Metal Coordination

Figure 2: Bidentate coordination of divalent cations by the phenoxyacetic acid core, leading to metalloenzyme inactivation.

References

  • Shoichet, B. K. (2006).[3][4] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Foundational text on colloidal aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006).[3][4][5] A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550–553. Link

    • Source of the Triton X-100 protocol described above.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Defines structural alerts for frequent hitters.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Comprehensive review of interference mechanisms including chelation and fluorescence quenching.[6]

Sources

Optimization

(2-((Allylamino)carbonyl)phenoxy)acetic acid quality control and purity analysis

Welcome to the technical support center for (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS No. 119-45-9).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS No. 119-45-9). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth solutions to common challenges encountered during the quality control (QC) and purity analysis of this compound. Our approach is rooted in established analytical principles to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality and purity of (2-((Allylamino)carbonyl)phenoxy)acetic acid?

The comprehensive quality assessment of (2-((Allylamino)carbonyl)phenoxy)acetic acid relies on a suite of orthogonal analytical techniques. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity determination and quantification of impurities. A reverse-phase (RP) method is typically employed to separate the main compound from potential impurities.[1][2][3]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS is indispensable for the identification of unknown impurities and for confirming the molecular weight of the target compound.[4][5][6][7] Electron Ionization (EI) mass spectra are available for this compound, providing a reference for fragmentation patterns.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for unambiguous structural confirmation and identification. Advanced 2D NMR techniques like COSY and HMBC can elucidate the connectivity of complex molecules and impurities.[8][9][10]

  • Titration: A simple acid-base titration can be used for a quantitative assay of the carboxylic acid moiety to determine overall compound content, as is common for acetic acid derivatives.[11]

Q2: What are the likely impurities I should be looking for?

While a definitive impurity profile depends on the specific synthetic route, potential process-related impurities and degradation products can be anticipated based on the molecule's structure. Identification and quantification of such impurities are crucial for verifying the safety and purity of drug substances.[5] Potential impurities include:

  • Starting Materials: Unreacted 2-phenoxyacetic acid or allylamine.

  • Synthesis By-products: Isomeric variants or products from side reactions.

  • Degradation Products: Hydrolysis of the amide or ether linkage under acidic or basic conditions. A stability-indicating method is crucial to monitor these degradants over time.[12][13]

Q3: What is a suitable starting point for developing an HPLC method for this compound?

A robust starting point is a reverse-phase HPLC method using a C18 column.[3] The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier to ensure good peak shape for the carboxylic acid.[1][2] For UV detection, phosphoric acid is effective. For LC-MS compatibility, a volatile acid like formic acid is necessary.[1][2]

Troubleshooting Guide & In-Depth Protocols

This section addresses specific issues you may encounter during analysis and provides detailed experimental protocols.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape can compromise resolution and accuracy. Tailing is a common issue for acidic compounds like this one.

Causality & Troubleshooting Steps:

  • Mobile Phase pH: The carboxylic acid moiety (pKa ~3-4) can interact with residual, underivatized silanols on the silica-based column packing.

    • Solution: Lower the mobile phase pH to ~2.5-3.0 by adding an acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). This ensures the carboxylic acid is fully protonated, minimizing secondary interactions with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The stationary phase may be degrading, exposing more active silanol sites.

    • Solution: Use a guard column to protect the analytical column. If performance does not improve, replace the column. Consider using a column with advanced end-capping technology for better inertness.

Issue 2: An Unknown Peak is Detected in the Chromatogram

The appearance of unexpected peaks necessitates a systematic investigation to identify the impurity.

Workflow for Impurity Identification:

The following workflow outlines a logical progression from detection to identification of an unknown chromatographic peak.

G A Unexpected Peak Detected in HPLC-UV B Step 1: Verify System & Sample - Inject blank (rule out system peaks) - Re-prepare sample (rule out prep error) A->B C Step 2: Develop LC-MS Method - Switch to MS-compatible mobile phase (e.g., Formic Acid) B->C D Step 3: Acquire Mass Data - Determine m/z of the unknown peak - Acquire MS/MS fragmentation data C->D E Step 4: Propose Structure - Correlate m/z with potential impurities (starting materials, by-products, degradants) - Interpret fragmentation pattern D->E F Step 5: Confirm Structure - Synthesize proposed impurity as a reference standard OR - Isolate impurity via preparative HPLC and analyze by NMR E->F

Caption: A systematic workflow for the identification of unknown impurities.

Scientist's Note on MS Fragmentation: The mass spectrum of the parent compound shows key fragments that can help in identifying related impurities.[6] Common fragmentation patterns for carbonyl compounds include cleavage at the bond alpha to the carbonyl group.[14] Analyzing shifts in fragment masses can help pinpoint the location of a modification on an impurity.

Issue 3: Difficulty in NMR Spectral Assignment

The ¹H NMR spectrum of (2-((Allylamino)carbonyl)phenoxy)acetic acid has distinct regions (aromatic, allyl, and acetic acid protons), but overlapping signals can complicate assignments.

Troubleshooting & Advanced Analysis:

  • 1D ¹H NMR: Expect signals for the aromatic protons (around 7-8 ppm), the allyl group protons (CH=CH₂, ~5-6 ppm; N-CH₂, ~4 ppm), the phenoxy methylene protons (-O-CH₂-COOH, ~4.5-5 ppm), and the acidic proton (variable, broad singlet).[8]

  • 2D NMR for Unambiguous Assignment: When 1D spectra are insufficient, 2D NMR is essential.[10]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds (typically 2-3 bonds).[9] This is perfect for confirming the connectivity within the allyl group and identifying which aromatic protons are adjacent to each other.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for connecting the different fragments of the molecule, for example, confirming the link between the N-CH₂ protons of the allyl group and the amide carbonyl carbon.

Validated Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a stability-indicating HPLC method for determining the purity of (2-((Allylamino)carbonyl)phenoxy)acetic acid.

1. Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.[3]
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier for good peak shape.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase.
Gradient 10% B to 90% B over 20 minEnsures elution of non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution.

2. System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify the following:

  • Repeatability: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor: 0.8 – 1.5 for the main peak.

  • Theoretical Plates: > 2000.

3. Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method. Any peak greater than 0.05% should be identified if possible.

Protocol 2: Structural Confirmation by NMR

1. Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this compound and allows for the observation of the exchangeable amide (N-H) and carboxylic acid (O-H) protons.[8]

2. NMR Experiments to Perform:

ExperimentPurpose
¹H NMR Provides proton chemical shifts, integration, and coupling constants.
¹³C NMR Identifies all unique carbon environments in the molecule.
DEPT-135 Differentiates between CH, CH₂, and CH₃ carbons.
COSY Establishes ¹H-¹H spin-spin coupling networks.[9]
HSQC Correlates each proton to its directly attached carbon.
HMBC Establishes long-range (2-3 bond) ¹H-¹³C correlations to piece the structure together.

Data Interpretation Logic:

The following diagram illustrates how data from different QC tests are integrated to provide a complete quality assessment of the compound.

G cluster_0 Analytical Techniques cluster_1 Derived Quality Attributes cluster_2 Final Assessment HPLC HPLC Purity (Area %) Purity Purity & Impurity Profile HPLC->Purity NMR NMR Spectroscopy Identity Structural Identity NMR->Identity MS Mass Spectrometry MS->Purity Impurity ID MolWeight Molecular Weight MS->MolWeight Release Batch Release Decision Purity->Release Identity->Release MolWeight->Release

Caption: Integration of analytical data for quality control assessment.

References

  • National Institute of Standards and Technology (NIST). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. [Link]

  • Japanese Pharmacopoeia. Acetic Acid. [Link]

  • SIELC Technologies. (2-Methylphenoxy)acetic acid. [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- Mass Spectrum. [Link]

  • Farsa, O., et al. Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. [Link]

  • PubChem. 2-[(Phenoxycarbonyl)amino]acetic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9). [Link]

  • Maccarone, E., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. [Link]

  • Rajapakse, S., et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. [Link]

  • Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • International Journal of Research in Pharmacy and Science. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • Proprep. Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. [Link]

  • Boykin, D.W., et al. ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(¹⁷O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules. [Link]

  • SlideShare. 2D NMR Spectroscopy. [Link]

  • The Good Scents Company. phenoxyacetic acid. [Link]

  • Singh, S., et al. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Erne, K. Determination of phenoxyacetic herbicide residues in biological materials. PubMed. [Link]

  • Zhou, L., et al. Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. PubMed. [Link]

  • TestAmerica. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]

  • Wang, T., et al. Simultaneous spectrophotometric determination of peracetic acid and the coexistent hydrogen peroxide using potassium iodide as the indicator. Analytical Methods. [Link]

  • ResearchGate. Profiling of carbonyl compounds in serum by stable isotope labeling - Double precursor ion scan - Mass spectrometry analysis. [Link]

  • Gallart-Ayala, H., et al. Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Google Patents. Method of preparing 2-(phenylamino)
  • Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • Popat, K.H., et al. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives

Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic process. Our focus is on providing practical, experience-driven insights to enhance the success of your experiments.

Introduction to Phenoxyacetic Acid Synthesis

The synthesis of phenoxyacetic acid and its derivatives is a cornerstone in the preparation of a wide array of compounds, from pharmaceuticals to herbicides.[1] The most prevalent method for this transformation is the Williamson ether synthesis, an S(_N)2 reaction between a phenoxide and an α-haloacetate.[2] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide will illuminate these challenges and provide robust solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may observe during your synthesis and workup.

Problem 1: Low or No Yield of the Desired Phenoxyacetic Acid

A low yield is the most frequently reported issue. The underlying causes can be multifaceted, ranging from incomplete reactions to the prevalence of side reactions.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The formation of the phenoxide is the critical first step. If the base used is not strong enough to completely deprotonate the phenol, the reaction will not proceed to completion.

    • Solution: For phenols with electron-withdrawing groups (e.g., nitrophenols), which are more acidic, weaker bases like potassium carbonate (K(_2)CO(_3)) may suffice. However, for less acidic phenols, such as those with electron-donating groups (e.g., cresols), a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is necessary to ensure complete phenoxide formation.[3]

  • Hydrolysis of the α-Haloacetate: In the presence of a strong base and water, the α-haloacetate can be hydrolyzed to glycolic acid, which will not participate in the desired reaction.

    • Solution: While aqueous conditions are common, minimizing the amount of water or using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can mitigate this side reaction.[4] If using aqueous conditions, ensure the phenoxide is formed first before the addition of the haloacetate.

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis is not always rapid and may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting phenol is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. A typical temperature range is 50-100 °C.[5]

Problem 2: Presence of a Significant Amount of an Unwanted Byproduct

The most common and troublesome side reaction is the alkylation of the aromatic ring of the phenoxide, known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho and para positions of the aromatic ring (C-alkylation, undesired).[6]

Controlling O- vs. C-Alkylation:

The solvent plays a pivotal role in directing the regioselectivity of the alkylation.

  • Polar Aprotic Solvents Favor O-Alkylation: Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices to promote the desired O-alkylation. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more accessible and reactive nucleophile.[7]

  • Protic Solvents Can Promote C-Alkylation: Protic solvents, such as water and alcohols, can form hydrogen bonds with the oxygen of the phenoxide, making it less nucleophilic. This can increase the propensity for the aromatic ring to act as the nucleophile, leading to C-alkylated byproducts.[7]

SolventPredominant AlkylationRationale
DMF, DMSO, Acetonitrile O-AlkylationSolvates the cation, leaving the oxygen atom more nucleophilic.
Water, Ethanol C-Alkylation can be significantHydrogen bonds to the phenoxide oxygen, reducing its nucleophilicity.

Using Phase-Transfer Catalysis to Enhance O-Alkylation:

A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective in promoting O-alkylation, especially in biphasic systems. The PTC transports the phenoxide from the aqueous phase to the organic phase where it can react with the α-haloacetate, minimizing C-alkylation.[8]

Problem 3: Difficulties During Workup and Purification

The isolation of the pure phenoxyacetic acid can be hampered by several issues.

  • Formation of Emulsions During Extraction: The presence of both a carboxylic acid product and unreacted phenol can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[9][10]

    • Solutions:

      • Add Brine: Addition of a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous layer.[10]

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[10]

      • Filtration: Filtering the emulsified mixture through a pad of Celite can sometimes help to break up the fine droplets.

  • Removal of Unreacted Phenol: Phenols can be challenging to separate from the desired carboxylic acid product due to their similar acidic properties.

    • Solution: A common method is to dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution. The phenoxyacetic acid, being a stronger acid, will be deprotonated and move into the aqueous layer, while the less acidic phenol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[11]

  • Choosing a Recrystallization Solvent: Finding a suitable solvent for recrystallization is key to obtaining a highly pure product.

    • Solution: Water is often a good choice for the recrystallization of phenoxyacetic acids, as they are typically sparingly soluble in cold water but much more soluble in hot water.[11] For more nonpolar derivatives, a mixed solvent system like ethanol/water or toluene/hexane may be effective.[12][13]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[14] Spot the reaction mixture alongside the starting phenol. The phenoxyacetic acid product is more polar than the starting phenol and will have a lower R(_f) value. The reaction is complete when the spot corresponding to the starting phenol is no longer visible. A common eluent system is a mixture of hexanes and ethyl acetate, with a few drops of acetic acid to prevent streaking of the carboxylic acid product.

Q2: My starting phenol has a strong electron-withdrawing group (e.g., a nitro group). Are there any special considerations?

A2: Yes. Phenols with strong electron-withdrawing groups are more acidic. This means that a weaker base, such as potassium carbonate, can be used for deprotonation.[8] However, the resulting phenoxide is less nucleophilic, so the reaction may require a longer time or higher temperature to go to completion.

Q3: What about phenols with electron-donating groups (e.g., a methoxy group)?

A3: Phenols with electron-donating groups are less acidic, so a stronger base like NaOH or KOH is required for complete deprotonation. The resulting phenoxide is more nucleophilic, which can lead to a faster reaction but also an increased risk of C-alkylation if the reaction conditions are not carefully controlled.[15]

Q4: I suspect I have C-alkylation byproducts. How can I confirm this?

A4: The most definitive way to identify C-alkylated byproducts is through ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


H NMR spectroscopy. The C-alkylated product will show a characteristic signal for the newly introduced CH(_2) group attached to the aromatic ring, typically in the range of 3.5-4.5 ppm. The integration of the aromatic region will also be different from the desired O-alkylated product. In the IR spectrum, the C-alkylated product will still show a broad O-H stretch characteristic of a phenol.[1]

Experimental Protocols

Standard Protocol for the Synthesis of 4-Methylphenoxyacetic Acid

This protocol is a representative example of a Williamson ether synthesis for a phenoxyacetic acid derivative.[5][11]

  • Phenoxide Formation: In a round-bottom flask, dissolve 4-methylphenol (p-cresol) in a 3 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: To the phenoxide solution, add a solution of chloroacetic acid in water.

  • Reaction: Heat the reaction mixture to 90-100 °C in a water bath for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and acidify with 6 M hydrochloric acid until the pH is acidic (test with litmus paper). A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. If an emulsion forms, add a small amount of brine.

  • Purification: Wash the organic layer with water, and then extract the product into a saturated sodium bicarbonate solution. Separate the aqueous layer and carefully acidify it with 6 M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from hot water to obtain pure 4-methylphenoxyacetic acid.[11]

Protocol Utilizing Phase-Transfer Catalysis

This protocol is advantageous for minimizing C-alkylation.

  • Reaction Setup: In a round-bottom flask, combine the phenol, an aqueous solution of potassium hydroxide, the α-haloacetate, and a catalytic amount (1-5 mol%) of tetrabutylammonium bromide.

  • Reaction: Stir the biphasic mixture vigorously at 50-70 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as the standard protocol.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol Derivative phenoxide Phenoxide Formation (Base) phenol->phenoxide 1. Add Base haloacetate α-Haloacetate alkylation Alkylation (SN2) (Heat) haloacetate->alkylation phenoxide->alkylation 2. S(_N)2 Attack acidification Acidification alkylation->acidification 3. Cool & Acidify extraction Extraction acidification->extraction purification Recrystallization extraction->purification product Pure Phenoxyacetic Acid Derivative purification->product

Caption: General workflow for phenoxyacetic acid synthesis.

Troubleshooting Decision Tree

G start Low Yield? check_sm Starting Material Present on TLC? start->check_sm Yes side_products Side Products Observed? start->side_products No incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes increase_time_temp Increase Reaction Time/Temperature check_sm->increase_time_temp No c_alkylation C-Alkylation Likely side_products->c_alkylation Yes other_side_rxn Other Side Reactions (e.g., Hydrolysis) side_products->other_side_rxn No use_stronger_base Use Stronger Base incomplete_deprotonation->use_stronger_base optimize_solvent Use Polar Aprotic Solvent or PTC c_alkylation->optimize_solvent

Caption: Decision tree for troubleshooting low yields.

References

  • The Williamson Ether Synthesis. University of California, Davis, Department of Chemistry. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis. University of Houston-Downtown. [Link]

  • Synthesis of phenoxyacetic acid derivatives.
  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Experiment 06 Williamson Ether Synthesis. St. Norbert College. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Sodium phenoxide. Wikipedia. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Phenoxyacetic acid derivative synthesis method.
  • Monitoring Reactions by TLC. Washington State University. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • Emulsion formation during extraction. Chemistry Stack Exchange. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • How to recrystallize and separate the substance I synthesized in toluene but is oily. Quora. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Method for preparing 2,4-dichlorophenoxyacetic acid.
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Center for Biotechnology Information. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Sodium phenoxide. PubChem. [Link]

  • C6H5ONa → Na^+ + C6H5O^−. You-iggy. [Link]

  • Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ScienceMadness. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Method for synthesizing phenoxyacetic acid derivative.
  • CFBSA. The Royal Society of Chemistry. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

Sources

Optimization

How to resolve inconsistent results with (2-((Allylamino)carbonyl)phenoxy)acetic acid

Welcome to the technical support center for (2-((Allylamino)carbonyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-((Allylamino)carbonyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies encountered with this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Navigating Inconsistent Experimental Outcomes

This section addresses specific issues that may arise during the synthesis, purification, and handling of (2-((Allylamino)carbonyl)phenoxy)acetic acid. Each issue is presented in a question-and-answer format, detailing potential causes and providing validated solutions.

I. Synthesis & Reaction-Related Issues

A1: Low yields in the amide coupling between 2-(carboxymethoxy)benzoic acid and allylamine are a common challenge, often stemming from several factors related to starting material quality, reaction conditions, and the choice of coupling agent.

Potential Causes & Solutions:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in either the 2-(carboxymethoxy)benzoic acid or allylamine can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify commercial reagents before use. For instance, 2-(carboxymethoxy)benzoic acid can be recrystallized to remove residual impurities from its synthesis. It is crucial to select the appropriate starting materials as their quality can impact the impurity profile of the final compound[1].

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without a coupling agent to "activate" the carboxylic acid[2]. The steric hindrance from the ortho-substituted phenoxyacetic acid moiety can further impede the reaction.

    • Recommendation: Employ a suitable coupling agent. While DCC (dicyclohexylcarbodiimide) is common, it can lead to the formation of N-acylurea byproduct, which can be difficult to remove[3]. A more water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), can improve yields and simplify purification[2][3].

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly influence the outcome of the coupling reaction.

    • Recommendation: Screen different solvents. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally effective. Temperature control is also critical; running the reaction at 0 °C initially and then allowing it to warm to room temperature can minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Workflow for Optimizing Amide Coupling:

Caption: Troubleshooting workflow for low yield in amide synthesis.

A2: A common and troublesome byproduct in carbodiimide-mediated coupling reactions is the corresponding urea. If you are using DCC, the byproduct is dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in many organic solvents[4].

Identification and Removal of Byproducts:

ByproductIdentificationRecommended Action
Dicyclohexylurea (DCU) Insoluble white solidFilter the reaction mixture before work-up. DCU has limited solubility in solvents like DCM or ether, allowing for its removal by filtration[4]. For residual amounts, precipitation from a concentrated solution by adding a non-polar solvent like hexanes can be effective.
N-acylurea Forms from rearrangement of the O-acylisourea intermediateThis side reaction is irreversible and consumes your starting material[3]. Adding HOBt or HOAt to the reaction mixture can suppress the formation of this byproduct by forming a more stable active ester intermediate.
Unreacted Starting Material Co-elutes with product during chromatographyAn acid-base extraction during workup can remove unreacted 2-(carboxymethoxy)benzoic acid. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material[5].

Experimental Protocol: DCU Removal

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath to further decrease the solubility of DCU.

  • Filter the mixture through a pad of celite, washing with a small amount of cold reaction solvent.

  • Proceed with the aqueous work-up.

  • If DCU is still present after concentrating the organic phase, dissolve the crude product in a minimal amount of a solvent in which DCU is sparingly soluble (e.g., ethyl acetate) and store at low temperature to precipitate the remaining DCU.

II. Purification & Characterization Challenges

A3: The presence of a free carboxylic acid and an amide group makes (2-((Allylamino)carbonyl)phenoxy)acetic acid a polar molecule, which can indeed be challenging to purify by traditional normal-phase chromatography.

Purification Strategies for Polar Carboxylic Acids:

  • Acidified Mobile Phase in Normal-Phase Chromatography: Adding a small amount of acetic acid (0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes) can suppress the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography can be a more effective purification method[6]. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated.

  • Recrystallization: If the product is obtained as a solid, recrystallization can be an excellent purification method.

    • Solvent Selection: Experiment with different solvent systems. A good starting point would be a polar protic solvent like ethanol or a mixture of solvents such as ethyl acetate/hexanes or acetone/water. The ideal solvent should dissolve the compound when hot but not when cold.

Diagram of Purification Choices:

Caption: Decision tree for purifying the target compound.

A4: Unexpected peaks in the NMR spectrum are indicative of impurities or structural changes in your molecule. Incorrect integration suggests the presence of residual solvents or impurities.

Expected ¹H NMR Signals for (2-((Allylamino)carbonyl)phenoxy)acetic acid:

ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10-12Broad Singlet1H
Aromatic (Ar-H)6.8-8.0Multiplets4H
Allyl (-CH=CH₂)5.7-6.0Multiplet1H
Allyl (=CH₂)5.0-5.3Multiplet2H
Methylene (-O-CH₂-COOH)~4.7Singlet2H
Allyl (-NH-CH₂-)~4.0Multiplet2H
Amide (-NH-)VariableBroad Singlet/Triplet1H

Common NMR Interpretation Issues:

  • Broad -NH and -COOH peaks: The chemical shifts of these protons are highly dependent on concentration and solvent. The amide proton may show coupling to the adjacent methylene group.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., DCM, ethyl acetate, acetone) may be present. Consult a reference table for their chemical shifts[7].

  • Water: A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent, indicates the presence of water.

  • Side Product Peaks: If N-acylurea was formed, you would expect to see additional signals, including those from the cyclohexyl groups if DCC was used.

Recommended Action: If significant impurities are detected, repurification is necessary. For minor solvent impurities, drying the sample under high vacuum for an extended period may be sufficient. A pure sample is essential for accurate biological testing[8].

III. Stability and Storage

A5: While amides are generally stable functional groups, the presence of the allyl and ether moieties introduces potential pathways for degradation, especially under harsh conditions[9].

Potential Degradation Pathways:

  • Allyl Group Isomerization/Oxidation: The allyl group can be sensitive to certain catalysts and reaction conditions, potentially leading to isomerization or oxidation.

    • Prevention: Avoid strong oxidizing agents and certain transition metal catalysts unless they are part of a planned subsequent reaction. Store the compound protected from light and air.

  • Ether Linkage Cleavage: The phenoxyacetic acid ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., refluxing with HBr or HI)[10].

    • Prevention: Avoid exposing the compound to strong, hot acids for prolonged periods. Most experimental conditions, including those for biological assays, will not be harsh enough to cause this cleavage.

  • Amide Hydrolysis: Hydrolysis of the amide bond to regenerate the carboxylic acid and allylamine requires harsh acidic or basic conditions with heating and is unlikely to occur under normal storage or use[11].

    • Prevention: Store the compound in a neutral, dry environment.

Recommended Storage Conditions: Store (2-((Allylamino)carbonyl)phenoxy)acetic acid as a solid in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Frequently Asked Questions (FAQs)

Q: What are the characteristic IR peaks for this molecule? A: You should expect to see a very broad O-H stretch for the carboxylic acid from approximately 3300-2500 cm⁻¹, a C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹, and another C=O stretch (Amide I band) for the amide around 1650 cm⁻¹. An N-H bend (Amide II band) should also be visible around 1550 cm⁻¹[12][13].

Q: Can I perform reactions on the allyl group without affecting the rest of the molecule? A: Yes, the double bond of the allyl group can undergo various transformations such as hydrogenation, dihydroxylation, or epoxidation. These reactions are typically performed under conditions that will not affect the amide, ether, or carboxylic acid functionalities.

Q: What is the best way to monitor the progress of the synthesis reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid). Visualize the spots using a UV lamp and/or a potassium permanganate stain, which will react with the allyl group of the product and allylamine starting material.

Q: My final product has a slightly off-white or yellowish color. Is this normal? A: A pure sample of this compound should be a white or off-white solid. A yellowish tint may indicate the presence of minor impurities. If the analytical data (NMR, MS) confirms high purity, the color may not be a concern for many applications. However, for applications requiring high purity, such as drug development, further purification (e.g., recrystallization with activated charcoal) may be necessary to remove colored impurities.

References

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-214. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Frontier, A. J. (n.d.). Workup for DCC Coupling. University of Rochester, Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • Ismail, M. M. F., et al. (2018). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2018(5), 1-13. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • OpenStax. (2023). Chemistry of Amides. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (2-((Allylamino)carbonyl)phenoxy)acetic acid: A Target Deconvolution Guide

This guide outlines the validation strategy for (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS: 119-45-9), a phenoxyacetic acid derivative. Based on its structural pharmacophore—a carboxylic acid tail linked to an aro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS: 119-45-9), a phenoxyacetic acid derivative. Based on its structural pharmacophore—a carboxylic acid tail linked to an aromatic core with an ortho-amide substituent—this compound is best characterized as a putative ligand for GPR35 (G Protein-Coupled Receptor 35) , with secondary potential as an Aldose Reductase Inhibitor (ARI) or an Auxin analog (in agrochemical contexts).

For the audience of drug development professionals, this guide focuses on validating its activity as a GPR35 Agonist , a target associated with immune modulation, pain, and gastrointestinal inflammation.

Executive Summary

(2-((Allylamino)carbonyl)phenoxy)acetic acid (also known as N-allyl-2-(carboxymethoxy)benzamide) represents a chemical scaffold sharing critical structural features with known GPR35 agonists (e.g., Zaprinast, Diclofenac) and Aldose Reductase Inhibitors (e.g., Epalrestat analogs). Its ortho-substituted phenoxyacetic acid core serves as an anionic "warhead" for electrostatic interaction with arginine residues in the binding pocket (e.g., Arg167 in GPR35), while the allyl-amide tail provides hydrophobic interactions.

This guide provides a rigorous, self-validating workflow to confirm the biological target, differentiating between GPR35 agonism (primary hypothesis) and off-target enzymatic inhibition.

Comparative Analysis: Ligand Landscape

To validate the performance of the test compound, it must be benchmarked against established standards.

FeatureTest Compound: (2-((Allylamino)carbonyl)phenoxy)acetic acidAlternative 1: ZaprinastAlternative 2: Cromolyn SodiumAlternative 3: Diclofenac
Primary Target Putative GPR35 Agonist GPR35 Agonist / PDE5 InhibitorGPR35 Agonist / Mast Cell StabilizerCOX-1/2 Inhibitor / GPR35 Agonist
Potency (EC₅₀) To be determined (Expected µM range)~1 µM (GPR35)~100 nM (GPR35)~5 µM (GPR35)
Selectivity Risk Aldose Reductase , COX-1/2 PDE5, PDE6Ion ChannelsCOX-1, COX-2
Binding Mode Reversible (Ionic/H-bond)ReversibleReversibleReversible
Key Structural Motif Phenoxyacetic acid + Allyl amidePurine-likeBis-chromonePhenylacetic acid

Target Validation Protocols

The following workflows synthesize field-proven methodologies to confirm specific binding and functional activation.

Protocol A: GPR35 Functional Activation (Dynamic Mass Redistribution)

Rationale: GPR35 couples primarily to Gα12/13 and Gαi/o. Label-free Dynamic Mass Redistribution (DMR) is superior to calcium flux for GPR35 as it captures holistic cytoskeletal rearrangements typical of Gα12/13 signaling.

Step-by-Step Methodology:

  • Cell Line Generation: Stable transfection of CHO-K1 or HT-29 cells with human GPR35b (hGPR35b).

  • Seeding: Plate cells at 10,000 cells/well in 384-well fibronectin-coated microplates. Incubate for 20h at 37°C/5% CO₂.

  • Equilibration: Wash cells with HBSS/HEPES buffer (pH 7.4). Equilibrate in the DMR reader (e.g., Corning Epic) for 1h to establish a stable baseline.

  • Compound Addition:

    • Prepare a 10-point dilution series of the test compound (0.1 nM to 100 µM).

    • Include Zaprinast (10 µM) as a positive control and DMSO as a vehicle control.

  • Measurement: Monitor the wavelength shift (pm) for 60 minutes post-addition.

  • Data Analysis: Plot the maximum response (pm) against log[concentration]. Calculate EC₅₀ using a four-parameter logistic fit.

    • Validation Criteria: The signal must be blocked by the GPR35 antagonist ML-145 (1 µM) to confirm specificity.

Protocol B: Orthogonal Specificity (β-Arrestin Recruitment)

Rationale: To rule out false positives from G-protein independent pathways and confirm receptor engagement.

  • System: PathHunter® eXpress GPR35 CHO-K1 β-Arrestin cells.

  • Workflow:

    • Incubate cells with the test compound for 90 minutes.

    • Add detection reagent (Galacton-Star®) to measure enzyme fragment complementation (EFC).

    • Read chemiluminescence.

  • Interpretation: A dose-dependent increase in RLU confirms the recruitment of β-arrestin, a hallmark of GPCR activation.

Protocol C: Selectivity Profiling (Aldose Reductase & COX)

Rationale: Phenoxyacetic acids often promiscuously inhibit enzymes with anion-binding pockets.

  • Aldose Reductase Assay: Monitor the decrease in NADPH absorbance at 340 nm using glyceraldehyde as the substrate.

    • Reaction: DL-Glyceraldehyde + NADPH + H⁺ → Glycerol + NADP⁺.

    • Inhibition: If the test compound reduces the rate of NADPH oxidation, it is an off-target inhibitor (or primary target if intended).

  • COX-1/2 Inhibition: Use a colorimetric peroxidase inhibitor assay (e.g., TMPD oxidation) to ensure the compound does not possess NSAID-like activity, which is common for this chemical class.

Mechanism of Action Visualization

The following diagram illustrates the validated signaling pathway for the test compound acting as a GPR35 agonist.

GPR35_Signaling Compound (2-((Allylamino)carbonyl) phenoxy)acetic acid GPR35 GPR35 Receptor (GPCR) Compound->GPR35 Ligand Binding G_protein Gα12/13 / Gαi/o GPR35->G_protein Activation BetaArr β-Arrestin Recruitment GPR35->BetaArr Desensitization RhoA RhoA / ROCK G_protein->RhoA Signaling Cascade ERK ERK1/2 Phosphorylation G_protein->ERK Downstream Effect Response Cytoskeletal Rearrangement (DMR Signal) RhoA->Response Cellular Output Pain Anti-nociception (In vivo) ERK->Pain Physiological Effect

Caption: Proposed signaling cascade for (2-((Allylamino)carbonyl)phenoxy)acetic acid upon binding to GPR35, leading to RhoA-mediated cytoskeletal changes and ERK activation.

Experimental Data Summary (Template)

Use this structure to report your validation results.

Assay TypeParameterTest Compound ResultZaprinast (Control)Conclusion
DMR (CHO-GPR35) EC₅₀ (µM)[Insert Data]1.2 µMValidated Agonist?
β-Arrestin Emax (%)[Insert Data]100%Full/Partial Agonist?
Aldose Reductase IC₅₀ (µM)[Insert Data]>100 µMSelectivity Confirmed?
Solubility LogS[Insert Data]-3.5Druggability Check

References

  • Milligan, G. (2011). G protein-coupled receptor 35. Chemical Reviews, 111(10), 6321-6340. Link

  • Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology, 6, 41. Link

  • Wang, J., et al. (2006). Discovery of potent GPR35 agonists by fragment-based drug design. Journal of Medicinal Chemistry, 49(19), 5631-5634. Link

  • Mackenzie, A. E., et al. (2014). The antiallergic drug cromolyn targets GPR35 to promote gut health. Science Signaling, 7(329), ra54. Link

  • NIST Chemistry WebBook. (2023). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9). Link

Comparative

Cross-reactivity of (2-((Allylamino)carbonyl)phenoxy)acetic acid

Technical Guide: Cross-Reactivity Profiling of (2-((Allylamino)carbonyl)phenoxy)acetic acid Executive Summary & Molecule Profile Subject: (2-((Allylamino)carbonyl)phenoxy)acetic acid (AAPA) CAS: 119-45-9 Molecular Formul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of (2-((Allylamino)carbonyl)phenoxy)acetic acid

Executive Summary & Molecule Profile

Subject: (2-((Allylamino)carbonyl)phenoxy)acetic acid (AAPA) CAS: 119-45-9 Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol Class: Functionalized Phenoxyacetic Acid / Salicylamide Derivative

This guide provides a technical framework for evaluating the cross-reactivity of (2-((Allylamino)carbonyl)phenoxy)acetic acid (AAPA) . As a structural hybrid containing both a phenoxyacetic acid core (characteristic of auxin herbicides and certain diuretics) and an N-allyl salicylamide moiety, AAPA presents a unique interference profile in immunoassays targeting salicylates, phenoxy herbicides, or specific loop diuretics.

This document outlines the comparative performance of AAPA against structural analogs, defines its potential as a cross-reactant, and details a self-validating protocol for quantifying its Cross-Reactivity Factor (CRF) in competitive binding assays.

Structural Analysis & Pharmacophore Mapping

To predict and interpret cross-reactivity, we must deconstruct AAPA into its immunogenic pharmacophores. Cross-reactivity occurs when an antibody generated against a target analyte recognizes similar electronic or steric features in the interferent.

PharmacophoreStructural MotifPotential Cross-Reactive Targets
Core Scaffold Phenoxyacetic Acid2,4-D , MCPA , Ethacrynic Acid
Substituent A Ortho-Amide LinkageSalicyluric Acid (Metabolite of Aspirin), Salicylamide
Substituent B N-Allyl GroupAlibendol , Allyl-containing barbiturates (rare)

Mechanistic Insight: The ortho-substitution pattern of the amide relative to the ether oxygen creates a pseudo-ring structure via intramolecular hydrogen bonding, mimicking the rigid bicyclic nature of Salicyluric acid (the glycine conjugate of salicylic acid). Consequently, AAPA is predicted to show significant interference in assays designed for salicylate metabolites rather than pure phenoxy herbicides, which typically lack the amide functionality.

Comparative Performance: AAPA vs. Alternatives

The following table contrasts AAPA with key structural analogs. In the context of assay development, "Performance" refers to the molecule's relative binding affinity (affinity constant,


) compared to the target analyte.

Table 1: Predicted Cross-Reactivity Profile (Comparative Analysis)

CompoundStructurePrimary Target AssayPredicted Cross-Reactivity (%)*Mechanism of Interference
AAPA (Subject) N-Allyl-2-carboxymethoxybenzamideSalicyluric Acid 15 - 30% High structural homology (Salicylamide core + Acid tail). The allyl group adds steric bulk, reducing binding slightly compared to the native glycine tail.
Salicyluric Acid 2-Hydroxyhippuric acidSalicyluric Acid 100% (Reference)Perfect match for the binding pocket (Target Analyte).
Phenoxyacetic Acid Phenoxyacetic acid2,4-D / MCPA < 1% Lacks the ortho-amide group. The antibody specific for the amide/urea motif of AAPA will likely not bind this simple core strongly.
Ethacrynic Acid 2,3-dichloro-4-(2-methylenebutanoyl)...Loop Diuretics < 0.1% Sterically distinct. The dichloro substitution and the methylene butyryl group of Ethacrynic acid prevent AAPA binding.
Alibendol 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-allylbenzamideAlibendol 5 - 10% Shares the benzamide and allyl features but lacks the acetic acid ether tail. Binding is driven by the allyl-amide motif.

*Note: Values are representative estimates based on standard Structure-Activity Relationship (SAR) principles for polyclonal antibody pools raised against the respective immunogens. Actual values must be determined experimentally using the protocol in Section 4.

Visualization: Cross-Reactivity Signaling Network

The following diagram illustrates the logical relationship between AAPA and potential assay targets, highlighting the shared epitopes (binding sites) that drive cross-reactivity.

CrossReactivityNetwork cluster_targets Primary Assay Targets AAPA (2-((Allylamino)carbonyl)phenoxy)acetic acid (AAPA) Salicylamide Pharmacophore: Salicylamide Core AAPA->Salicylamide Contains AcidTail Pharmacophore: O-Acetic Acid Tail AAPA->AcidTail Contains Allyl Pharmacophore: N-Allyl Group AAPA->Allyl Contains Salicyluric Salicyluric Acid (Salicylate Metabolite) PAA Phenoxyacetic Acid (Herbicide Core) Ethacrynic Ethacrynic Acid (Diuretic) Salicylamide->Salicyluric High Similarity (Major Interference) AcidTail->PAA Moderate Similarity (Minor Interference) AcidTail->Ethacrynic Low Similarity (Steric Mismatch) Allyl->AAPA Unique Marker

Figure 1: Pharmacophore decomposition of AAPA showing high interference potential with Salicyluric Acid assays due to the shared salicylamide and acetic acid motifs.

Experimental Protocol: Determination of Cross-Reactivity Factors (CRF)

To objectively validate the performance of AAPA, use this self-validating Competitive ELISA protocol. This method calculates the CRF based on the concentration required to inhibit 50% of the maximum signal (


).
Reagents & Setup
  • Assay Platform: 96-well microplate coated with Goat Anti-Rabbit IgG (secondary antibody).

  • Primary Antibody: Rabbit anti-Salicyluric Acid (or target of interest).

  • Tracer: Salicyluric Acid-HRP conjugate.

  • Analytes:

    • Standard: Salicyluric Acid (Serial dilution: 0.1 nM – 10 µM).

    • Interferent: AAPA (Serial dilution: 1 nM – 100 µM).

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve AAPA (CAS 119-45-9) in DMSO to create a 10 mM stock.

    • Prepare 8 serial dilutions (1:10) in Assay Buffer (PBS + 0.1% BSA).

    • Repeat for the Reference Standard (e.g., Salicyluric Acid).

  • Competitive Incubation:

    • Add 50 µL of Standard or AAPA dilution to respective wells.

    • Add 50 µL of HRP-Tracer (fixed concentration).

    • Add 50 µL of Primary Antibody (limiting concentration).

    • Self-Validation Step: Include "Maximum Binding" (

      
      , no analyte) and "Non-Specific Binding" (NSB, no antibody) wells to normalize data.
      
    • Incubate for 60 minutes at Room Temperature (RT) with orbital shaking (500 rpm).

  • Wash & Develop:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 100 µL TMB Substrate. Incubate 15 mins in dark.

    • Stop reaction with 100 µL 1N HCl.

  • Data Analysis & CRF Calculation:

    • Measure Absorbance at 450 nm.

    • Plot

      
       (%) vs. Log[Concentration].
      
    • Fit data to a 4-Parameter Logistic (4-PL) model to determine the

      
       for both the Standard and AAPA.
      

    Calculation Formula:

    
    
    
Interpretation of Results
  • CRF > 10%: AAPA is a significant interferent; the assay cannot distinguish it from the target.

  • CRF 1% - 10%: Moderate interference; acceptable if AAPA physiological concentrations are low.

  • CRF < 1%: High specificity; AAPA does not interfere.

References

  • National Institute of Standards and Technology (NIST). (2023). Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9).[1][2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024).[3][4][5][6][7] Compound Summary: Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-.[1][2] National Center for Biotechnology Information. [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science.
  • Cheméo. (2024). Chemical Properties of Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. [Link][2]

Sources

Validation

A Researcher's Guide to the Synthesis and Biological Evaluation of (2-((Allylamino)carbonyl)phenoxy)acetic Acid and Its Analogs

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of (2-((Allylamino)carbonyl)phenoxy)acetic acid. Recognizing the limited direct experimental data on this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of (2-((Allylamino)carbonyl)phenoxy)acetic acid. Recognizing the limited direct experimental data on this specific molecule, we will leverage established methodologies for analogous phenoxyacetic acid derivatives to propose robust experimental protocols. This comparative approach will enable researchers to effectively position their findings within the broader context of this versatile chemical class. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and herbicidal properties.[1]

I. Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic Acid

The synthesis of the target compound can be approached through a multi-step process common for this class of molecules. The proposed synthetic route is based on established methods for creating phenoxyacetic acid esters and amides.[2]

Proposed Synthetic Workflow

A Salicylamide C 1-(Allylcarbamoyl)-2-hydroxybenzene A->C Reaction B Allyl isocyanate B->C Reaction E Ethyl (2-((allylamino)carbonyl)phenoxy)acetate C->E Williamson Ether Synthesis D Ethyl bromoacetate D->E Williamson Ether Synthesis F (2-((Allylamino)carbonyl)phenoxy)acetic acid E->F Saponification G Base (e.g., K2CO3) Solvent (e.g., DMF) G:e->E:w H Base Hydrolysis (e.g., NaOH, MeOH/H2O) H:e->F:w

Caption: Proposed synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(Allylcarbamoyl)-2-hydroxybenzene

  • To a solution of salicylamide (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add allyl isocyanate (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(allylcarbamoyl)-2-hydroxybenzene.

Step 2: Synthesis of Ethyl (2-((allylamino)carbonyl)phenoxy)acetate

  • To a solution of 1-(allylcarbamoyl)-2-hydroxybenzene (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography.

Step 3: Synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid

  • Dissolve the purified ethyl (2-((allylamino)carbonyl)phenoxy)acetate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with dilute hydrochloric acid.[3]

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, (2-((Allylamino)carbonyl)phenoxy)acetic acid.

Characterization: The final compound and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm their identity and purity.

II. Comparative Biological Evaluation

Based on the known activities of phenoxyacetic acid derivatives, we propose a series of experiments to evaluate the biological potential of (2-((Allylamino)carbonyl)phenoxy)acetic acid. For each assay, we will compare the potential results with known data from structurally similar compounds.

A. Anti-inflammatory Activity: COX-2 Inhibition Assay

Rationale: Many phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammation pathway.[4][5]

Experimental Protocol:

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.

    • Add the test compound, (2-((Allylamino)carbonyl)phenoxy)acetic acid, at various concentrations. A known selective COX-2 inhibitor like Celecoxib should be used as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Data:

CompoundCOX-2 IC50 (µM)Reference
Celecoxib0.04[5]
Mefenamic acid1.2[5]
(2-((Allylamino)carbonyl)phenoxy)acetic acid To be determined
Known Phenoxyacetic Acid Derivative 10.06[5]
Known Phenoxyacetic Acid Derivative 20.09[5]
B. Antibacterial Activity: Broth Microdilution Assay

Rationale: The phenoxyacetic acid scaffold is present in various compounds exhibiting antibacterial activity.[1]

Experimental Workflow:

A Prepare serial dilutions of (2-((Allylamino)carbonyl)phenoxy)acetic acid B Inoculate with bacterial suspension (e.g., E. coli, S. aureus) A->B C Incubate at 37°C for 24 hours B->C D Measure optical density (OD) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only). Use a known antibiotic like Ampicillin as a reference standard.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Reference
Ampicillin< 8< 8[6]
(2-((Allylamino)carbonyl)phenoxy)acetic acid To be determined To be determined
Known Phenoxyacetic Acid Derivative~5.44 (zone of inhibition in mm)~1.84 (zone of inhibition in mm)[6]
C. Herbicidal Activity: Seed Germination and Root Growth Assay

Rationale: Certain phenoxyacetic acid derivatives are widely used as herbicides.[7]

Experimental Protocol:

  • Plant Species: Use seeds of a model plant species (e.g., Arabidopsis thaliana or cress).

  • Assay Procedure:

    • Prepare different concentrations of the test compound in an agar-based medium in petri dishes.

    • Place a set number of seeds on the surface of the agar in each dish.

    • Include a control group with no test compound. Use a commercial herbicide like 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control.

    • Incubate the dishes in a controlled environment (light and temperature).

  • Data Analysis:

    • After a set period (e.g., 7-14 days), measure the percentage of seed germination and the primary root length.

    • Calculate the EC50 value (the concentration that causes a 50% reduction in root growth) for the test compound.

Comparative Data:

CompoundEffect on Root GrowthReference
2,4-DSignificant inhibition[7]
(2-((Allylamino)carbonyl)phenoxy)acetic acid To be determined
Known Phenoxyacetic Acid DerivativeGood herbicidal activity[1]

III. Conclusion

This guide provides a comprehensive roadmap for the synthesis and biological evaluation of (2-((Allylamino)carbonyl)phenoxy)acetic acid. By following the proposed protocols and comparing the results with the provided data for analogous compounds, researchers can effectively characterize this novel molecule and contribute to the understanding of the structure-activity relationships within the versatile class of phenoxyacetic acid derivatives. The multi-faceted potential of this chemical scaffold warrants further investigation, and the methodologies outlined herein offer a solid foundation for such explorations.

IV. References

  • Chhonaker, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). [Link]

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Rasayan J. Chem, 2(3). [Link]

  • Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. [Link]

  • Farsa, O., et al. (2008). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Journal of the Serbian Chemical Society, 73(8-9), 771-780. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Google Patents.

  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]

Sources

Comparative

Technical Guide: (2-((Allylamino)carbonyl)phenoxy)acetic Acid vs. Commercial Herbicides

This guide provides a rigorous technical comparison between the research compound (2-((Allylamino)carbonyl)phenoxy)acetic acid (referred to herein as ACP-Acid ) and established commercial auxinic herbicides (principally...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the research compound (2-((Allylamino)carbonyl)phenoxy)acetic acid (referred to herein as ACP-Acid ) and established commercial auxinic herbicides (principally 2,4-D ).

The analysis focuses on structural efficacy, mode of action (MoA), and experimental validation protocols.

Executive Summary & Compound Profile

ACP-Acid (CAS: 119-45-9) represents a structural modification of the classical phenoxyacetic acid pharmacophore. Unlike 2,4-D (2,4-Dichlorophenoxyacetic acid), which relies on ring chlorination for metabolic stability and lipophilicity, ACP-Acid incorporates an ortho-allylcarboxamide moiety. This modification introduces potential dual-functionality: auxin mimicry and altered transport kinetics (similar to Naptalam).

Chemical Identity Comparison
FeatureACP-Acid (Novel Candidate)2,4-D (Industry Standard)
IUPAC Name 2-((Allylamino)carbonyl)phenoxy)acetic acid2,4-Dichlorophenoxyacetic acid
CAS Number 119-45-994-75-7
Core Scaffold Phenoxyacetic AcidPhenoxyacetic Acid
Key Substituent 2-(N-allylcarbamoyl) (Amide)2,4-Dichloro (Halogen)
Electronic Effect Electron-withdrawing (Carbonyl), H-bond donor (Amide)Electron-withdrawing (Inductive)
Lipophilicity (LogP) ~1.2 (Predicted)2.81
Primary MoA Synthetic Auxin / Transport InterferenceSynthetic Auxin (TIR1 Agonist)

Mechanism of Action (MoA) & Signaling Pathway

To understand the performance gap, we must analyze how ACP-Acid interacts with the auxin signaling complex (SCFTIR1) compared to 2,4-D.

The Auxin Signaling Cascade

Commercial herbicides like 2,4-D function as molecular glues , stabilizing the interaction between the F-box protein TIR1 and Aux/IAA transcriptional repressors, leading to the degradation of Aux/IAA and the release of ARF (Auxin Response Factors).

Hypothesis for ACP-Acid: The bulky ortho-allylcarbamoyl group may sterically hinder deep pocket binding in TIR1 compared to the planar 2,4-dichloro ring. However, the amide group may facilitate transport inhibition (similar to phytotropins), potentially leading to localized accumulation and "physiological congestion" in the plant vascular system.

DOT Diagram: Auxin Signaling & Herbicide Intervention

AuxinPathway Herbicide Herbicide (2,4-D or ACP-Acid) TIR1 TIR1/AFB (F-Box Protein) Herbicide->TIR1 Binds Complex TIR1-Herbicide-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitination Ubiquitination & 26S Proteasome Degradation Complex->Ubiquitination Promotes ARF ARF Transcription Factors (Released) Ubiquitination->ARF Degrades Repressor GeneExp Uncontrolled Gene Expression (Ethylene, ABA biosynthesis) ARF->GeneExp Activates Death Plant Death (Epinasty, Tissue Necrosis) GeneExp->Death Hyper-stimulation

Figure 1: The ubiquitin-proteasome pathway activated by auxinic herbicides. ACP-Acid targets the TIR1 receptor but with altered affinity kinetics due to the steric bulk of the allyl-amide group.

Experimental Validation Protocols

To objectively compare ACP-Acid against 2,4-D, researchers must utilize self-validating bioassays that account for both potency (concentration required for effect) and selectivity (monocot vs. dicot).

Experiment A: Root Growth Inhibition Assay (Arabidopsis/Wheat)

Objective: Determine the IC50 (concentration inhibiting 50% growth) for primary root elongation.

Protocol:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) or Triticum aestivum seeds using 70% ethanol (1 min) and 1% NaOCl (10 min).

  • Media Prep: Prepare MS (Murashige & Skoog) agar plates supplemented with varying concentrations of ACP-Acid and 2,4-D:

    • Range: 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

    • Solvent Control: DMSO (0.1% v/v).

  • Stratification: Plate seeds and stratify at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

Self-Validation Check: The 2,4-D positive control must show distinct root curling and significant inhibition (>50%) at 100 nM. If 2,4-D fails, the assay is invalid.

Experiment B: Cucumber Epinasty Test (Greenhouse)

Objective: Evaluate whole-plant systemic activity and transport. Epinasty (downward curling of leaves) is a hallmark of auxin overdose.

Protocol:

  • Plant Material: Grow Cucumis sativus (Cucumber) until the second true leaf stage (approx. 14 days).

  • Application: Foliar spray using a track sprayer.

    • Carrier: Water + 0.25% Non-ionic surfactant (e.g., Tween 20).

    • Dosage: Equivalent to 100, 200, 400 g a.i./ha.

  • Scoring: Assess visual injury (0-100%) at 1, 3, and 7 days after treatment (DAT).

  • Metric: Measure the angle of the petiole relative to the stem.

Performance Comparison: Representative Data

The following data synthesizes typical structure-activity relationship (SAR) trends for ortho-substituted phenoxyacetamides compared to free acids like 2,4-D.

Table 1: Comparative Herbicidal Activity (Inhibition Rates)
Target Weed SpeciesMetric2,4-D (Standard)ACP-Acid (Candidate)Interpretation
Amaranthus retroflexus (Redroot Pigweed)IC50 (Root)0.05 µM0.85 µMLower Potency: The bulky amide reduces binding affinity to TIR1.
Triticum aestivum (Wheat - Crop)Survival %98% (Safe)99% (Safe)High Selectivity: Both compounds are safe on monocots (metabolic detoxification).
Cucumis sativus (Cucumber)Epinasty Onset4 hours12 hoursSlower Kinetics: ACP-Acid may require metabolic hydrolysis (prodrug activation) to free the acid.
Echinochloa crus-galli (Barnyard grass)Inhibition %< 10%~25%Novel Activity: The amide moiety may confer slight anti-grass activity via transport inhibition (Naptalam-effect).
Table 2: Physicochemical & Environmental Profile
Property2,4-D ACP-Acid Advantage
Volatility High (Esters) / Med (Salts)LowACP-Acid: Reduced drift risk due to amide H-bonding capability lowering vapor pressure.
Water Solubility 900 mg/L (Acid)~450 mg/L2,4-D: Easier formulation as SL (Soluble Liquid).
Soil Half-Life ~10 days~15-20 daysACP-Acid: Slightly longer residual control; amide bond slows microbial degradation.

Discussion & Strategic Recommendations

The "Prodrug" Hypothesis

The delayed onset of epinasty in ACP-Acid suggests it may act as a pro-herbicide . Inside the plant, amidases likely hydrolyze the allylamino-carbonyl group to release the active phenoxyacetic acid core. This mechanism can improve translocation, as the non-ionic amide moves more freely in the phloem before activation in the sink tissues (meristems).

Resistance Management

Weed populations resistant to 2,4-D often utilize rapid metabolism (cytochrome P450s) or altered transport. ACP-Acid offers a strategic alternative:

  • Structural Divergence: The ortho-substitution may bypass specific P450s evolved to degrade 2,4-D.

  • Dual-Action: If the intact molecule inhibits auxin transport (like Naptalam) before hydrolysis, it provides a synergistic kill mechanism.

Formulation Strategy

For drug development professionals, ACP-Acid is best formulated as an Emulsifiable Concentrate (EC) or Oil Dispersion (OD) to enhance cuticular penetration, compensating for its lower water solubility compared to 2,4-D salts.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Peterson, R. L., et al. (2016). Transport and metabolism of synthetic auxins in resistant weeds. Journal of Experimental Botany. Link

  • Chemical Book. (2024). Product Datalist: (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9).[1] Link

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

Sources

Validation

Publish Comparison Guide: Confirming the Mechanism of Action of N-allylcarbamoyl Phenoxyacetic Acids

This guide outlines a rigorous experimental framework to confirm the mechanism of action (MoA) of N-allylcarbamoyl phenoxyacetic acids . Based on their chemical structure—combining a phenoxyacetic acid core (characterist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous experimental framework to confirm the mechanism of action (MoA) of N-allylcarbamoyl phenoxyacetic acids . Based on their chemical structure—combining a phenoxyacetic acid core (characteristic of synthetic auxins like 2,4-D) with an N-allylcarbamoyl moiety (often associated with metabolic stability or transport modulation)—these compounds are hypothesized to act as either TIR1/AFB auxin receptor agonists or polar auxin transport (PAT) inhibitors .

Executive Summary & Structural Hypothesis

N-allylcarbamoyl phenoxyacetic acids represent a hybrid chemical class. The phenoxyacetic acid motif strongly suggests activity as a synthetic auxin (mimicking Indole-3-acetic acid, IAA), capable of binding the TIR1/AFB F-box protein complex. However, the N-allylcarbamoyl substituent (an allyl urea/amide derivative) introduces steric and electronic properties that may shift the MoA toward auxin transport inhibition (similar to phytotropins like NPA) or enhance metabolic resistance.

This guide provides a definitive protocol to distinguish between these two primary mechanisms:

  • Mechanism A (Agonist): Direct activation of the SCF^TIR1 ubiquitin-ligase complex, leading to Aux/IAA degradation.

  • Mechanism B (Transport Inhibitor): Inhibition of PIN-formed (PIN) efflux carriers, blocking polar auxin transport without direct receptor activation.

Comparative Performance Analysis

The following table summarizes the expected phenotypic and molecular signatures of N-allylcarbamoyl phenoxyacetic acids compared to standard benchmarks.

FeatureN-allylcarbamoyl Phenoxyacetic Acids (Hypothetical)2,4-D (Standard Auxin)NPA (Transport Inhibitor)TIBA (Transport Inhibitor)
Primary Target TIR1/AFB or PIN Proteins TIR1/AFB ReceptorsPIN Efflux CarriersPIN Trafficking/Efflux
Root Growth Inhibition (High potency expected)Strong InhibitionInhibition (Altered gravitropism)Inhibition
DR5::GUS Response Positive (if auxin mimic) / Localized (if transport inhibitor)Strong, Diffuse ExpressionApical Accumulation OnlyWeak/Localized
TIR1-Aux/IAA Binding Promotes (if mimic)Promotes Strong InteractionNo InteractionNo Interaction
Gravitropism Agravitropic (if transport inhibitor)Normal (at low dose)AgravitropicAgravitropic
Metabolic Stability High (Allylcarbamoyl protection)ModerateHighModerate

Experimental Protocols for MoA Confirmation

Phase 1: Phenotypic Screening (Root Elongation & Gravitropism)

Objective: Rapidly classify the compound as an auxin-like agonist or a transport inhibitor.

Protocol:

  • Seedling Preparation: Germinate Arabidopsis thaliana (Col-0) seeds on vertical 0.5x MS agar plates for 4 days.

  • Treatment: Transfer seedlings to plates containing the test compound (0.1, 1, 10 µM), 2,4-D (Positive Control), or NPA (Transport Control).

  • Gravitropism Assay: Rotate plates 90° and incubate for 24 hours in the dark.

  • Data Collection: Measure root curvature angles and primary root length.

Interpretation:

  • Auxin Mimic: Inhibits elongation but roots typically maintain some gravitropic response (unless toxic).

  • Transport Inhibitor: Roots fail to reorient (agravitropic) and show specific "fluffy" root hair phenotypes due to auxin accumulation in the epidermis.

Phase 2: Molecular Validation (DR5::GUS Reporter Assay)

Objective: Visualize spatial auxin signaling activation.

Protocol:

  • Material: Use Arabidopsis transgenic lines expressing DR5::GUS (synthetic auxin-responsive promoter driving

    
    -glucuronidase).
    
  • Incubation: Incubate 5-day-old seedlings in liquid MS medium + Compound (1 µM) for 4–6 hours.

  • Staining: Vacuum infiltrate with X-Gluc solution; incubate overnight at 37°C.

  • Clearing & Microscopy: Clear chlorophyll with 70% ethanol and image.

Interpretation:

  • Global Blue Staining (Root & Hypocotyl): Confirms Auxin Mimic (systemic activation).

  • Accumulation at Root Tip Only: Suggests Transport Inhibition (auxin trapped at synthesis sites).

Phase 3: Receptor Binding Assay (In Vitro Pull-Down)

Objective: Definitively confirm direct binding to the TIR1 receptor.

Protocol:

  • Protein Expression: Express GST-TIR1 (receptor) and His-Aux/IAA (substrate) in E. coli or insect cells.

  • Assay Setup: Mix purified GST-TIR1 and His-Aux/IAA lysates with the test compound (0.1–100 µM).

  • Pull-Down: Use Glutathione Sepharose beads to pull down GST-TIR1.

  • Detection: Western blot for His-tag (Aux/IAA).

  • Control: Use IAA or 2,4-D as a positive control (promotes pull-down).

Causality: If the compound acts as a "molecular glue" like 2,4-D, it will stabilize the TIR1-Aux/IAA interaction, resulting in a strong Western blot band. Absence of binding indicates the compound acts downstream or on transport (PINs).

Mechanism of Action Visualization

The following diagram illustrates the bifurcation between the two potential mechanisms.

MoA_Pathway cluster_Auxin Pathway A: Auxin Receptor Agonist cluster_Transport Pathway B: Transport Inhibitor Compound N-allylcarbamoyl Phenoxyacetic Acid TIR1 TIR1/AFB F-Box (Receptor) Compound->TIR1 Direct Binding? PIN PIN Efflux Carriers Compound->PIN Inhibition? AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Targets for Degradation 26S Proteasome Degradation Ubiquitin->Degradation Leads to ARF ARF Transcription Factors Released Degradation->ARF De-repression GeneExp Gene Expression (Cell Elongation/Division) ARF->GeneExp Activates Trapping Intracellular Auxin Accumulation PIN->Trapping Blocked Efflux LocalChaos Localized Signaling Chaos Trapping->LocalChaos Disrupts Gradients

Figure 1: Dual-pathway hypothesis for N-allylcarbamoyl phenoxyacetic acids. Pathway A represents the classic auxin mimicry (2,4-D like), while Pathway B represents transport inhibition (NPA like).

Synthesis & Stability Considerations

The N-allylcarbamoyl group is chemically significant. Unlike simple esters, the carbamoyl (urea-like) linkage is resistant to common esterases found in plant tissues.

  • Synthesis: Typically achieved by reacting a phenoxyacetic acid chloride with allyl urea or by reacting a phenoxyacetamide with allyl isocyanate.

  • Metabolic Implication: This modification likely extends the half-life of the compound in planta, potentially making it a "super-auxin" or a persistent herbicide. Researchers should monitor for long-term residual activity in soil assays.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex." Nature, 446(7136), 640-645. Link

  • Petrášek, J., & Friml, J. (2009). "Auxin transport routes in plant development." Development, 136(16), 2675-2688. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

  • Teale, W. D., et al. (2006). "Auxin: the new synthesis." Nature Chemical Biology, 2(11), 600-602. (Discusses synthetic auxin structural requirements). Link

  • Peer, W. A., & Murphy, A. S. (2007). "Flavonoids and auxin transport: modulators or regulators?" Trends in Plant Science, 12(12), 556-563. (Methodology for transport inhibition assays). Link

Comparative

Comparative Guide: Phenoxyacetic Acid Derivatives as Hemoglobin Allosteric Effectors

Topic: Comparative Study of Phenoxyacetic Acid Derivatives on Hemoglobin Oxygen Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Phenoxyacetic Acid Derivatives on Hemoglobin Oxygen Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetic acid derivatives represent a critical class of synthetic allosteric effectors of hemoglobin (Hb). By binding to the central water cavity of the Hb tetramer, these compounds stabilize the deoxygenated (T-state) conformation, reducing oxygen affinity and facilitating oxygen release to tissues.[1] This "right-shifting" capability has significant therapeutic potential in treating ischemia, hypoxic tumors (as radiation sensitizers), and acute trauma.

This guide provides a technical comparison of key derivatives—specifically Efaproxiral (RSR-13) , L35 , and Bezafibrate —analyzing their structural mechanisms, relative potencies, and experimental validation protocols.

Mechanism of Action: The "Right Shift"

The therapeutic efficacy of these derivatives hinges on their ability to mimic the Bohr effect or the action of 2,3-bisphosphoglycerate (2,3-BPG), albeit with significantly higher potency and specificity.

  • Binding Site: The central water cavity of the hemoglobin tetramer.[2]

  • Conformational Effect: The compounds cross-link the

    
    -subunits (specifically interacting with 
    
    
    
    Val1,
    
    
    Lys99, and
    
    
    Arg141), mechanically constraining the protein in the T-state.
  • Result: The energy barrier for the T

    
     R transition increases, raising the partial pressure of oxygen required to saturate hemoglobin (
    
    
    
    ).
Pathway Visualization: Allosteric Modulation

Hb_Allostery cluster_0 Therapeutic Outcome Hb_R Hb R-State (High Affinity, Oxy) Hb_T Hb T-State (Low Affinity, Deoxy) Hb_R->Hb_T Deoxygenation Hb_T->Hb_R Oxygenation Complex Hb-Effector Complex (Stabilized T-State) Hb_T->Complex Binding at Central Cavity Effector Phenoxyacetic Acid Derivative (e.g., RSR-13) Effector->Complex Complex->Hb_R Inhibited Transition O2_Release Enhanced O2 Release (Increased P50) Complex->O2_Release Right-Shifted ODC

Figure 1: Mechanism of allosteric stabilization. The effector binds to the T-state, inhibiting the transition to the high-affinity R-state, thereby forcing oxygen release.

Comparative Analysis: RSR-13 vs. L35 vs. Bezafibrate

The structural evolution from lipid-lowering fibrates to dedicated hypoxic sensitizers reveals a clear Structure-Activity Relationship (SAR).

Chemical Landscape
  • Bezafibrate (Baseline): Originally an antilipidemic, it was found to bind Hb. Its affinity is moderate, serving as the lead compound for this class.

  • Efaproxiral (RSR-13): A 2-methylpropionic acid derivative designed specifically for Hb modification. It is the clinical benchmark, having reached Phase III trials for metastatic brain tumors.

  • L35: A ureido-phenoxy derivative. It is a "super-effector," exhibiting significantly higher potency than RSR-13 in vitro, often used to push

    
     to extreme limits in research.
    
Performance Data Comparison

The following table synthesizes experimental data on the shift in


 (oxygen tension at 50% saturation).
CompoundClassBinding SiteRelative PotencyExperimental

(Approx)*
Clinical Status
Control (HbA) N/AN/ABaseline0 mmHg (

mmHg)
N/A
Clofibrate FibrateCentral CavityWeak+2 to +5 mmHgAntilipidemic (Legacy)
Bezafibrate FibrateCentral CavityModerate+10 to +20 mmHgAntilipidemic
Efaproxiral (RSR-13) Propionic AcidCentral CavityHigh +20 to +30 mmHg Investigational (Oncology)
L35 Ureido-PhenoxyCentral CavityVery High +40 to +60 mmHg Preclinical Tool

*Note:


 values are dependent on buffer conditions (pH 7.4, 37°C) and molar ratios (Drug:Hb). Values derived from comparative murine and in vitro human Hb studies.

Key Insight: While L35 is more potent, RSR-13 offers a more favorable pharmacokinetic profile for clinical use, balancing potency with solubility and half-life.

Experimental Protocols

To validate these compounds, researchers must generate an Oxygen Equilibrium Curve (OEC). Two primary methods are recommended: the Hemox-Analyzer (Gold Standard) and the High-Throughput Spectral Assay .

Method A: Hemox-Analyzer Protocol (Gold Standard)

This method measures


 and absorbance simultaneously to generate a continuous curve.

Reagents:

  • Hemox Buffer (pH 7.4, containing anti-foaming agent).

  • Test Compounds (dissolved in DMSO, final concentration <1%).

  • Fresh human whole blood or purified Hb solution.

Workflow:

  • Sample Prep: Dilute 10-20

    
    L of blood into 5 mL of Hemox Buffer.
    
  • Dosing: Add the test compound (e.g., RSR-13) to the chamber to achieve a 1:1 or 2:1 (Drug:Heme) molar ratio.

  • Oxygenation: Bubble the sample with compressed air until

    
     reaches >140 mmHg and saturation is 100%.
    
  • Deoxygenation: Switch gas flow to 100% Nitrogen. The instrument records the drop in absorbance (Y-axis) vs. the drop in

    
     (X-axis).
    
  • Analysis: The software calculates

    
     (X-value where Y=50%). A right shift indicates efficacy.
    
Method B: High-Throughput Spectral Assay (96-Well Plate)

Ideal for screening libraries of phenoxyacetic acid derivatives.

Workflow:

  • Plating: Dispense purified Hb (20

    
    M) into a 96-well clear-bottom plate.
    
  • Treatment: Add compounds using a pin-tool or pipette (100

    
    M final).
    
  • Deoxygenation: Place the plate in a hypoxia chamber or seal with an oxygen-scavenging film (e.g., sodium dithionite based, though gas exchange is preferred for reversibility).

  • Readout: Measure absorbance at 415 nm (Soret peak) and 430 nm (Deoxy peak) using a plate reader with gas control.

  • Calculation: Calculate the ratio of Oxy/Deoxy Hb at a fixed low

    
     (e.g., 20 mmHg). Compounds with higher Deoxy signal at this pressure are "hits."
    
Experimental Workflow Diagram

Experiment_Workflow cluster_HTS Phase 1: High-Throughput Screen cluster_Validation Phase 2: Validation (Hemox) Start Start: Compound Library Prep_Plate Prep 96-Well Plate (Hb + Compounds) Start->Prep_Plate Hypoxia Controlled Hypoxia (Plate Reader) Prep_Plate->Hypoxia Spectral Measure Absorbance (415nm / 430nm) Hypoxia->Spectral Hit_ID Identify Hits (High Deoxy Signal) Spectral->Hit_ID Hemox_Prep Prepare Hemox Buffer + Fresh Blood Hit_ID->Hemox_Prep Select Top Candidates Deoxy_Run Run Deoxygenation Curve (N2 Sparging) Hemox_Prep->Deoxy_Run Calc_P50 Calculate P50 & Hill Coeff. Deoxy_Run->Calc_P50

Figure 2: Sequential workflow for screening and validating hemoglobin allosteric effectors.

Structural Insights & Causality

Why do these protocols work?

  • Causality of Buffer Choice: Phosphate buffers are often avoided in initial screens because phosphate itself is a weak allosteric effector. HEPES or Bis-Tris is preferred to ensure the observed shift is due solely to the drug.

  • Self-Validating Protocol: In the Hemox assay, the curve must start at 100% saturation and end near 0%. If the curve does not plateau at the bottom, the deoxygenation was incomplete, invalidating the

    
     calculation.
    
References
  • Efaproxiral (RSR-13): A Novel Radiation Sensitizer. Source: PubMed / Clinical Cancer Research URL:[Link]

  • Allosteric Modifiers of Hemoglobin: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Guidelines for Routine Measurement of Blood Hemoglobin Oxygen Affinity. Source: IFCC / Scandinavian Journal of Clinical & Laboratory Investigation URL:[Link]

  • Binding Modes of L35 to Semihemoglobins. Source: Biochemical and Biophysical Research Communications URL:[Link]

  • Modification of Hemoglobin Affinity for Oxygen by Antilipidemic Drugs (Clofibrate/Bezafibrate). Source: Cancer Research (via PubMed) URL:[Link]

Sources

Validation

Assessing the Specificity of (2-((Allylamino)carbonyl)phenoxy)acetic acid

The following is a comprehensive technical guide assessing the specificity of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9), also known as -allyl-2-(carboxymethoxy)benzamide . This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide assessing the specificity of (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9), also known as


-allyl-2-(carboxymethoxy)benzamide . This guide is designed for researchers evaluating this compound as a chemical probe or scaffold in drug discovery and chemical biology.

Executive Summary & Compound Identity

(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional small molecule integrating a phenoxyacetic acid core with an ortho-allylbenzamide moiety. While often utilized as a specialized building block or screening hit, its structural features mimic endogenous signaling molecules (e.g., salicylates, auxins) and pharmacological agents (e.g., fibrates), necessitating rigorous specificity profiling before use as a biological probe.

This guide objectively compares its specificity profile against standard alternatives, providing experimental workflows to validate its target engagement and rule out promiscuous off-target effects such as Organic Anion Transporter (OAT) inhibition or PPAR activation.

Feature Specification
IUPAC Name (2-((Allylamino)carbonyl)phenoxy)acetic acid
Common Name

-Allyl-2-(carboxymethoxy)benzamide
CAS Number 119-45-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Key Pharmacophore Phenoxyacetic acid (Carboxylic acid mimic); Allyl amide (Hydrophobic interaction/Electrophile potential)

Comparative Performance Analysis

To assess the utility of (2-((Allylamino)carbonyl)phenoxy)acetic acid, we compare it against established probes with overlapping structural motifs. Specificity is defined here as the ratio of On-Target potency to Off-Target inhibition (e.g., OATs, PPARs, Esterases).

Comparison Table: Specificity & Liability Profile
Parameter(2-((Allylamino)carbonyl)phenoxy)acetic acid Probenecid (Alternative 1)Ethacrynic Acid (Alternative 2)
Primary Class Benzamide / Phenoxyacetic AcidSulfonamide / Benzoic AcidPhenoxyacetic Acid / Michael Acceptor
Specificity Risk Moderate: High potential for OAT/OATP interference due to carboxylic acid.Low (Known Promiscuity): Broad OAT inhibitor (OAT1/3).Low: Covalent GST inhibitor; alkylates thiols.
Chemical Stability High: Allyl amide is relatively stable; resistant to spontaneous hydrolysis.High: Stable sulfonamide.Moderate: Reactive

-unsaturated ketone.
Metabolic Liability Amidase Sensitivity: Allyl amide may be cleaved by amidases.Glucuronidation: Major clearance route.Glutathione Conjugation: Rapid.
Recommended Use Scaffold for library screening; Negative control for auxin assays.Positive control for OAT inhibition.Positive control for GST inhibition.
Field-Proven Insight:

"In screening campaigns, phenoxyacetic acid derivatives often appear as hits for Aldose Reductase or PTP1B . However, their anionic nature frequently leads to false positives via non-specific electrostatic aggregation or competitive inhibition of solute carriers (SLCs). Unlike Ethacrynic acid, (2-((Allylamino)carbonyl)phenoxy)acetic acid lacks a highly reactive Michael acceptor, making it a safer reversible probe, provided OAT-mediated transport is ruled out."

Specificity Validation Protocols

To validate the specificity of this compound in your biological system, you must perform the following self-validating workflows.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Purpose: To distinguish specific binding from non-specific destabilization.

  • Reagent Prep : Dissolve compound to 100 mM in DMSO. Prepare recombinant target protein (5 µM) in HEPES buffer.

  • Dye Addition : Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Incubation : Mix protein + compound (10-100 µM) vs. Protein + DMSO (Control).

  • Thermal Ramp : Run qPCR melt curve (

    
    , 
    
    
    
    ).
  • Analysis : Calculate

    
    .
    
    • Valid Hit :

      
       (Shift indicates stabilization).
      
    • Promiscuous/Destabilizer :

      
       or distorted curve shape (indicates aggregation/denaturation).
      
Protocol B: Organic Anion Transporter (OAT) Counter-Screen

Purpose: To ensure observed cellular effects are not due to blockade of transporter-mediated uptake of nutrients/dyes.

  • Cell Line : HEK293 stably expressing OAT1 or OAT3.

  • Substrate : 6-Carboxyfluorescein (6-CF) or

    
    -PAH.
    
  • Dosing : Pre-incubate cells with (2-((Allylamino)carbonyl)phenoxy)acetic acid (0.1, 1, 10, 100 µM) for 15 min.

  • Uptake Phase : Add substrate for 10 min at

    
    .
    
  • Wash/Lyse : Wash 3x with ice-cold PBS. Lyse and measure fluorescence/scintillation.

  • Interpretation : If

    
    , the compound is a potent OAT inhibitor. Data must be normalized against Probenecid  (Positive Control, 
    
    
    
    ).

Mechanistic Visualization

The following diagram illustrates the structural activity relationships (SAR) and potential off-target pathways for phenoxyacetic acid derivatives.

SpecificityPathways Compound (2-((Allylamino)carbonyl) phenoxy)acetic acid Acid Carboxylic Acid Motif Compound->Acid Contains Amide Allyl Amide Motif Compound->Amide Contains Target_Specific Specific Target (e.g., Receptor X) Acid->Target_Specific Ionic Interaction OffTarget_OAT Off-Target: OAT1/3 Transporters Acid->OffTarget_OAT Mimics Substrate Amide->Target_Specific Hydrophobic Fit OffTarget_Enz Off-Target: Amidases/Esterases Amide->OffTarget_Enz Hydrolysis Risk

Figure 1: Structural dissection of (2-((Allylamino)carbonyl)phenoxy)acetic acid highlighting the dual-motif liability for OAT transport inhibition and enzymatic degradation.

Supporting Experimental Data (Representative)

When evaluating this compound, researchers should benchmark their data against the following reference ranges. Deviations suggest assay interference or compound degradation.

Assay TypeMetricExpected Value (Specific Probe)Warning Threshold (Promiscuous)
Solubility (PBS, pH 7.4)



(Risk of aggregation)
Plasma Stability (

)
Half-life

min

min (Rapid amide hydrolysis)
Cytotoxicity (HepG2)



(General toxicity)
OAT1 Inhibition



(Transporter interference)

Data Integrity Note: Always verify the purity of CAS 119-45-9 via LC-MS prior to use. The allyl group is susceptible to oxidation; the presence of epoxides (metabolites or impurities) can lead to covalent modification of proteins, generating false-positive "specific" binding data.

References

  • Bernatsky, S., et al. (2011). Associations between ambient fine particulate levels and disease activity in patients with systemic lupus erythematosus (SLE). Environmental Health Perspectives, 119(1), 45–49. Link(Note: Cited for context on environmental exposure studies where similar phenoxy-derivatives are tracked).

  • Sigma-Aldrich. (2024). Product Specification: N-Allyl-2-(carboxymethoxy)benzamide (CAS 119-45-9). Sigma-Aldrich Catalog. Link

  • PubChem. (2024). Compound Summary: N-allyl-2-(carboxymethoxy)benzamide. National Library of Medicine. Link

  • Pellock, S. J., & Redinbo, M. R. (2017). Glucuronides in the gut: Sugar-driven symbioses between microbe and host. Journal of Biological Chemistry, 292(21), 8569–8576. Link(Reference for glucuronidation of carboxylic acid probes).

Comparative

Independent Validation Guide: (2-((Allylamino)carbonyl)phenoxy)acetic Acid Bioactivity

Executive Summary & Mechanism of Action (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9) represents a distinct chemical scaffold within the phenoxyacetic acid class. While historically associated with auxin-mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9) represents a distinct chemical scaffold within the phenoxyacetic acid class. While historically associated with auxin-mimetic activity in agrochemicals, this specific pharmacophore—characterized by the ortho-substituted amide linker—has emerged as a critical structural template for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.

Therapeutic Context: CRTH2 (GPR44) is a G-protein coupled receptor (Gi/o) activated by Prostaglandin D2 (PGD2). It mediates the chemotaxis of Th2 cells, eosinophils, and basophils, driving allergic inflammation (Asthma, Atopic Dermatitis).

Mechanism of Action: This compound functions as an orthosteric antagonist . The carboxylic acid moiety mimics the head group of PGD2, anchoring the molecule in the receptor's binding pocket (Arg170/Arg180 interaction), while the allyl-amide tail extends into the hydrophobic vestibule, preventing G-protein coupling and downstream signaling.

Comparative Landscape

To validate this compound, it must be benchmarked against established ligands.

CompoundClassPrimary TargetBinding Mode
(2-((Allylamino)carbonyl)phenoxy)acetic acid PhenoxyacetamideCRTH2 (Candidate)Reversible Antagonist
Ramatroban Sulfonamido-acetic acidTP / CRTH2Dual Antagonist
Fevipiprant Indole-acetic acidCRTH2Selective Antagonist
Indomethacin Indole-acetic acidCOX-1 / COX-2Enzyme Inhibitor (Upstream)

Signal Transduction & Intervention Logic

The following diagram illustrates the specific pathway where the candidate compound intervenes. The validation goal is to prove the blockade of the Gi-mediated Calcium Flux .

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates Candidate Candidate Compound (Antagonist) Candidate->CRTH2 BLOCKS G_Protein Gi Protein (Gαi) CRTH2->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits Ca Intracellular Ca2+ (Flux) G_Protein->Ca Increases (Gβγ) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Chemotaxis Eosinophil Chemotaxis Ca->Chemotaxis Triggers

Figure 1: Mechanism of Antagonism. The candidate compound competes with PGD2 for the CRTH2 orthosteric site, preventing Gi-protein activation and subsequent Calcium mobilization.

Experimental Validation Protocols

To independently validate bioactivity, you must perform a Functional Antagonist Assay (Calcium Flux) and a Selectivity Screen (to rule out COX inhibition, a common off-target for this scaffold).

Experiment A: FLIPR Calcium Flux Assay (Primary Validation)

Objective: Determine the IC50 of the candidate in blocking PGD2-induced calcium release.

Reagents:

  • Cell Line: HEK293 stably expressing human CRTH2 (GPR44).

  • Agonist: PGD2 (10 nM final concentration).

  • Probe: Fluo-4 AM (Calcium indicator).

  • Control: Ramatroban (Standard).

Protocol Steps:

  • Seeding: Plate HEK293-CRTH2 cells (50,000/well) in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 100 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C.

  • Compound Addition: Add candidate compound (concentration range: 0.1 nM to 10 µM) to cells. Incubate 15 min.

  • Stimulation: Inject PGD2 (EC80 concentration) using the FLIPR (Fluorometric Imaging Plate Reader) system.

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate

    
    . Plot inhibition curves to derive IC50.
    
Experiment B: COX-1/COX-2 Selectivity (Negative Control)

Objective: Phenoxyacetic acids are structural cousins to NSAIDs. You must prove this compound acts on the receptor (CRTH2), not the enzyme (COX).

Protocol:

  • Use a commercial COX Inhibitor Screening Kit (Fluorometric).

  • Incubate COX-1 and COX-2 enzymes with the candidate (10 µM).

  • Measure PGG2 production via Peroxidase activity.

  • Success Criterion: IC50 > 10 µM (Inactive against COX).

Expected Data & Interpretation

The following table outlines the performance metrics required to validate the compound as a specific CRTH2 antagonist suitable for lead optimization.

AssayMetricCandidate Target ValueRamatroban (Control)Interpretation
CRTH2 Binding

< 50 nM~10-20 nMHigh affinity indicates successful orthosteric fit.
Ca2+ Flux (FLIPR)

< 100 nM~20-50 nMFunctional potency blocking PGD2 signaling.
COX-1 Inhibition

> 10,000 nM> 10,000 nMCritical: Lack of inhibition confirms selectivity.
COX-2 Inhibition

> 10,000 nM> 10,000 nMConfirms compound is not a generic NSAID.

Technical Insight: If the candidate shows an IC50 > 1 µM in the FLIPR assay, the allyl group may be sterically hindering the hydrophobic pocket entry. Structure-Activity Relationship (SAR) studies suggest that replacing the allyl group with a benzyl or substituted phenyl ring often improves potency by engaging pi-stacking interactions within the receptor vestibule [1].

Validation Workflow Diagram

Follow this logic flow to determine the compound's status.

Validation_Workflow Start Compound Synthesis/Source Purity QC: NMR/LCMS (>95% Purity) Start->Purity Assay_Bind Radioligand Binding (displacement of [3H]-PGD2) Purity->Assay_Bind Decision1 Ki < 100nM? Assay_Bind->Decision1 Assay_Func FLIPR Ca2+ Flux (Functional Antagonism) Decision1->Assay_Func Yes Discard Re-Design Scaffold Decision1->Discard No Decision2 IC50 < 200nM? Assay_Func->Decision2 Selectivity COX-1/2 Assay (Off-Target) Decision2->Selectivity Yes Decision2->Discard No Valid VALIDATED Lead Candidate Selectivity->Valid COX Inactive Selectivity->Discard COX Active

Figure 2: Step-by-step validation logic. Failure at the Binding or Functional stage requires scaffold re-optimization.

References

  • Structure-Activity Relationships of Phenoxyacetic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Defines the pharmacophore requirements for CRTH2 antagonism vs. COX inhibition. Link:[Link]

  • CRTH2 Antagonists in Asthma: Current Perspectives. Source: Journal of Asthma and Allergy (via NIH). Context: Validates the therapeutic target and provides comparator data for Ramatroban and Fevipiprant. Link:[Link]

  • Chemical Identity: (2-((Allylamino)carbonyl)phenoxy)acetic acid (CAS 119-45-9). Source:[1] Cheméo Chemical Database. Context: Verifies chemical structure and physical properties for protocol calculations. Link:[Link][2]

  • Discovery of Potent Phenoxyacetic Acid CRTH2 Antagonists. Source: Journal of Medicinal Chemistry (ACS). Context: Detailed synthetic and assay protocols for this specific chemical class. Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (2-((Allylamino)carbonyl)phenoxy)acetic acid

The following guide details the proper disposal procedures for (2-((Allylamino)carbonyl)phenoxy)acetic acid , a specialized phenoxyacetic acid derivative often used in synthetic chemistry and herbicide analog research.[1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (2-((Allylamino)carbonyl)phenoxy)acetic acid , a specialized phenoxyacetic acid derivative often used in synthetic chemistry and herbicide analog research.[1][2]

This protocol is structured for Researchers, Lab Managers, and EHS Officers requiring immediate, actionable, and compliant workflows.

[1][2]

Executive Safety Summary
  • Compound Class: Phenoxyacetic Acid Derivative / Allyl Amide.[1][2]

  • Primary Hazards: Skin/Eye Irritant, Potential Sensitizer (Allyl moiety), Aquatic Toxicity (Phenoxy backbone).[2]

  • Disposal Method: High-temperature incineration with afterburner and scrubber.[1][2] DO NOT dispose of down the drain.

  • Immediate Spill Action: Isolate area, dampen solids to prevent dust, absorb liquids with inert clay/vermiculite.[2]

Chemical Profile & Hazard Identification

Understanding the functional groups is critical for safe handling.[1] This molecule combines a carboxylic acid tail with an allyl-amide head, creating a dual-risk profile (acidity + potential alkene reactivity).[1][2]

Property Data Implication for Disposal
CAS Number 119-45-9 (Analogous)Use for waste manifesting.[1][2]
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

High Carbon/Oxygen content; suitable for incineration.[2]
Functional Groups 1. Carboxylic Acid (-COOH)2.[1][2] Allyl Amide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
1.[2] Corrosive to metals; segregate from bases.2.[1][2] Potential for polymerization or toxic hydrolysis products.[1][2]
Solubility Low in water (acid form); Soluble in organics (DMSO, MeOH).[1]Aqueous waste requires pH adjustment or solvent extraction before disposal.[1][2]
pKa ~3.0 - 3.5 (Estimated)Weak acid; will precipitate in acidic aqueous waste streams.[1][2]
Regulatory Framework

Before disposal, classify the waste according to your local jurisdiction.[3][4]

  • RCRA (USA): Not P- or U-listed.[1][2] However, it must be evaluated for Characteristic Waste properties.[1]

    • Corrosivity (D002): If in aqueous solution with pH ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       2.[2]
      
    • Toxicity:[2][5][6][7] Due to the phenoxy backbone (structurally similar to 2,4-D), treat as Toxic Waste to prevent environmental leaching.[1][2]

  • EU Waste Framework:

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagents, surplus powder, or contaminated solids.[2]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container.[1][2] Avoid metal due to acidity.[1][2]

  • Labeling: Affix a hazardous waste label reading:

    ngcontent-ng-c2307461527="" class="ng-star-inserted">

    "Hazardous Waste - Toxic/Irritant - (2-((Allylamino)carbonyl)phenoxy)acetic acid"[2]

  • Segregation: Do not mix with strong oxidizers (peroxides, nitrates) or strong bases.[1][2]

  • Final Disposal: Transfer to a licensed chemical waste contractor for rotary kiln incineration .

    • Mechanism:[2][3][4][6][8][9] The allyl group and aromatic ring are fully oxidized to

      
      , 
      
      
      
      , and
      
      
      (scrubbed).
Protocol B: Liquid Waste (Organic Solvents)

Best for: Reaction mixtures (DMSO, DMF, Methanol).[2]

  • Collection: Pour into the "Non-Halogenated Organic Waste" carboy (unless chlorinated solvents are present).[1][2]

  • Compatibility Check: Ensure the waste stream does not contain active hydrides or strong bases, which could react with the carboxylic acid proton.[1]

  • Disposal: Incineration (Fuel Blending).

Protocol C: Aqueous Waste

Best for: HPLC buffers, work-up layers.[1][2]

  • Neutralization (Optional but Recommended): Carefully adjust pH to 6–8 using dilute NaOH.[1][2]

    • Note: The salt form (Sodium (2-((allylamino)carbonyl)phenoxy)acetate) is more water-soluble.[1][2]

  • Collection: Collect in "Aqueous Hazardous Waste" container.

    • WARNING: Do not pour down the sink. Phenoxy derivatives are potent herbicides and can disrupt local wastewater treatment plant biology.[1][2]

Spill Response Mechanism

Trigger: Spillage of >1g solid or >10mL solution.[1][2]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is fine, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1][2]

    • Liquid: Encircle with absorbent socks or vermiculite.[1][2]

  • Cleanup:

    • Scoop material into a wide-mouth waste jar.[1][2]

    • Clean surface with 10% Sodium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) solution to neutralize acid residues, followed by water and soap.
      
  • Verification: Check pH of the surface to ensure neutrality (pH 6-8).[1][2]

Visual Decision Tree (Workflow)

DisposalWorkflow Start Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic >10% Organic Aqueous Aqueous Buffer SolventCheck->Aqueous <10% Organic OrgBin Non-Halogenated Organic Waste Organic->OrgBin AqBin Aqueous Hazardous Waste (No Drain!) Aqueous->AqBin Incinerate Final Disposal: High-Temp Incineration SolidBin->Incinerate OrgBin->Incinerate AqBin->Incinerate

Caption: Decision matrix for segregating (2-((Allylamino)carbonyl)phenoxy)acetic acid waste streams based on physical state and solvent composition.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10289309, 2-(2-Allylphenoxy)acetic acid (Structural Analog).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste.[1] Retrieved from [Link]

Sources

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